sanggenon B
Description
Propriétés
Formule moléculaire |
C33H30O9 |
|---|---|
Poids moléculaire |
570.6 g/mol |
Nom IUPAC |
1,3,8,10a-tetrahydroxy-2-(5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl)-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C33H30O9/c1-16(2)8-9-32-22-7-5-20(35)12-25(22)42-33(32,39)30(38)28-26(41-32)13-23(36)27(29(28)37)18-10-17-14-31(3,15-18)40-24-11-19(34)4-6-21(17)24/h4-8,11-13,15,17,34-37,39H,9-10,14H2,1-3H3 |
Clé InChI |
GJKQLIDFFREHGO-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Isolating Sanggenon B: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isolation of Sanggenon B, a bioactive flavonoid, from the root bark of Morus alba (white mulberry). This document details the experimental protocols, quantitative data, and relevant biological pathways associated with this promising natural compound.
Introduction
This compound is a prenylated flavonoid found in the root bark of Morus alba, a plant with a long history in traditional medicine. Recent scientific interest has focused on the pharmacological properties of sanggenons, including their anti-inflammatory and potential anti-cancer activities. This guide offers a consolidated resource for the efficient and effective isolation and characterization of this compound for further research and development.
Quantitative Data Summary
The isolation of this compound from Morus alba root bark involves several stages, with varying yields reported in the literature. The following tables summarize the key quantitative data associated with the extraction and purification process.
| Parameter | Value | Reference |
| This compound Content in MA60 Extract | 1.2% | [1] |
Experimental Protocols
A detailed methodology for the isolation of this compound is presented below, based on established protocols for the separation of flavonoids from Morus alba root bark.
Extraction
The initial step involves the extraction of crude flavonoids from the dried and powdered root bark of Morus alba.
-
Plant Material: 2 kg of dried and powdered Morus alba root bark.
-
Solvent: Methanol (B129727) (MeOH).
-
Procedure:
-
Macerate the powdered root bark in methanol at room temperature.
-
Filter the extract and concentrate under reduced pressure to yield the crude methanolic extract.
-
Fractionation
The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Solvents: n-hexane, ethyl acetate (B1210297) (EtOAc), and water (H₂O).
-
Procedure:
-
Suspend the crude methanolic extract in water.
-
Perform successive extractions with n-hexane followed by ethyl acetate.
-
The ethyl acetate fraction, which is enriched with flavonoids, is collected and concentrated.[2]
-
Chromatographic Purification
A multi-step chromatographic process is employed to isolate this compound from the enriched ethyl acetate fraction.
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH).
-
Procedure:
-
The concentrated ethyl acetate fraction is loaded onto a silica gel column.
-
Elution is performed with a stepwise or linear gradient of increasing methanol concentration in chloroform.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing sanggenons.
-
-
Stationary Phase: ODS (C18 reversed-phase silica gel).
-
Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).
-
Procedure:
-
Fractions enriched with sanggenons from the silica gel chromatography are pooled, concentrated, and loaded onto an ODS column.
-
Elution is carried out with a decreasing polarity gradient, starting with a higher concentration of water and gradually increasing the concentration of methanol.
-
Fractions are collected and analyzed for the presence of this compound.
-
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol (MeOH).
-
Procedure:
-
Fractions containing this compound from the ODS chromatography are further purified on a Sephadex LH-20 column.
-
Isocratic elution with methanol is used to separate compounds based on size exclusion and polarity.
-
Fractions are collected and the purity of this compound is assessed by High-Performance Liquid Chromatography (HPLC).[2]
-
For obtaining high-purity this compound, a final preparative HPLC step can be employed.
-
Stationary Phase: C18 HPLC column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape.[3]
-
Procedure:
-
The partially purified this compound fraction is dissolved in the mobile phase and injected into the preparative HPLC system.
-
The separation is performed using an optimized gradient to resolve this compound from any remaining impurities.
-
The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.[3]
-
Spectroscopic Data for Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Technique | Data |
| ¹H-NMR | Specific chemical shifts and coupling constants to be determined from experimental data. |
| ¹³C-NMR | Specific chemical shifts to be determined from experimental data. |
| Mass Spectrometry (MS) | Specific m/z values for the molecular ion and fragmentation patterns to be determined from experimental data. |
Biological Activity and Signaling Pathways
This compound has been reported to exhibit anti-inflammatory properties, notably through the inhibition of nitric oxide (NO) production.[4] While direct studies on the specific signaling pathways modulated by this compound are limited, its structural similarity to other sanggenons, such as Sanggenon A, C, and O, suggests a likely mechanism of action involving the inhibition of the NF-κB signaling pathway.[5][6][7][8]
The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. By inhibiting the NF-κB pathway, this compound can effectively reduce the expression of iNOS and subsequently decrease the production of NO, thereby exerting its anti-inflammatory effects.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Postulated Signaling Pathway
References
- 1. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | MDPI [mdpi.com]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Biosynthetic Pathway of Sanggenon B: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sanggenon B, a complex prenylated flavonoid found in the root bark of Morus species, exhibits a range of promising pharmacological activities. As a member of the Diels-Alder type adducts, its unique chemical architecture arises from a fascinating biosynthetic pathway. This technical guide provides a comprehensive overview of the enzymatic reactions and molecular players involved in the formation of this compound. We will delve into the general phenylpropanoid pathway that provides the foundational precursors, the specific roles of chalcone (B49325) synthase, prenyltransferases, and the recently discovered Diels-Alderase and oxidase enzymes from Morus alba. This guide consolidates the current understanding of this compound biosynthesis, presenting key enzymatic steps, precursor molecules, and where available, quantitative data and experimental protocols to support further research and potential biotechnological production.
Introduction to this compound and its Biosynthetic Origin
This compound is a natural product isolated from the root bark of mulberry (Morus alba L.), a plant with a long history in traditional medicine.[1][2] It belongs to a class of compounds known as Diels-Alder type adducts, which are characteristic secondary metabolites of the Moraceae family.[3][4] The biosynthesis of these complex molecules is of significant interest due to their unique structures and biological activities. The core of this compound is formed through an intermolecular [4+2] cycloaddition reaction, a process catalyzed by a specific enzyme, a Diels-Alderase.[3][4] This enzymatic control dictates the high stereospecificity observed in the natural product. The precursors for this key reaction are derived from the well-established phenylpropanoid and flavonoid biosynthetic pathways.
The General Phenylpropanoid and Flavonoid Pathways: Laying the Foundation
The journey to this compound begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a critical precursor for a vast array of phenolic compounds, including flavonoids.
The key enzymatic steps leading to the chalcone backbone are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
This activated molecule then enters the flavonoid biosynthesis pathway.
Chalcone Synthase: The Gateway to Flavonoids
Chalcone synthase (CHS) is a pivotal enzyme that catalyzes the first committed step in flavonoid biosynthesis.[5] It performs a series of decarboxylation and condensation reactions, adding three molecules of malonyl-CoA to one molecule of 4-coumaroyl-CoA to produce a naringenin (B18129) chalcone scaffold.[5] Several CHS genes have been identified and characterized in mulberry (Morus atropurpurea Roxb.), indicating a family of these enzymes may be involved in producing a variety of chalcone precursors for the diverse flavonoids found in this plant.[5]
Based on the structure of this compound, the specific dienophile precursor is deduced to be 2',4',4-trihydroxychalcone . This suggests the involvement of a CHS enzyme in Morus alba that utilizes 4-coumaroyl-CoA and malonyl-CoA to generate this specific chalcone.
Formation of the Dienophile and Diene Precursors
The biosynthesis of this compound hinges on the formation of two key precursors: a specific chalcone (the dienophile) and a dehydroprenyl polyphenol (the diene).
The Dienophile: 2',4',4-Trihydroxychalcone
As mentioned, 2',4',4-trihydroxychalcone is the proposed dienophile in the Diels-Alder reaction leading to this compound. Its formation is catalyzed by a chalcone synthase. The general reaction is as follows:
4-Coumaroyl-CoA + 3 Malonyl-CoA -> 2',4',4-Trihydroxychalcone + 4 CoA + 3 CO₂
The Diene: A Dehydroprenyl Flavonoid
The diene precursor is a more complex, reactive molecule. It is hypothesized to be a dehydroprenyl derivative of a flavonoid. The likely pathway to this diene involves two key enzymatic steps:
-
Prenylation: A flavonoid precursor is first prenylated by a prenyltransferase (PT) . In Morus alba, flavonoid-specific prenyltransferases have been identified, such as Morus alba isoliquiritigenin (B1662430) 3'-dimethylallyltransferase (MaIDT).[6][7] These enzymes catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid skeleton.[6] Based on the structure of this compound, a plausible precursor is a prenylated flavanone (B1672756), such as kuraridin (B1243758) .
-
Oxidation to a Diene: The prenylated flavonoid then undergoes oxidation to form the reactive diene. Recently, a moracin C oxidase (MaMO) was identified in Morus alba cell cultures. This FAD-dependent enzyme catalyzes the oxidative dehydrogenation of the prenyl moiety of moracin C to form a dehydroprenyl group, which acts as the diene in the biosynthesis of other Diels-Alder adducts like chalcomoracin. It is highly probable that a similar enzymatic oxidation of a prenylated precursor like kuraridin generates the specific diene required for this compound synthesis.
The Key Cycloaddition: The Role of Diels-Alderase
The defining step in the biosynthesis of this compound is the intermolecular [4+2] cycloaddition of the chalcone dienophile and the dehydroprenyl flavonoid diene. This reaction is catalyzed by a recently discovered class of enzymes in Morus alba called Diels-Alderases (MaDA) .[4] These enzymes are responsible for the regio- and stereoselectivity of the cycloaddition, leading to the formation of the optically active this compound.
Several isoforms of MaDA have been identified, exhibiting different substrate scopes and endo/exo selectivity, which accounts for the diversity of Diels-Alder adducts found in mulberry. The enzymatic reaction ensures the formation of the correct stereoisomer of this compound.
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway of this compound, integrating the enzymatic steps discussed above.
Quantitative Data
Currently, specific kinetic parameters for the enzymes directly involved in this compound biosynthesis with their native substrates are limited in the published literature. However, kinetic data for a related reaction catalyzed by MaDA has been reported.
Table 1: Kinetic Parameters of MaDA with Morachalcone A and a Stable Diene Analog [8]
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Morachalcone A | 100 ± 10 | 0.45 ± 0.02 | 4.5 x 103 |
| Stable Diene Analog | 250 ± 30 | 0.46 ± 0.02 | 1.8 x 103 |
Note: These parameters were determined using morachalcone A as the dienophile and a synthetic, stable diene. While not the exact precursors for this compound, they provide an initial quantitative insight into the efficiency of the MaDA enzyme.
Experimental Protocols
Detailed experimental protocols for the specific enzymes in the this compound pathway are not yet fully established. However, general protocols for assaying the activity of the key enzyme families can be adapted for this purpose.
Chalcone Synthase (CHS) Assay
This protocol is adapted from a general method for assaying CHS activity and can be optimized for the specific CHS from Morus alba.[9]
Principle: The assay measures the incorporation of radiolabeled malonyl-CoA into a chalcone product in the presence of 4-coumaroyl-CoA.
Reagents:
-
Enzyme extract from Morus alba tissue.
-
0.1 M Tris-HCl buffer, pH 7.6, containing 10 mM KCN.
-
[2-¹⁴C]malonyl-CoA (specific activity ~50-60 mCi/mmol).
-
4-coumaroyl-CoA.
-
Ethyl acetate (B1210297).
-
Scintillation cocktail.
Procedure:
-
Prepare a reaction mixture containing 1.89 mL of Tris-HCl buffer.
-
Add 100 µL of the enzyme extract.
-
Initiate the reaction by adding 5 µL of [2-¹⁴C]malonyl-CoA (e.g., 1.5 nmol) and 5 µL of 4-coumaroyl-CoA (e.g., 1 nmol).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of ethyl acetate and vortexing.
-
Extract the chalcone product twice with 100 µL of ethyl acetate.
-
Combine the ethyl acetate phases and measure the radioactivity using a scintillation counter.
-
A parallel reaction with boiled enzyme extract should be run as a negative control.
Prenyltransferase (PT) Assay
This is a general protocol for the prenylation of flavonoids and can be adapted for the specific prenyltransferase from Morus alba.[10]
Principle: The assay involves the incubation of a flavonoid substrate with a prenyl donor (e.g., DMAPP) in the presence of the enzyme, followed by chromatographic analysis to detect the prenylated product.
Reagents:
-
Microsomal fraction containing the prenyltransferase from Morus alba.
-
Flavonoid substrate (e.g., a flavanone precursor to kuraridin).
-
Dimethylallyl pyrophosphate (DMAPP).
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).
-
Divalent cations (e.g., MgCl₂ or MnCl₂), as they are often required for PT activity.
-
Solvents for extraction (e.g., ethyl acetate).
-
HPLC or LC-MS system for product analysis.
Procedure:
-
Prepare a reaction mixture containing the buffer, flavonoid substrate, and divalent cations.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding DMAPP and the enzyme-containing microsomal fraction.
-
Incubate for a specific time (e.g., 1-2 hours).
-
Stop the reaction by adding an organic solvent like ethyl acetate.
-
Extract the products with the organic solvent.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.
-
Analyze the products by HPLC or LC-MS, comparing with authentic standards if available.
Diels-Alderase (MaDA) Assay
This protocol is based on the characterization of MaDA from Morus alba.[8]
Principle: The assay monitors the formation of the Diels-Alder adduct from the chalcone and diene precursors, catalyzed by the MaDA enzyme. Product formation is typically quantified by HPLC or LC-MS.
Reagents:
-
Purified recombinant MaDA enzyme.
-
Dienophile substrate (e.g., 2',4',4-trihydroxychalcone).
-
Diene substrate (e.g., the dehydroprenyl derivative of a flavanone).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Solvents for extraction and analysis.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dienophile, and diene substrates.
-
Equilibrate the mixture to the optimal reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified MaDA enzyme.
-
Incubate for a set time, taking aliquots at different time points for kinetic analysis.
-
Stop the reaction in the aliquots by adding a quenching solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the formation of this compound using a calibrated HPLC or LC-MS method.
-
Determine initial reaction velocities at varying substrate concentrations to calculate kinetic parameters.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is a remarkable example of how plants utilize a combination of established and specialized enzymatic reactions to create complex and bioactive molecules. The discovery of the Diels-Alderase enzymes in Morus alba has been a significant breakthrough in understanding the formation of this class of compounds. While the overall pathway is now largely delineated, further research is needed to isolate and characterize the specific chalcone synthase, prenyltransferase, and oxidase enzymes that produce the immediate precursors to this compound. Elucidation of the complete biosynthetic gene cluster and the regulatory networks governing this pathway will be crucial for the future biotechnological production of this compound and related medicinally important molecules. The use of isotopic labeling studies will be invaluable in confirming the proposed pathway and identifying all intermediates. This guide provides a solid foundation for these future research endeavors, which hold the promise of unlocking the full therapeutic potential of these fascinating natural products.
References
- 1. Diels-Alder type adducts from the fruits of Morus alba L. -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular characterization and phylogenetic analysis of two novel regio-specific flavonoid prenyltransferases from Morus alba and Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Characterization and Phylogenetic Analysis of Two Novel Regio-specific Flavonoid Prenyltransferases from Morus alba and Cudrania tricuspidata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allele specific CAPS marker development and characterization of chalcone synthase gene in Indian mulberry (Morus spp., family Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic Profile of Sanggenon B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Sanggenon B, a prenylated flavonoid isolated from the root bark of Morus species. The structural elucidation of this complex natural product has been refined over time, and this document presents the definitive spectroscopic data based on the revised structure. All quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are summarized in structured tables for clarity and comparative analysis. Detailed experimental protocols, where available from primary literature, are also provided.
Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | m/z (rel. int. %) | Assignment |
| EI-MS | Not Specified | 738 [M]+ | Molecular Ion |
Experimental Protocol - Mass Spectrometry: The Electron Ionization Mass Spectrometry (EI-MS) data was obtained as part of the initial structural elucidation studies. Specific instrumental parameters such as the make and model of the spectrometer, ionization energy, and source temperature were not detailed in the available literature. Typically, EI-MS involves bombarding the analyte with high-energy electrons (e.g., 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms. The definitive structure of this compound was established through extensive 1D and 2D NMR experiments.
Due to the complexity of the molecule and the evolution of its structural assignment, the following tables present the ¹H and ¹³C NMR data corresponding to the revised and accepted structure of this compound.
Table 2: ¹H NMR Spectroscopic Data for a Derivative of this compound (Acetone-d₆, 90 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1.46 | s | C-11-CH₃ | |
| 1.50 | s | C-16-CH₃ | |
| 1.60 | s | C-11-CH₃ | |
| 1.90 | m | C-18-H x2 | |
| 2.04, 2.23 | each s | COCH₃ x2 | |
| 2.25 | d | 16.5 | C-20-H |
| 2.59 | br d | 16.5 | C-20-H |
| 2.80-2.95 | m | C-9-H | |
| 3.26 | dd | 9 and 15 | C-9-H |
| 3.28 | m | C-19-H | |
| 5.08 | m | C-10-H | |
| 5.36 | br s | C-15-H | |
| 6.49 | d | 2.5 | C-23-H |
| 6.57 | s | C-8-H | |
| 6.61 | dd | 2.5 and 9 | C-25-H |
| 6.71 | d | 2 | C-3'-H |
| 6.79 | dd | 2 and 9 | C-5'-H |
| 7.18 | d | 9 | C-26-H |
| 7.58 | d | 9 | C-6'-H |
Note: This data corresponds to an acetylated derivative of this compound as reported in the literature on its revised structure.
Experimental Protocol - NMR Spectroscopy: The ¹H NMR spectra were recorded on a 90 MHz spectrometer. The sample was dissolved in acetone-d₆, and chemical shifts are reported in parts per million (ppm) relative to a standard reference. For the structural elucidation of complex natural products like this compound, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically employed to establish proton-proton and proton-carbon connectivities.
Workflow and Structural Elucidation
The determination of the structure of a complex natural product like this compound follows a logical workflow, beginning with isolation and purification, followed by comprehensive spectroscopic analysis.
Caption: General workflow for the isolation and structural elucidation of a natural product.
The chemical structure of this compound is a complex Diels-Alder type adduct. The relationship between its constituent parts is established through detailed analysis of 2D NMR correlations.
Caption: Key structural components of this compound.
Sanggenon B: A Technical Guide to Its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon B is a complex flavonoid, specifically a Diels-Alder type adduct, isolated from the root bark of Morus species, commonly known as mulberry. As a member of the sanggenon family of prenylated flavonoids, it has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, its known biological activities, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. While exhaustive experimental data for this compound is not universally published, the following table consolidates available information.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₃H₃₀O₉ | [1] |
| Molecular Weight | 570.6 g/mol | [1] |
| CAS Number | 81381-67-1 | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| Melting Point | Data not available | |
| UV λmax | Data not available | |
| ¹H NMR Data | Data not available | |
| ¹³C NMR Data | Data not available | |
| Mass Spectrometry | Data not available |
Biological Activity and Mechanism of Action
This compound demonstrates significant anti-inflammatory activity.[2] Its mechanism, like other closely studied sanggenons such as sanggenon A and C, is believed to be centered on the modulation of key inflammatory signaling pathways.[3][4] The primary activities include the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2] This effect is a hallmark of anti-inflammatory potential, as excessive NO production is a key mediator of inflammatory processes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. While direct studies on this compound are limited, related sanggenons inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene activation.[4]
Activation of the Nrf2/HO-1 Pathway
The Nrf2/HO-1 pathway is a critical component of the cellular antioxidant defense system. Under basal conditions, Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and moves into the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory effects. Studies on sanggenon A and T have shown they activate this pathway, inducing HO-1 expression, which contributes significantly to their anti-inflammatory action.[3] It is plausible that this compound shares this mechanism.
Experimental Protocols
Isolation of this compound from Morus alba Root Bark
The following is a generalized protocol synthesized from methods used for isolating flavonoids from Morus alba.
Methodology:
-
Extraction: Dried and powdered root bark of Morus alba is extracted exhaustively with methanol at room temperature.
-
Concentration: The resulting methanolic solution is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and finally ethyl acetate. The flavonoid-rich fraction is typically the ethyl acetate layer.
-
Column Chromatography (Initial): The dried ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient system, such as chloroform-methanol or n-hexane-ethyl acetate, to separate compounds based on polarity.
-
Fraction Monitoring: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions rich in the target compound are pooled and subjected to further purification steps, which may include repeated column chromatography using different stationary phases like Octadecyl-silane (ODS) or size-exclusion chromatography with Sephadex LH-20, to yield pure this compound.
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of this compound on NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (B80452) (NaNO₂) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from cells and add the this compound dilutions. Include a vehicle control (DMEM with 0.1% DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS solution to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay: a. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of sulfanilamide (B372717) solution to each well and incubate for 10 minutes, protected from light. c. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a NaNO₂ standard curve. Determine the percentage inhibition of NO production by this compound.
Protocol: Western Blot Analysis of NF-κB and Nrf2 Pathway Proteins
Objective: To determine the effect of this compound on the expression and activation of key proteins in the NF-κB and Nrf2 signaling pathways.
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with various concentrations of this compound for a specified time, followed by stimulation with LPS (1 µg/mL) for a short period (e.g., 30-60 minutes for phosphorylation events, longer for protein expression).
-
Protein Extraction:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear/cytosolic fractions, use a commercial nuclear extraction kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
NF-κB Pathway: anti-p-IκBα, anti-IκBα, anti-p65 (for nuclear fraction).
-
Nrf2 Pathway: anti-Nrf2 (for nuclear fraction), anti-HO-1, anti-Keap1.
-
Loading Controls: anti-β-actin (cytosolic), anti-Lamin B1 or anti-PCNA (nuclear).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the appropriate loading control.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory properties. While specific physicochemical data remains to be fully characterized in the public domain, its biological activity is consistent with other well-studied sanggenons that modulate the NF-κB and Nrf2 signaling pathways. The protocols and information provided in this guide offer a solid framework for researchers to further investigate the therapeutic potential of this compound in inflammatory diseases and other related pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanggenon B: A Technical Guide to its Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sanggenon B, a natural flavonoid compound, is emerging as a molecule of significant interest in the field of inflammation research. While direct studies on this compound are limited, extensive research on its closely related isomers, particularly Sanggenon A and C, provides a strong basis for understanding its anti-inflammatory potential. This technical guide synthesizes the available data to elucidate the core mechanisms by which this compound likely exerts its anti-inflammatory effects. The primary mechanisms involve the potent inhibition of the NF-κB signaling pathway and the modulation of the MAPK and Nrf2/HO-1 pathways. These actions collectively lead to a significant reduction in the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines such as TNF-α and IL-6. This document provides a comprehensive overview of these signaling pathways, detailed experimental protocols for assessing anti-inflammatory activity, and a summary of the available quantitative data to support further research and development.
Core Anti-inflammatory Mechanisms of this compound
The anti-inflammatory action of this compound is believed to be multi-faceted, primarily targeting the molecular cascades that orchestrate the inflammatory response at the cellular level. The principal mechanisms, inferred from studies on its structural analogs, are detailed below.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][2]
This compound is proposed to inhibit this pathway by:
-
Preventing IκBα Phosphorylation and Degradation: By inhibiting the upstream kinases that phosphorylate IκBα, this compound prevents its degradation, thus keeping NF-κB inactive in the cytoplasm.[2]
-
Blocking NF-κB Nuclear Translocation: As a consequence of stabilizing the NF-κB/IκBα complex, the translocation of the active p65 subunit of NF-κB into the nucleus is inhibited.[3]
This inhibition of the NF-κB pathway leads to the reduced expression of several key inflammatory mediators.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors like AP-1, further promoting the expression of pro-inflammatory genes. While direct evidence for this compound is pending, related flavonoids have been shown to inhibit the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages.
Activation of the Nrf2/HO-1 Pathway
The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress and inflammation. Nrf2 is a transcription factor that upregulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory properties. Studies on Sanggenon A have shown that it can induce the nuclear translocation of Nrf2 and subsequent expression of HO-1, which contributes to its anti-inflammatory effects.[3]
Potential Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. While there is no direct evidence of this compound's effect on the NLRP3 inflammasome, its ability to modulate upstream signaling pathways like NF-κB and MAPK, which are involved in priming the inflammasome, suggests a potential regulatory role. Further investigation into this area is warranted.
Quantitative Data on Anti-inflammatory and Related Activities
Quantitative data for the direct anti-inflammatory effects of this compound are not extensively available in the current literature. The following table summarizes the available data for this compound and its closely related analogs.
| Compound | Assay | Target/Mediator | Cell Line | IC50 / Effect | Reference |
| This compound | Antioxidant Activity | DPPH radical scavenging | - | 62 µM | [4] |
| Sanggenon A | Nitric Oxide Production | NO | RAW 264.7 | Significant inhibition at 20 µM | [3] |
| Prostaglandin E2 Production | PGE2 | RAW 264.7 | Significant inhibition at 20 µM | [3] | |
| Cytokine Production | TNF-α, IL-6 | RAW 264.7 | Significant inhibition at 20 µM | [3] | |
| Sanggenon C | Nitric Oxide Production | NO | RAW 264.7 | Dose-dependent inhibition | [2] |
| NF-κB Activation | NF-κB | RAW 264.7 | Dose-dependent inhibition | [2] | |
| Sanggenon O | Nitric Oxide Production | NO | RAW 264.7 | Stronger dose-dependent inhibition than Sanggenon C | [2] |
| NF-κB Activation | NF-κB | RAW 264.7 | Stronger dose-dependent inhibition than Sanggenon C | [2] |
Detailed Experimental Protocols
The following protocols are based on established methodologies for assessing the anti-inflammatory effects of compounds in macrophage cell lines and can be adapted for the investigation of this compound.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The nitrite (B80452) concentration is determined using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) and PGE2 by ELISA
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound and stimulate with LPS for the appropriate duration (e.g., 24 hours for iNOS and COX-2; shorter time points for signaling proteins like phospho-IκBα and phospho-p65).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p65, phospho-p65, IκBα, phospho-IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
References
- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sanggenon B: An In-depth Technical Guide on Its Interaction with Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanggenon B, a natural flavonoid compound isolated from the root bark of Morus alba, has demonstrated notable biological activities, particularly in the realm of inflammation. While extensive research has elucidated the mechanisms of action for several other sanggenon derivatives, detailed studies specifically on this compound's interaction with cellular signaling pathways are limited. This technical guide synthesizes the available data on this compound and provides inferred mechanisms based on the activities of structurally related sanggenons. The primary documented effect of this compound is its potent inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes. This observation strongly suggests an interaction with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This guide presents the current understanding of this compound's bioactivity, detailed experimental protocols for its study, and visual representations of the implicated signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction to this compound
This compound is a prenylated flavonoid, a class of compounds known for their diverse pharmacological properties. It is a constituent of Morus alba (white mulberry) root bark, a plant with a long history of use in traditional medicine. The anti-inflammatory potential of this compound has been highlighted by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] High levels of NO, produced by inducible nitric oxide synthase (iNOS), are a hallmark of inflammatory conditions. The expression of iNOS is primarily regulated by the NF-κB signaling pathway.[2] Therefore, it is highly probable that this compound exerts its anti-inflammatory effects through the modulation of this critical pathway.
Quantitative Data on Bioactivity
The available quantitative data for this compound's biological activity is currently limited. The primary reported activity is its inhibitory effect on nitric oxide production.
| Compound | Cell Line | Stimulant | Assay | IC50 / Effect | Reference |
| This compound | RAW264.7 | LPS | Nitric Oxide Production | Inhibitory effect noted | [1] |
Interaction with Cellular Signaling Pathways
Based on its observed inhibition of NO production and the known mechanisms of other sanggenons, the primary signaling pathway implicated in this compound's activity is the NF-κB pathway.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including iNOS.[3][4][5]
Given that this compound inhibits NO production, it is hypothesized that it interferes with one or more steps in the NF-κB signaling cascade. Structurally similar compounds, Sanggenon C and O, have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[6] It is plausible that this compound shares this mechanism of action.
Caption: Inferred inhibitory mechanism of this compound on the NF-κB signaling pathway.
Experimental Protocols
To further investigate the interaction of this compound with cellular signaling pathways, the following experimental protocols are recommended. These are based on standard methodologies used for studying anti-inflammatory compounds.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO measurement, shorter time points for protein phosphorylation studies).
Nitric Oxide (NO) Quantification (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (NO2-), a stable product of NO, in the cell culture supernatant.
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis of NF-κB Pathway Proteins
This technique is used to determine the levels of key proteins in the NF-κB signaling pathway.
-
Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65, as well as iNOS and a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.
Conclusion and Future Directions
The current body of evidence suggests that this compound is a promising anti-inflammatory agent, with its inhibitory effect on nitric oxide production pointing towards the modulation of the NF-κB signaling pathway. However, to fully elucidate its mechanism of action and therapeutic potential, further in-depth research is imperative.
Future studies should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of NO production and the activity of key signaling proteins.
-
Pathway Elucidation: Investigating the effects of this compound on other inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways.
-
Direct Target Identification: Employing techniques such as molecular docking and kinase inhibition assays to identify the direct molecular targets of this compound within the signaling cascades.
-
In Vivo Studies: Validating the in vitro findings in animal models of inflammation to assess the efficacy and safety of this compound as a potential therapeutic agent.
By addressing these research gaps, a comprehensive understanding of this compound's interaction with cellular signaling pathways can be achieved, paving the way for its potential development as a novel anti-inflammatory drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitric oxide production and signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Sanggenon B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon B, a prenylated flavonoid isolated from the root bark of Morus species, belongs to a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound and its closely related analogues, Sanggenon A, C, and D. The document summarizes key findings on its anticancer, anti-inflammatory, antioxidant, and antibacterial properties. Detailed experimental protocols for the discussed biological assays are provided, along with visualizations of the key signaling pathways implicated in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Data Presentation
The following tables summarize the quantitative data from preliminary biological screenings of various sanggenons. It is important to note that while the focus of this guide is this compound, specific biological activity data for this compound is not as widely published as for its analogues. Where data for this compound is unavailable, data for Sanggenon A, C, and D are presented for comparative purposes, given their structural similarities.
Table 1: Anticancer Activity of Sanggenons
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Sanggenon C | LoVo, SW480, HT-29 (Colon Cancer) | MTT Assay | Dose-dependent inhibition observed at 5-80 µM | [1] |
| Sanggenon C | HT-29 (Colon Cancer) | Apoptosis Assay | Increased apoptosis at 10, 20, 40 µM | [1] |
| Sanggenon C | Glioblastoma cells | MTT Assay | Dose and time-dependent inhibition | [2] |
Data specific to this compound's anticancer activity was not available in the reviewed literature.
Table 2: Anti-inflammatory Activity of Sanggenons
| Compound | Cell Line | Assay | Effect | Reference |
| Sanggenon A | BV2, RAW264.7 | Nitric Oxide (NO) Production Assay | Significant inhibition of LPS-induced NO production | [3] |
| Sanggenon C & O | RAW264.7 | Nitric Oxide (NO) Production Assay | Strong dose-dependent inhibition of NO production | [1] |
Quantitative IC50 values for the anti-inflammatory activity of this compound were not explicitly found in the reviewed literature.
Table 3: Antioxidant Activity of Sanggenons
| Compound | Assay | IC50 (µM) | Reference |
| Sanggenon C | DPPH Radical Scavenging | 28.3 ± 1.5 | [4] |
| Sanggenon D | DPPH Radical Scavenging | 35.8 ± 1.9 | [4] |
| Sanggenon C | ABTS Radical Scavenging | 15.6 ± 0.8 | [4] |
| Sanggenon D | ABTS Radical Scavenging | 20.1 ± 1.2 | [4] |
| Sanggenon C | FRAP (Ferric Reducing Antioxidant Power) | 45.2 ± 2.3 | [4] |
| Sanggenon D | FRAP (Ferric Reducing Antioxidant Power) | 38.9 ± 2.1 | [4] |
Specific antioxidant activity data for this compound was not available in the reviewed literature.
Table 4: Antibacterial Activity of Sanggenons
| Compound | Bacterial Strain | MIC (µM) | Reference |
| Sanggenon C | Enterococcus faecalis, Enterococcus faecium, Staphylococcus aureus | 3.125 | [5] |
| Sanggenon D | Enterococcus faecalis, Enterococcus faecium, Staphylococcus aureus | 12.5 - 25 | [5] |
| Sanggenon O | Enterococcus faecalis, Enterococcus faecium, Staphylococcus aureus | 25 - 50 | [5] |
Minimum Inhibitory Concentration (MIC) values for this compound were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard and can be adapted for the screening of this compound.
MTT Assay for Cytotoxicity
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell lines (e.g., HT-29, LoVo, SW480)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol and make serial dilutions.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound dilutions.
-
Include a blank (methanol only) and a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Broth Microdilution Assay for Antibacterial Activity (MIC Determination)
This assay determines the minimum concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and make two-fold serial dilutions in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth with bacteria and solvent).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound at which no visible bacterial growth is observed. If using resazurin, a color change from blue to pink indicates bacterial growth.
Signaling Pathways and Mechanisms of Action
Preliminary studies on sanggenons suggest their biological activities are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Signaling Pathway
Sanggenons have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activating the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway.[3]
Caption: this compound's proposed anti-inflammatory mechanism.
Anticancer Signaling Pathway (Mitochondrial Apoptosis)
Sanggenon C has been demonstrated to induce apoptosis in colon cancer cells through the activation of the mitochondrial pathway, which involves the generation of reactive oxygen species (ROS) and the regulation of Bcl-2 family proteins.[1]
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Experimental Workflow for Biological Screening
The following diagram illustrates a general workflow for the preliminary biological screening of a natural product like this compound.
Caption: General workflow for screening this compound's bioactivity.
References
- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Sanggenon C - A novel anti-enterococcal agent from Morus alba root bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanggenon B: A Technical Overview of its Inhibition of Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon B, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has been identified as a potent inhibitor of nitric oxide (NO) production.[1][2] Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes and is implicated in the pathophysiology of various inflammatory diseases. Consequently, the inhibition of iNOS expression and activity represents a key therapeutic target. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's inhibitory effect on nitric oxide production, detailed experimental protocols for its investigation, and quantitative data on the activity of related compounds.
Mechanism of Action: Inhibition of Nitric Oxide Production
This compound has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] While detailed mechanistic studies specifically on this compound are limited, the broader family of sanggenons, including Sanggenon A, C, and O, have been demonstrated to suppress NO production primarily through the downregulation of iNOS expression.[3][4] The predominant mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, including the gene for iNOS.[3][4][5]
The NF-κB Signaling Pathway
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes such as NOS2 (encoding iNOS). Sanggenons have been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent iNOS expression.[4]
Potential Involvement of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes kinases such as ERK, JNK, and p38, is another crucial regulator of the inflammatory response and can influence iNOS expression.[6][7] While the direct effect of this compound on the MAPK pathway in the context of NO production has not been extensively detailed, other flavonoids have been shown to modulate MAPK signaling to exert their anti-inflammatory effects.[8] It is plausible that this compound may also influence this pathway, contributing to its overall inhibitory effect on nitric oxide synthesis.
Quantitative Data
While a specific IC50 value for this compound's inhibition of nitric oxide production is not available in the reviewed literature, a study by Wu et al. demonstrated that an ethyl acetate (B1210297) fraction of Morus alba root bark, containing this compound, albanol B, and Sanggenon D, was the most effective fraction in reducing NO production in LPS-stimulated RAW 264.7 cells.[1] For context, the IC50 values for other related sanggenons are provided below.
| Compound | Cell Line | Stimulant | IC50 for NO Inhibition (µM) | Reference |
| Sanggenon C | RAW 264.7 | LPS | Not specified, but effective at 1 and 10 µM | [4] |
| Sanggenon O | RAW 264.7 | LPS | Not specified, but effective at 1 and 10 µM | [4] |
| Sanggenon A | BV2, RAW 264.7 | LPS | Significant inhibition at tested concentrations | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the inhibition of nitric oxide production by this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate for a further 24 hours before analysis.
-
Nitric Oxide Production Measurement (Griess Assay)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Standard: Sodium nitrite (to prepare a standard curve).
-
-
Procedure:
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (equal volumes of Reagent A and B mixed immediately before use) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
-
Western Blot Analysis for iNOS Expression
This technique is used to determine the protein levels of iNOS.
-
Procedure:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
NF-κB Activity Assay (SEAP Reporter Assay)
This assay measures the activity of NF-κB-dependent gene transcription.
-
Cell Line: RAW 264.7 cells stably transfected with a secreted embryonic alkaline phosphatase (SEAP) reporter plasmid under the control of an NF-κB response element.
-
Procedure:
-
Plate the transfected RAW 264.7 cells and treat them with this compound and LPS as described in the cell culture protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the SEAP activity in the supernatant using a chemiluminescent or colorimetric substrate according to the manufacturer's instructions.
-
A decrease in SEAP activity in the presence of this compound indicates inhibition of NF-κB activation.
-
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound's inhibition of nitric oxide production via the NF-κB pathway.
Caption: General experimental workflow for assessing this compound's effect on nitric oxide production.
Conclusion
This compound, a natural flavonoid from Morus alba, demonstrates clear inhibitory effects on nitric oxide production in activated macrophages. The primary mechanism is likely the suppression of iNOS expression through the inhibition of the NF-κB signaling pathway, a mode of action consistent with other related sanggenon compounds. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound as an anti-inflammatory agent. Future studies should focus on elucidating a precise IC50 value for this compound and exploring the potential involvement of other signaling cascades, such as the MAPK pathway, in its anti-inflammatory profile.
References
- 1. Anti-inflammatory effects of mulberry (Morus alba L.) root bark and its active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vellmanherbs.com [vellmanherbs.com]
- 4. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and anti-cancer activity of mulberry (Morus alba L.) root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK signaling regulates nitric oxide and NADPH oxidase-dependent oxidative bursts in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanggenon B: A Technical Evaluation of its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon B, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), belongs to a class of compounds that have garnered significant interest for their diverse pharmacological activities. This technical guide provides an in-depth evaluation of the antioxidant potential of this compound, drawing upon available data for structurally related compounds and established methodologies for assessing antioxidant efficacy. While direct quantitative data for this compound is limited in the currently available literature, this document serves as a comprehensive resource by detailing relevant experimental protocols, outlining key antioxidant signaling pathways likely modulated by this compound, and presenting comparative data for other sanggenons to infer its potential activity.
Quantitative Antioxidant Activity
While specific IC50 values for this compound in common antioxidant assays were not found in the reviewed literature, the following table summarizes the reported antioxidant activities of the structurally similar compounds sanggenon C and sanggenon D. This data provides a valuable benchmark for inferring the potential antioxidant capacity of this compound.
| Antioxidant Assay | Sanggenon C (IC50 in µM) | Sanggenon D (IC50 in µM) | This compound (IC50 in µM) |
| DPPH Radical Scavenging | 28.3 ± 1.5 | 35.8 ± 1.9 | Data not available |
| ABTS Radical Scavenging | 15.6 ± 0.8 | 20.1 ± 1.2 | Data not available |
| Ferric Reducing Antioxidant Power (FRAP) | 45.2 ± 2.3 | 38.9 ± 2.1 | Data not available |
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays that are instrumental in evaluating the antioxidant potential of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly made and kept in the dark to prevent degradation.
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions of the test compound from the stock solution.
-
-
Assay Procedure:
-
To a 96-well plate or spectrophotometer cuvettes, add a specific volume of the test compound dilutions.
-
Add the methanolic DPPH solution to each well or cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
A control containing only the solvent and DPPH solution is also measured.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of the test compound.
-
-
Assay Procedure:
-
Add a specific volume of the test compound dilutions to a 96-well plate or cuvettes.
-
Add the diluted ABTS•+ solution and mix.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation:
-
The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Prepare a stock solution and serial dilutions of the test compound.
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions to a 96-well plate or cuvettes.
-
Add the FRAP reagent and mix.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
-
Calculation of Reducing Power: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a known standard (e.g., FeSO₄) and is expressed as Fe²⁺ equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Cell Culture and Treatment:
-
Human hepatocellular carcinoma (HepG2) cells are commonly used. Cells are seeded in a 96-well plate and allowed to attach.
-
The cells are then incubated with the test compound and a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent dichlorofluorescein (DCF).
-
After the incubation period, the cells are washed to remove the excess compound and probe.
-
-
Induction of Oxidative Stress and Measurement:
-
A generator of peroxyl radicals, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), is added to the cells to induce oxidative stress.
-
The fluorescence is measured over time using a microplate reader. The antioxidant capacity of the test compound is quantified by its ability to inhibit the fluorescence increase compared to control cells.
-
Signaling Pathways in Antioxidant Action
The antioxidant effects of flavonoids are often mediated through the modulation of key cellular signaling pathways. While direct evidence for this compound is yet to be established, the following pathways are highly plausible targets based on studies of structurally similar compounds.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Studies on sanggenon A have demonstrated its ability to activate this pathway.[1][2]
Caption: Hypothetical Nrf2-ARE signaling pathway activation by this compound.
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway
The MAPK signaling cascades (including ERK, JNK, and p38) are crucial in regulating cellular responses to oxidative stress. Flavonoids have been shown to modulate these pathways to enhance antioxidant defenses.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound under oxidative stress.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive evaluation of the antioxidant potential of a compound like this compound.
Caption: General experimental workflow for evaluating the antioxidant potential of this compound.
Conclusion
While direct quantitative antioxidant data for this compound remains to be fully elucidated, the available information on structurally related sanggenons and the broader class of flavonoids suggests that it likely possesses significant antioxidant properties. The detailed experimental protocols and the overview of key signaling pathways provided in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate the antioxidant potential of this compound. Further investigation is warranted to specifically quantify its activity and confirm its mechanistic interactions with cellular signaling cascades, which will be crucial for its potential development as a therapeutic agent.
References
Sanggenon B Structure-Activity Relationship Studies: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct structure-activity relationship (SAR) studies specifically investigating sanggenon B and its synthetic analogs are not extensively available in the current body of scientific literature. This guide provides a comprehensive overview of the known biological activities of this compound and its close structural analogs, sanggenon A and sanggenon C, to infer potential SAR principles. The information presented herein is intended for research and informational purposes only.
Introduction
This compound is a prenylated flavonoid, a class of natural products known for their diverse and potent biological activities. Isolated from the root bark of Morus species (mulberry), sanggenons have attracted considerable interest for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer effects. The unique Diels-Alder type adduct structure of sanggenons provides a complex and intriguing scaffold for drug design and development.
This technical guide aims to provide a detailed overview of the structure-activity relationships within the sanggenon family, with a particular focus on inferring the SAR of this compound based on data from its closely related analogs, sanggenon A and sanggenon C. We will explore the key structural motifs that contribute to their biological activities, delve into the signaling pathways they modulate, and provide detailed experimental protocols for assessing their efficacy.
Core Structure and Analogs
The core structure of sanggenons is characterized by a polycyclic system formed through a Diels-Alder reaction between a chalcone (B49325) and a dehydroprenyl derivative. Variations in the stereochemistry and substitution patterns on this core scaffold give rise to the different sanggenon analogs. While specific SAR studies on this compound are lacking, research on sanggenon A and C provides valuable insights into how structural modifications may impact biological activity.
Quantitative Biological Activity Data
To facilitate a comparative analysis, the following tables summarize the available quantitative data for sanggenon A and C across various biological assays. These data points are crucial for understanding the potency of these compounds and for inferring the potential activity of this compound.
Table 1: Anti-inflammatory Activity of Sanggenon A
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Sanggenon A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not available, but significant inhibition reported | [1][2][3] |
| Sanggenon A | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | Data not available, but significant inhibition reported | [1][2][3] |
| Sanggenon A | TNF-α Inhibition | RAW 264.7 | Data not available, but significant inhibition reported | [1][2][3] |
| Sanggenon A | IL-6 Inhibition | RAW 264.7 | Data not available, but significant inhibition reported | [1][2][3] |
Table 2: Antioxidant Activity of Sanggenon C and D [4]
| Compound | Assay | IC50 (µM) |
| Sanggenon C | DPPH Radical Scavenging | 28.3 ± 1.5 |
| Sanggenon D | DPPH Radical Scavenging | 35.8 ± 1.9 |
| Sanggenon C | ABTS Radical Scavenging | 15.6 ± 0.8 |
| Sanggenon D | ABTS Radical Scavenging | 20.1 ± 1.2 |
| Sanggenon C | Ferric Reducing Antioxidant Power (FRAP) | 45.2 ± 2.3 |
| Sanggenon D | Ferric Reducing Antioxidant Power (FRAP) | 38.9 ± 2.1 |
Lower IC50 values indicate greater antioxidant activity.
Signaling Pathways
Flavonoids, including the sanggenon family, are known to exert their biological effects by modulating key intracellular signaling pathways. A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a primary mechanism for the anti-inflammatory effects of these compounds.[5][6][7][8][9]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sanggenons A and C have been shown to inhibit this pathway, likely by interfering with IKK activity or IκBα phosphorylation.[10][11]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of sanggenons and other flavonoids.
General Experimental Workflow for Bioactivity Screening
A typical workflow for assessing the biological activity of a natural product like this compound involves a series of in vitro assays to determine its efficacy and mechanism of action.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is commonly used to assess the anti-inflammatory activity of compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for an additional 24 hours.
-
Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[11]
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the effect of the test compound on the protein expression of key inflammatory mediators.
-
Cell Lysis: After treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.[11]
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction: Various concentrations of the test compound are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of scavenging activity against the compound concentration.[4]
Conclusion and Future Directions
While direct SAR studies on this compound are currently unavailable, the existing data on sanggenon A and C provide a strong foundation for inferring its potential biological activities and mechanisms of action. The anti-inflammatory and antioxidant properties of the sanggenon family, likely mediated through the inhibition of the NF-κB pathway, highlight their therapeutic potential.
Future research should focus on the synthesis of a series of this compound analogs with systematic modifications to key structural motifs. This would enable a comprehensive SAR study to be conducted, providing crucial data on the pharmacophore and allowing for the optimization of its biological activity. Such studies would be invaluable for the development of novel therapeutic agents based on the sanggenon scaffold.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Sanggenon B Activity in B Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of detailed protocols for in vitro assays to investigate and quantify the biological activities of Sanggenon B on B lymphocytes. The following sections include summaries of potential quantitative data, step-by-step experimental procedures, and diagrams of key signaling pathways to facilitate research into the immunomodulatory effects of this compound.
Introduction
This compound is a natural compound that has been investigated for its anti-inflammatory properties. While much of the research has focused on macrophage and other cell types, its effects on B lymphocytes are not well characterized. B cells are critical components of the adaptive immune system, responsible for antibody production and antigen presentation. Dysregulation of B cell activation and proliferation is implicated in various autoimmune diseases and malignancies. The protocols outlined below are designed to assess the potential of this compound to modulate B cell functions, particularly focusing on activation, proliferation, and the underlying NF-κB and mTOR signaling pathways.
Quantitative Data Summary
Currently, there is limited publicly available data on the specific effects of this compound on B lymphocytes. The following table is a template for summarizing key quantitative data that can be generated using the protocols described herein. Researchers are encouraged to populate this table with their experimental findings.
| Assay | Cell Type | Stimulus | Endpoint | This compound IC₅₀ / EC₅₀ (µM) |
| B Cell Proliferation | Murine Splenic B Cells | LPS + IL-4 | Proliferation Index | To be determined |
| B Cell Proliferation | Human PBMCs | Anti-CD40 + IL-21 | Proliferation Index | To be determined |
| NF-κB Activation | Murine Splenic B Cells | LPS | p65 Nuclear Translocation | To be determined |
| mTORC1 Activity | Human B Cells | Anti-IgM + Anti-CD40 | p-S6K Levels | To be determined |
Experimental Protocols
Protocol for Murine B Cell Isolation and Proliferation Assay
This protocol describes the isolation of primary B cells from a mouse spleen and the subsequent assessment of this compound's effect on their proliferation in response to T-independent stimulation.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol)
-
Murine B cell isolation kit (e.g., magnetic-activated cell sorting-based negative selection)
-
Lipopolysaccharide (LPS)
-
Recombinant murine Interleukin-4 (IL-4)
-
This compound (stock solution in DMSO)
-
Cell proliferation dye (e.g., CellTrace™ Violet)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
B Cell Isolation:
-
Aseptically harvest spleens from mice and prepare a single-cell suspension.
-
Lyse red blood cells using a suitable lysis buffer.
-
Isolate B cells using a negative selection B cell isolation kit according to the manufacturer's instructions.
-
Assess the purity of the isolated B220+ B cells by flow cytometry (typically >95%).
-
-
Cell Staining and Seeding:
-
Resuspend the purified B cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye (e.g., CellTrace™ Violet at 1 µM) and incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium and incubate for 5 minutes.
-
Wash the cells twice with complete medium.
-
Resuspend the cells at 2 x 10⁶ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well U-bottom plate.
-
-
Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stimulation cocktail containing LPS (e.g., 10 µg/mL) and IL-4 (e.g., 5 ng/mL) in complete medium.
-
Add 50 µL of the stimulation cocktail to the appropriate wells. Include unstimulated controls.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Analysis:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and stain with a B cell marker (e.g., anti-B220 antibody).
-
Analyze the cells by flow cytometry. The dilution of the cell proliferation dye is indicative of cell division.
-
Calculate the proliferation index and division index using appropriate software (e.g., FlowJo).
-
Protocol for NF-κB Nuclear Translocation Assay in B Cells
This protocol describes a method to assess the effect of this compound on the activation of the NF-κB pathway by visualizing the nuclear translocation of the p65 subunit.
Materials:
-
Isolated murine or human B cells
-
Poly-L-lysine coated coverslips or imaging plates
-
Lipopolysaccharide (LPS) or other suitable stimulus
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: fluorescently-conjugated anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed isolated B cells onto poly-L-lysine coated coverslips in a 24-well plate at a density of 5 x 10⁵ cells per well and allow them to adhere for 1-2 hours.
-
-
Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 10 µg/mL) for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal microscope.
-
Quantify the nuclear fluorescence intensity of the p65 signal relative to the cytoplasmic intensity in multiple cells per condition. A significant increase in the nuclear-to-cytoplasmic ratio indicates NF-κB activation.[1]
-
Signaling Pathways and Experimental Workflow
B Cell Activation and Proliferation Assay Workflow
Caption: Workflow for B Cell Proliferation Assay.
Postulated B Cell Signaling Pathways Modulated by this compound
Sanggenon compounds have been shown to affect NF-κB and mTOR signaling in other cell types. These pathways are also crucial for B cell activation, survival, and proliferation.[2][3][4] The following diagram illustrates the key components of these pathways in B cells and indicates potential points of inhibition by this compound.
Caption: Potential B Cell Signaling Inhibition by this compound.
References
Application Notes and Protocols for Sanggenon B in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon B, a flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered scientific interest for its potential anti-inflammatory properties. In vitro studies have demonstrated its capacity to modulate key inflammatory pathways, suggesting its therapeutic potential for a variety of inflammatory conditions. These application notes provide a comprehensive overview of the proposed use of this compound in established animal models of inflammation, based on the available scientific literature for structurally related compounds and general protocols. The primary mechanism of action for sanggenons appears to be the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1][2][3]
Note: To date, specific in vivo studies detailing the use of isolated this compound in animal models of inflammation are limited in the public domain. The following protocols are based on studies conducted with closely related compounds such as Sanggenon A, C, and O, as well as standardized extracts of Morus alba rich in sanggenons. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
This compound and its analogues are believed to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Under inflammatory conditions, NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2.[1][2] Sanggenons have been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB in its inactive state in the cytoplasm.[3]
Additionally, some related compounds, like Sanggenon A, have been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms.[1][2]
Inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on this compound and its analogues, and in vivo data from a study on a Morus alba extract rich in sanggenons. This data provides a basis for designing in vivo experiments with this compound.
Table 1: In Vitro Anti-inflammatory Activity of Sanggenons
| Compound | Cell Line | Inflammatory Stimulus | Parameter Measured | Result | Reference |
| This compound | RAW 264.7 | LPS | NO Production | Inhibition | [1] |
| Sanggenon A | RAW 264.7 | LPS | NO Production | IC₅₀ ~10 µM | [2] |
| TNF-α Production | Significant Inhibition | [2] | |||
| IL-6 Production | Significant Inhibition | [2] | |||
| Sanggenon C | RAW 264.7 | LPS | NO Production | IC₅₀ ~5 µM | [3] |
| NF-κB Activity | Dose-dependent inhibition | [3] | |||
| Sanggenon O | RAW 264.7 | LPS | NO Production | IC₅₀ <5 µM | [3] |
| NF-κB Activity | Dose-dependent inhibition | [3] |
Table 2: In Vivo Data for a Morus alba Extract (MA60) Rich in Sanggenons
| Animal Model | Compound/Extract | Dosage | Route of Administration | Key Finding | Reference |
| BALB/c Mice | MA60 Extract | 100 mg/kg | Oral | Maximum Tolerated Dose | [4] |
| (rich in Sanggenon C & D) | Moderate anti-inflammatory effects | [4] |
Experimental Protocols
The following are detailed protocols for two common animal models of inflammation, adapted for the potential use of this compound.
Carrageenan-Induced Paw Edema in Mice
This is a widely used model for screening acute anti-inflammatory activity.
Workflow for Carrageenan-Induced Paw Edema Model.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Carrageenan (Lambda, Type IV)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House mice in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control (Vehicle + Carrageenan)
-
Positive Control (e.g., Indomethacin 10 mg/kg + Carrageenan)
-
This compound (e.g., 25, 50, 100 mg/kg) + Carrageenan
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage. The volume should not exceed 10 ml/kg.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume of each mouse using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue for homogenization and measurement of inflammatory markers such as Myeloperoxidase (MPO) activity, TNF-α, and IL-6 levels using ELISA kits.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Rats
This model is used to study the pathogenesis of acute lung inflammation and to evaluate the efficacy of anti-inflammatory agents.
Workflow for LPS-Induced Acute Lung Injury Model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments for intratracheal instillation
-
ELISA kits for TNF-α, IL-6, etc.
-
Myeloperoxidase (MPO) activity assay kit
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Sham Control (Vehicle + Saline IT)
-
LPS Control (Vehicle + LPS IT)
-
Positive Control (e.g., Dexamethasone 1 mg/kg + LPS IT)
-
This compound (e.g., 25, 50, 100 mg/kg) + LPS IT
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS instillation.
-
Induction of ALI: Anesthetize the rats. Surgically expose the trachea and intratracheally (IT) instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline (e.g., 50 µL). The sham control group receives sterile saline only.
-
Sample Collection: 24 hours after LPS instillation, euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage with phosphate-buffered saline (PBS). Centrifuge the BAL fluid (BALF) to separate the cells from the supernatant.
-
Cell Analysis: Resuspend the cell pellet and perform a total and differential leukocyte count.
-
Supernatant Analysis: Use the supernatant to measure total protein concentration (as an indicator of vascular permeability) and cytokine levels (TNF-α, IL-6) using ELISA.
-
-
Lung Tissue Analysis:
-
Wet/Dry Ratio: Excise the right lung, weigh it (wet weight), then dry it in an oven at 60°C for 48 hours and weigh it again (dry weight). The wet/dry weight ratio is an indicator of pulmonary edema.
-
Histopathology: Perfuse and fix the left lung in 10% neutral buffered formalin for histological examination (H&E staining) to assess lung injury, including inflammatory cell infiltration and alveolar damage.
-
MPO Activity: Homogenize a portion of the lung tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Conclusion
This compound presents a promising candidate for anti-inflammatory drug development, primarily through its inhibitory action on the NF-κB signaling pathway. The provided protocols for the carrageenan-induced paw edema and LPS-induced acute lung injury models offer a solid framework for researchers to investigate the in vivo efficacy of this compound. It is imperative to conduct dose-response studies to determine the optimal therapeutic window and to further elucidate the underlying molecular mechanisms in a whole-animal context. Future studies should also focus on the pharmacokinetic and pharmacodynamic properties of this compound to better understand its absorption, distribution, metabolism, and excretion, which are crucial for its development as a therapeutic agent.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ischemic Postconditioning Mitigates Lipopolysaccharide-induced Acute Lung Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Formulation of Sanggenon B
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sanggenon B and Formulation Challenges
This compound is a prenylated flavonoid isolated from the root bark of Morus species (mulberry). Like many flavonoids, this compound exhibits promising biological activities, including anti-inflammatory effects. However, its therapeutic potential is often hindered by poor aqueous solubility and limited stability, which can negatively impact its bioavailability and shelf-life. The development of a stable formulation is therefore a critical step in advancing this compound as a potential therapeutic agent.
This document provides detailed application notes and experimental protocols for the development and characterization of a stable this compound formulation. The focus is on addressing the inherent physicochemical challenges of this compound through modern formulation strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a stable formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₃₃H₃₀O₉ | PubChem |
| Molecular Weight | 570.6 g/mol | PubChem |
| Appearance | Powder | BioCrick |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972).[1] Poorly soluble in water. | BioCrick |
| Chemical Class | Prenylated Flavonoid | General Knowledge |
Formulation Strategies for Enhanced Stability and Solubility
Several advanced formulation strategies can be employed to overcome the stability and solubility limitations of this compound. The choice of strategy will depend on the intended route of administration and desired dosage form.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, capable of encapsulating poorly water-soluble molecules like this compound. This encapsulation can enhance solubility, stability, and bioavailability.[2][3][4]
Phospholipid Complexes (Phytosomes)
Phospholipid complexes are formed by reacting the active pharmaceutical ingredient (API) with phospholipids, such as phosphatidylcholine. This results in a more lipophilic complex that can improve oral absorption and protect the API from degradation.[5][6][7][8]
Nanoencapsulation
Nanoencapsulation involves entrapping the API within a carrier material at the nanoscale. This can significantly improve the solubility, stability, and bioavailability of poorly soluble compounds.[9][10][11][12][13][14]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of this compound formulations, as well as for assessing its stability.
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10 mM) in deionized water.
-
Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.
-
Slowly add the this compound solution dropwise to the continuously stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for 24-48 hours, protected from light.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm inclusion.
Protocol 2: Preparation of this compound-Phospholipid Complex
This protocol details the solvent evaporation method for preparing a this compound-phospholipid complex.[15]
Materials:
-
This compound
-
Phosphatidylcholine
-
Tetrahydrofuran (THF) or other suitable organic solvent
-
n-Hexane (as an anti-solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and phosphatidylcholine in a 1:1 molar ratio in THF in a round-bottom flask.
-
Reflux the mixture at a controlled temperature (e.g., 40-50°C) for 2 hours.
-
Evaporate the THF under reduced pressure using a rotary evaporator to obtain a thin film.
-
Re-dissolve the film in a minimal amount of THF and add it dropwise to n-hexane with continuous stirring to precipitate the complex.
-
Filter the precipitate and wash with n-hexane.
-
Dry the resulting this compound-phospholipid complex in a vacuum oven at 40°C.
-
Characterize the complex using FTIR, DSC, and XRD to confirm its formation.
Protocol 3: Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol describes the nanoprecipitation method for producing this compound nanoparticles.[16]
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Acetone (as the organic solvent)
-
Deionized water containing a surfactant (e.g., Poloxamer 188, Tween 80)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound and the chosen polymer in acetone to form the organic phase.
-
Prepare an aqueous phase containing the surfactant.
-
Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.
-
Continue stirring until the acetone has completely evaporated, leaving a colloidal suspension of nanoparticles. A rotary evaporator can be used to expedite solvent removal.
-
The resulting nanoparticle suspension can be used directly or lyophilized for long-term storage.
-
Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 4: Analytical Method for Quantification of this compound (UPLC-MS/MS)
This protocol provides a starting point for developing a validated UPLC-MS/MS method for the accurate quantification of this compound in formulation and stability samples, based on methods for similar prenylated flavonoids.[2][17][18]
Table 2: UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |
| MRM Transitions | To be determined by infusing a standard solution of this compound |
Method Validation:
The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Protocol 5: Forced Degradation and Stability Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1][11][19][20][21]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 24, 48, and 72 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[22]
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by the validated UPLC-MS/MS method.
-
Quantify the remaining this compound and identify any major degradation products.
Table 3: Template for Reporting Forced Degradation Data for this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |
| 0.1 M HCl, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 80°C, Dry Heat | 24 | |||
| 48 | ||||
| 72 | ||||
| Photostability | ICH Q1B |
Visualization of Relevant Signaling Pathways and Workflows
Anti-inflammatory Signaling Pathways of Sanggenons
Sanggenons have been reported to exert their anti-inflammatory effects through the modulation of the NF-κB and Nrf2 signaling pathways.
Caption: NF-κB Signaling Pathway and Inhibition by this compound.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sevenpubl.com.br [sevenpubl.com.br]
- 10. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Method Development and Validation for UHPLC-MS-MS Determination of Hop Prenylflavonoids in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanotechnology as a Key to Enhance the Benefits and Improve the Bioavailability of Flavonoids in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 17. Analytical methods for quantitation of prenylated flavonoids from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
Sanggenon B for In Vivo Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct in vivo experimental data for Sanggenon B is limited in publicly available scientific literature. The following application notes and protocols are primarily based on the in vitro activities of this compound and extrapolated from in vivo studies of structurally related compounds, particularly Sanggenon C and Sanggenon A. These protocols are intended to serve as a starting point for research and should be adapted and optimized based on empirical findings.
Introduction
This compound is a prenylated flavonoid isolated from the root bark of Morus species (mulberry). Like other members of the sanggenon family, it has demonstrated a range of biological activities in vitro, suggesting its potential for in vivo investigation as a therapeutic agent. This document provides an overview of its potential applications, proposed mechanisms of action, and detailed protocols for preclinical in vivo evaluation.
Potential In Vivo Applications
Based on in vitro evidence and the activities of related compounds, this compound is a candidate for in vivo investigation in the following areas:
-
Anti-inflammatory Effects: May have therapeutic potential in inflammatory disease models.
-
Neuroprotective Effects: Could be investigated in models of neurodegenerative diseases and ischemic injury.
-
Anticancer Activity: Warrants investigation in various cancer xenograft models.
Proposed Mechanisms of Action & Signaling Pathways
The precise in vivo mechanisms of this compound are yet to be fully elucidated. However, based on studies of related sanggenons, the following signaling pathways are likely to be modulated:
-
NF-κB Signaling Pathway: A key regulator of inflammation. Sanggenon A has been shown to inhibit the activation of the NF-κB pathway.[1][2][3]
-
Nrf2/HO-1 Signaling Pathway: An important pathway in the cellular response to oxidative stress. Sanggenon A has been demonstrated to induce the expression of heme oxygenase-1 (HO-1) through the activation of Nrf2.[1][2][3]
-
RhoA/ROCK Signaling Pathway: Implicated in inflammation and oxidative stress in the context of cerebral ischemia-reperfusion injury. Sanggenon C has been shown to exert neuroprotective effects by regulating this pathway.[4]
-
Mitochondrial Apoptosis Pathway: A critical pathway in programmed cell death, relevant to anticancer effects. Sanggenon C has been observed to induce apoptosis in colon cancer cells via this pathway.[5]
Signaling Pathway Diagrams
Quantitative Data Summary (Based on Sanggenon C and A)
The following tables summarize in vivo data for Sanggenon C and A, which can be used as a reference for designing experiments with this compound.
Table 1: In Vivo Anticancer Activity of Sanggenon C
| Animal Model | Cancer Type | Treatment Protocol | Outcome | Reference |
| NOD/SCID Mice | Glioblastoma (U-87 MG cells) | 30 mg/kg/day, intraperitoneal injection, every 2 days for 20 days | Significantly smaller tumors compared to control | [6] |
| Xenograft Mouse Model | Colon Cancer (HT-29 cells) | Not specified | Suppressed tumor growth and enhanced tumor apoptosis | [5] |
Table 2: In Vivo Neuroprotective Activity of Sanggenon C
| Animal Model | Condition | Treatment Protocol | Outcome | Reference |
| Rats | Cerebral Ischemia-Reperfusion (MCAO model) | Intragastric administration | Ameliorated neurologic impairment, brain edema, and cerebral infarction | [4] |
Proposed In Vivo Experimental Protocols
The following are detailed, albeit putative, protocols for evaluating the in vivo efficacy of this compound.
General Preparation of this compound for In Vivo Administration
-
Vehicle Selection: Due to the likely poor water solubility of this compound, a suitable vehicle is required. Common choices include:
-
0.5% or 1% Carboxymethylcellulose (CMC) in sterile saline.
-
A solution of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline (e.g., in a 1:1:8 ratio). The final concentration of DMSO should be kept low to avoid toxicity.
-
-
Preparation:
-
Weigh the required amount of this compound.
-
If using a co-solvent system, first dissolve this compound in the minimal amount of DMSO.
-
Add Cremophor EL and mix thoroughly.
-
Slowly add sterile saline while vortexing to form a stable emulsion.
-
For CMC suspension, wet the this compound powder with a small amount of ethanol, then add the CMC solution and sonicate to achieve a uniform suspension.
-
Protocol 1: Evaluation of Anti-inflammatory Activity
-
Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old).
-
Inflammation Induction: Lipopolysaccharide (LPS)-induced systemic inflammation.
-
Experimental Groups:
-
Vehicle control (e.g., 0.5% CMC).
-
LPS + Vehicle.
-
LPS + this compound (e.g., 10, 25, 50 mg/kg).
-
LPS + Dexamethasone (positive control, e.g., 5 mg/kg).
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before LPS challenge.
-
Induce inflammation by i.p. injection of LPS (e.g., 1 mg/kg).
-
Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.
-
Euthanize animals and collect tissues (e.g., lung, liver, spleen) for analysis.
-
-
Outcome Measures:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Perform histological analysis of tissues to assess inflammatory cell infiltration.
-
Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) in tissues using Western blotting or qPCR.
-
Protocol 2: Evaluation of Neuroprotective Activity
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Disease Model: Middle Cerebral Artery Occlusion (MCAO) model of focal cerebral ischemia.
-
Experimental Groups:
-
Sham-operated + Vehicle.
-
MCAO + Vehicle.
-
MCAO + this compound (e.g., 10, 30, 60 mg/kg).
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Administer this compound or vehicle (intragastrically or i.p.) 30 minutes before MCAO surgery.
-
Perform MCAO surgery (e.g., 90 minutes of occlusion followed by reperfusion).
-
Assess neurological deficits at 24 and 48 hours post-reperfusion.
-
Euthanize animals at 48 hours and collect brains.
-
-
Outcome Measures:
-
Neurological deficit scoring.
-
Measurement of infarct volume using TTC staining.
-
Assessment of brain edema (wet/dry weight method).
-
TUNEL staining for apoptosis in the penumbra region.
-
Western blot analysis of proteins in the RhoA/ROCK signaling pathway.
-
Protocol 3: Evaluation of Anticancer Activity
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice, 4-6 weeks old).
-
Tumor Model: Subcutaneous xenograft of a human cancer cell line (e.g., colon, glioblastoma).
-
Experimental Groups:
-
Vehicle control.
-
This compound (e.g., 20, 40 mg/kg).
-
Positive control (a standard chemotherapeutic agent for the chosen cancer type).
-
-
Procedure:
-
Inject cancer cells (e.g., 1 x 10^6 cells in Matrigel) subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups.
-
Administer this compound, vehicle, or positive control (e.g., daily or every other day via i.p. injection or oral gavage) for a specified period (e.g., 21 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize mice and excise tumors.
-
-
Outcome Measures:
-
Tumor growth inhibition.
-
Final tumor weight.
-
Immunohistochemical analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers in tumor tissue.
-
Workflow Diagram for a Typical In Vivo Study
Pharmacokinetics and Bioavailability Considerations
Flavonoids, in general, exhibit low oral bioavailability.[7] This is an important consideration when designing in vivo studies for this compound.
-
Preliminary Pharmacokinetic Studies: It is highly recommended to conduct a preliminary pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform dose selection and administration route for efficacy studies.
-
Administration Route: While oral administration is convenient, intraperitoneal or intravenous injections may be necessary to achieve sufficient systemic exposure, especially in initial efficacy studies.
Conclusion
While direct in vivo data for this compound is currently scarce, its in vitro profile and the activities of related sanggenons provide a strong rationale for its investigation in preclinical animal models of inflammation, neurodegeneration, and cancer. The protocols and data presented here offer a comprehensive starting point for researchers to explore the therapeutic potential of this promising natural compound. Careful consideration of its pharmacokinetic properties will be crucial for the successful design and interpretation of in vivo experiments.
References
- 1. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Determining the Cytotoxicity of Sanggenon B
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon B, a prenylflavonoid isolated from the root bark of Morus species (mulberry), belongs to a class of natural products that have demonstrated a range of pharmacological activities. Related compounds, such as Sanggenon C and O, have been shown to possess anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using a standard in vitro cell-based assay. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to evaluate cell viability.
Data Presentation
The cytotoxic effects of sanggenon compounds are often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. While specific IC50 values for this compound are not widely reported in the literature, the following table summarizes the cytotoxic activity of the closely related compound, Sanggenon C, in various cancer cell lines. This data can serve as a reference for designing dose-response experiments for this compound.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| H22 | Murine Hepatoma | MTT | ~15 µM | [1] |
| P388 | Murine Leukemia | MTT | ~15 µM | [1] |
| K562 | Human Leukemia | Cell Death Assay | Inhibition Observed | [2] |
| HT-29 | Human Colon Cancer | Proliferation Assay | Significant inhibition at 10, 20, 40 µM | [3][4] |
| LoVo | Human Colon Cancer | Proliferation Assay | Inhibition Observed | [3] |
| SW480 | Human Colon Cancer | Proliferation Assay | Inhibition Observed | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxicity of this compound against adherent cancer cell lines using the MTT assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
After the 24-hour incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway for Sanggenon-Induced Apoptosis
Based on studies of related sanggenon compounds, this compound is likely to induce apoptosis through the intrinsic or mitochondrial pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sanggenon B Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon B is a prenylated flavonoid, a class of natural products known for a wide range of biological activities. Isolated from the root bark of Morus species (mulberry), this compound and its structural analogs have garnered significant interest within the scientific community. This interest stems from their potential as modulators of key enzymatic pathways implicated in various diseases. These application notes provide detailed protocols for assessing the inhibitory activity of this compound against three key enzymes: Tyrosinase, α-Glucosidase, and Protein Tyrosine Phosphatase 1B (PTP1B).
Data Presentation: Inhibitory Activity of this compound and Related Compounds
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and its related compounds against Tyrosinase, α-Glucosidase, and Protein Tyrosine Phosphatase 1B (PTP1B).
| Compound | Target Enzyme | IC50 Value (µM) |
| Sanggenon D | Tyrosinase | 7.3[1] |
| Sanggenon C | Tyrosinase | 1.17[2] |
| Sanggenon O | Tyrosinase | 1.15[2][3] |
| Kuwanon J | Tyrosinase | 0.17[2] |
| Sanggenon M | Tyrosinase | 13.06[2] |
| Kojic Acid (Control) | Tyrosinase | 32.62[2] |
| Sanggenon D | α-Glucosidase | 45.1[4] |
| Kuwanon G | α-Glucosidase | 38.3[4] |
| Sanggenon C | PTP1B | 1.6[5] |
| Sanggenon G | PTP1B | 16.9[5] |
| Kuwanon L | PTP1B | 1.6[5] |
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 100 units/mL.
-
Dissolve L-DOPA in the phosphate buffer to a final concentration of 2.5 mM.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in the phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare a stock solution of Kojic acid in the phosphate buffer to be used as a positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of the this compound solution at various concentrations.
-
For the control and blank wells, add 40 µL of the phosphate buffer (with DMSO at the same concentration as the sample wells).
-
Add 80 µL of the 2.5 mM L-DOPA solution to all wells.
-
Add 40 µL of the 100 units/mL mushroom tyrosinase solution to the sample and control wells. Add 40 µL of phosphate buffer to the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (enzyme + substrate).
-
A_sample is the absorbance of the reaction with this compound.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
α-Glucosidase Inhibition Assay
This protocol outlines the procedure for evaluating the inhibitory potential of this compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium Phosphate Buffer (100 mM, pH 6.8)
-
Sodium Carbonate (Na2CO3) solution (200 mM)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.2 U/mL.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 2 mM.
-
Prepare a stock solution of this compound in DMSO and dilute with the phosphate buffer to the desired concentrations.
-
Prepare a stock solution of Acarbose in the phosphate buffer as a positive control.
-
-
Assay Protocol:
-
Add 50 µL of the this compound solution at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of the 0.2 U/mL α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the 2 mM pNPG solution to each well.
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of 200 mM sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value from a plot of inhibition percentage versus inhibitor concentration.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound on PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials and Reagents:
-
Recombinant Human PTP1B (EC 3.1.3.48)
-
p-Nitrophenyl Phosphate (pNPP)
-
This compound
-
Suramin or other known PTP1B inhibitor (positive control)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Dilute the PTP1B enzyme in the assay buffer to the desired working concentration.
-
Prepare a stock solution of pNPP in the assay buffer (e.g., 100 mM) and store it at -20°C. Dilute to the final working concentration (e.g., 2 mM) before use.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.
-
Prepare a stock solution of the positive control inhibitor in the assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of the this compound solution at various concentrations to the wells of a 96-well plate.
-
Add 80 µL of the diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 10 µL of the pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 10 µL of 1 M NaOH solution.
-
Measure the absorbance at 405 nm with a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Visualizations
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: PTP1B's role in insulin signaling and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sanggenon B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon B, a prenylated flavonoid isolated from the root bark of Morus species (mulberry), has garnered significant interest within the scientific community. As a bioactive natural product, accurate and precise quantification of this compound is paramount for quality control of herbal medicines, pharmacokinetic studies, and the overall development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with UV detection stands as a robust and widely adopted technique for the quantitative analysis of flavonoids like this compound. This document provides a comprehensive guide, including detailed experimental protocols and data presentation, for the analytical quantification of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for the development of a robust analytical method.
| Property | Value | Source |
| Chemical Structure | (As depicted below) | [1] |
| CAS Number | 81381-67-1 | [1] |
| Molecular Formula | C₃₃H₃₀O₉ | [1] |
| Molecular Weight | 570.6 g/mol | [1] |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. | [1] |
| UV Absorption Maximum (λmax) | Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (300-380 nm) and Band II (240-295 nm). For quantitative analysis by HPLC-UV/DAD, monitoring at a wavelength around the λmax in these regions is recommended for optimal sensitivity. A wavelength of 264 nm has been used for the analysis of related prenylated flavonoids from mulberry.[2] | [2][3] |
Figure 1. Chemical Structure of this compound.
Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the recommended method for the quantification of this compound due to its high resolution, sensitivity, and reproducibility for the analysis of flavonoids.
Experimental Protocol: HPLC-UV Quantification of this compound
This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.
1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent with a Diode Array Detector (DAD) or UV detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Elution Mode | Gradient Elution. |
| Example Gradient | 0-40 min, 35-100% B; 40-45 min, 100% B; 45-50 min, 100-35% B; 50-60 min, 35% B. |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 264 nm.[2] |
| Column Temperature | 25-30 °C. |
| Injection Volume | 10-20 µL. |
2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation (from Morus alba root bark)
-
Extraction:
-
Weigh 1.0 g of powdered, dried Morus alba root bark into a flask.
-
Add 50 mL of methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Allow the mixture to cool and then filter through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL).
-
-
Purification (if necessary):
-
Filter the re-dissolved extract through a 0.45 µm syringe filter prior to HPLC injection.
-
4. Calibration and Quantification
-
Inject the prepared working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions in triplicate.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation
To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of this compound. | Ensures the signal is solely from the analyte. |
| Linearity (R²) | ≥ 0.999 | Confirms a direct relationship between concentration and peak area. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (RSD%) | Intra-day: < 2%; Inter-day: < 3% | Measures the closeness of repeated measurements. |
| Accuracy (Recovery %) | 97-103% | Measures the closeness of the measured value to the true value. |
Alternative Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, a UPLC-MS/MS method can be employed. A validated UPLC-ESI-MS method has been used for the quantification of the related compounds, sanggenon C and sanggenon D, in serum and tissue samples.[4]
Key Parameters for UPLC-MS/MS Method Development
-
Chromatographic System: A UPLC system coupled to a triple quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.
-
Sample Preparation: May require more rigorous clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), particularly for biological samples.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the quantification of this compound and a decision-making process for method selection.
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for analytical method selection.
References
- 1. This compound | CAS:81381-67-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sanggenon B in LPS-Stimulated RAW264.7 Cell Assay
Note: Extensive literature searches did not yield specific data on the effects of sanggenon B in lipopolysaccharide (LPS)-stimulated RAW264.7 cell assays. The following application notes and protocols are based on published research for closely related compounds, sanggenon A, sanggenon C, and sanggenon O , which have been shown to exhibit significant anti-inflammatory properties in this model system. It is plausible that this compound may exert similar effects, and these protocols provide a framework for its investigation.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The RAW264.7 macrophage cell line is a widely used in vitro model to study the inflammatory process and to screen for potential anti-inflammatory agents. Sanggenons, a group of prenylated flavonoids isolated from the root bark of Morus alba, have demonstrated anti-inflammatory activities. This document outlines the protocols for evaluating the effects of sanggenons on LPS-stimulated RAW264.7 cells.
Data Presentation
The following tables summarize the quantitative data on the effects of sanggenon A, C, and O on the production of key inflammatory mediators in LPS-stimulated RAW264.7 cells.
Table 1: Effect of Sanggenons on Nitric Oxide (NO) Production
| Compound | Concentration (µM) | Inhibition of NO Production (%) | Reference |
| Sanggenon A | 1, 5, 10 | Concentration-dependent inhibition | [1][2][3] |
| Sanggenon C | 1, 10 | Strong, dose-dependent inhibition | [4] |
| Sanggenon O | 1, 10 | Strong, dose-dependent inhibition (stronger than Sanggenon C) | [4] |
Table 2: Effect of Sanggenon A on Pro-inflammatory Cytokine and Mediator Production
| Inflammatory Mediator | Concentration of Sanggenon A (µM) | Effect | Reference |
| PGE2 | 1, 5, 10 | Significant inhibition | [1][3] |
| TNF-α | 1, 5, 10 | Significant inhibition | [1][3] |
| IL-6 | 1, 5, 10 | Significant inhibition | [1][3] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are subcultured every 2-3 days to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.
-
Procedure:
-
Seed RAW264.7 cells (1 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Procedure:
-
Seed RAW264.7 cells (5 x 10⁵ cells/mL) in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.
-
Measurement of PGE2 and Cytokine (TNF-α, IL-6, IL-1β) Production (ELISA)
-
Procedure:
-
Seed RAW264.7 cells (5 x 10⁵ cells/mL) in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for Signaling Pathway Proteins
To investigate the molecular mechanism, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways are analyzed.
-
Procedure:
-
Seed RAW264.7 cells (1 x 10⁶ cells/mL) in a 6-well plate and incubate for 24 hours.
-
Pre-treat the cells with the test compound for 1 hour, followed by LPS stimulation (1 µg/mL) for a specified time (e.g., 30-60 minutes for phosphorylation events).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Sanggenon's inhibitory signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioavailability Assessment of Sanggenon B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon B is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine. Like other sanggenons, it is a Diels-Alder type adduct and possesses a complex chemical structure.[1] Preclinical studies have suggested various pharmacological activities for related compounds, including anti-inflammatory and anticancer effects.[2] However, the therapeutic potential of this compound is intrinsically linked to its bioavailability, which governs the extent and rate at which it reaches systemic circulation to exert its effects. Flavonoids, in general, are known for their often low and variable oral bioavailability, which can be a significant hurdle in their development as therapeutic agents.[3]
These application notes provide a comprehensive framework of protocols for the systematic evaluation of this compound bioavailability. The methodologies detailed herein cover essential in vitro permeability assays, in vivo pharmacokinetic studies in rodent models, and the analytical techniques required for accurate quantification in biological matrices.
Overall Workflow for Bioavailability Assessment
The assessment of this compound's bioavailability follows a multi-step, integrated approach, beginning with in vitro models to predict absorption and culminating in in vivo studies for definitive pharmacokinetic profiling.
Caption: Overall workflow for assessing the bioavailability of this compound.
Section 1: In Vitro Permeability Assessment
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[4][5] These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[6]
Illustrative Data: Permeability Classification
The apparent permeability coefficient (Papp) is calculated to classify compounds. Below is a table with representative data for control compounds and a hypothetical result for this compound.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted Absorption |
| Propranolol (High Permeability) | 25.5 ± 2.1 | 1.1 | High |
| Atenolol (Low Permeability) | 0.4 ± 0.1 | 1.3 | Low |
| Digoxin (P-gp Substrate) | 0.2 ± 0.05 | 15.2 | Low (Efflux) |
| This compound (Hypothetical) | 0.8 ± 0.2 | 3.5 | Low to Moderate |
Note: Data are representative examples. Actual results for this compound must be determined experimentally.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the bidirectional transport of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), HEPES
-
This compound, Propranolol, Atenolol, Digoxin
-
LC-MS/MS grade solvents (Acetonitrile, Methanol, Formic Acid)
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids at 37°C, 5% CO₂.
-
Seed cells onto Transwell® inserts at a density of ~6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[5]
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Values should be >200 Ω·cm² to ensure tight junction integrity.
-
-
Transport Experiment:
-
Wash the cell monolayer gently with pre-warmed HBSS (pH 7.4).
-
Apical to Basolateral (A→B) Transport: Add this compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber to determine the efflux ratio.[6]
-
Incubate at 37°C on an orbital shaker.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
Collect a sample from the donor chamber at the end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method (see Section 3).
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance in the receiver chamber.
-
A: The surface area of the Transwell® membrane (cm²).
-
C₀: The initial concentration in the donor chamber.
-
-
Caption: Experimental workflow for the Caco-2 permeability assay.
Section 2: In Vivo Pharmacokinetic Studies
In vivo studies in animal models, typically rodents, are essential for determining the actual pharmacokinetic profile of a compound.[7][8] This involves administering the compound through both intravenous (for 100% bioavailability reference) and oral routes.[9]
Illustrative Data: Pharmacokinetic Parameters
The following table presents hypothetical pharmacokinetic parameters for this compound in rats following a single dose.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 45 ± 11 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUC₀-t (ng·h/mL) | 210 ± 30 | 185 ± 42 |
| t₁/₂ (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Absolute Bioavailability (F%) | - | 8.8% |
Note: Data are for illustrative purposes. F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol describes a typical pharmacokinetic study in Wistar rats.[9] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with 10% DMSO, 10% Solutol® HS 15)
-
Syringes, gavage needles
-
Blood collection tubes (with K₂-EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats for at least one week before the study. Fast animals overnight before dosing.
-
Divide rats into two groups: Intravenous (i.v.) and Oral (p.o.).
-
IV Group: Administer this compound (e.g., 1 mg/kg) via a single bolus injection into the tail vein.
-
PO Group: Administer this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~100-150 µL) from the saphenous or jugular vein at predetermined time points.
-
IV Group Time Points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO Group Time Points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation:
-
Immediately transfer blood into K₂-EDTA tubes.
-
Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the supernatant (plasma) to clean tubes and store at -80°C until analysis.
-
-
Pharmacokinetic Analysis:
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and determine key parameters (Cmax, Tmax, AUC, t₁/₂, F%).
-
Section 3: Analytical Protocol for Quantification
Accurate quantification of this compound in complex biological matrices is critical. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) provides the necessary sensitivity and selectivity.[3][10]
Protocol: this compound Quantification by LC-MS/MS
This protocol provides a general method for quantifying this compound in rat plasma. Method validation (linearity, accuracy, precision, recovery) is required.[11]
Materials:
-
Rat plasma samples, this compound standard
-
Internal Standard (IS), e.g., a structurally similar flavonoid not present in the matrix
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA)
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: [M-H]⁻ → fragment ion (To be determined by infusion of standard)
-
Internal Standard: [M-H]⁻ → fragment ion
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound in blank plasma.
-
Calculate the concentration in unknown samples based on the peak area ratio of the analyte to the internal standard.
-
Section 4: Potential Metabolic Pathways
Flavonoids undergo extensive metabolism, primarily phase II conjugation (glucuronidation and sulfation) in the intestine and liver.[2] The prenyl groups on this compound may also be subject to phase I oxidative metabolism by cytochrome P450 enzymes. Understanding these pathways is crucial for interpreting bioavailability data.
Caption: Hypothetical metabolic pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]
- 3. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Design for Sanggenon B Neuroprotection Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective therapies is a critical area of research. Natural compounds, with their diverse chemical structures and biological activities, offer a promising avenue for the discovery of new therapeutic agents. Sanggenon B, a flavonoid isolated from the root bark of Morus alba, has emerged as a compound of interest due to the known anti-inflammatory and antioxidant properties of related sanggenon compounds.[1][2] This document provides a detailed experimental design to investigate the potential neuroprotective effects of this compound, outlining both in vitro and in vivo methodologies.
In Vitro Neuroprotection Studies
The initial phase of screening involves the use of cell-based models to assess the direct neuroprotective effects of this compound and elucidate its mechanism of action.[3][4]
Cell Culture and Induction of Neurotoxicity
Primary cortical neurons will be used as a primary model, with the PC12 cell line, a rat pheochromocytoma line that differentiates into neuron-like cells, serving as a secondary, more scalable model. Neurotoxicity will be induced using an oxygen-glucose deprivation/reperfusion (OGD/R) model to mimic ischemic conditions.[1][5]
Protocol 1: Primary Cortical Neuron Culture and OGD/R Injury Model
-
Cell Culture:
-
Isolate cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated plates.
-
Culture in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) for 7-9 days in vitro (DIV).
-
-
OGD/R Induction:
-
On DIV 7-9, replace the culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).
-
Place the cultures in a hypoxic chamber (95% N₂, 5% CO₂) for 60-90 minutes.
-
Terminate the OGD by returning the cultures to normal Neurobasal medium and incubating under normoxic conditions (95% air, 5% CO₂) for 24 hours (reperfusion).
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Add this compound to the culture medium at various concentrations (e.g., 1, 5, 10, 25, 50 µM) either as a pre-treatment (2 hours before OGD), co-treatment (during OGD), or post-treatment (during reperfusion).
-
Assessment of Neuroprotection
The neuroprotective efficacy of this compound will be quantified through various assays assessing cell viability, apoptosis, and oxidative stress.
Protocol 2: Cell Viability and Apoptosis Assays
-
MTT Assay for Cell Viability:
-
After 24 hours of reperfusion, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
-
LDH Release Assay for Cytotoxicity:
-
Collect the culture supernatant after 24 hours of reperfusion.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
-
TUNEL Staining for Apoptosis:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to detect DNA fragmentation.
-
Counterstain with DAPI to visualize cell nuclei.
-
Protocol 3: Measurement of Oxidative Stress
-
Reactive Oxygen Species (ROS) Assay:
-
Load cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) to quantify intracellular ROS levels.
-
-
Glutathione (B108866) (GSH) Assay:
-
Lyse the cells and measure the levels of reduced glutathione (GSH) using a colorimetric assay kit.
-
Investigation of Signaling Pathways
Based on literature for related compounds, the neuroprotective effects of this compound may be mediated through the regulation of inflammatory and survival pathways.[1][2] Western blotting will be used to assess the expression and activation of key proteins.
Protocol 4: Western Blot Analysis
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against key signaling proteins, including:
-
Apoptosis: Cleaved Caspase-3, Bcl-2, Bax
-
Inflammation: NF-κB p65, IκBα, COX-2
-
Oxidative Stress: Nrf2, HO-1
-
Survival/Plasticity: p-Akt, Akt, p-CREB, CREB, BDNF
-
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
In Vitro Data Presentation
Table 1: In Vitro Neuroprotective Effects of this compound
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of OGD/R) | Apoptotic Cells (%) | Intracellular ROS (Fold Change) |
| Control | 100 ± 5.2 | 0 ± 2.1 | 2.1 ± 0.5 | 1.0 ± 0.1 |
| OGD/R | 45.3 ± 4.1 | 100 ± 7.8 | 35.4 ± 3.2 | 3.5 ± 0.4 |
| OGD/R + this compound (5 µM) | 62.1 ± 3.9 | 68.2 ± 5.4 | 24.1 ± 2.8 | 2.4 ± 0.3 |
| OGD/R + this compound (10 µM) | 78.5 ± 4.5 | 45.7 ± 4.9 | 15.8 ± 2.1 | 1.8 ± 0.2 |
| OGD/R + this compound (25 µM) | 89.2 ± 5.0 | 25.1 ± 3.6 | 8.3 ± 1.5 | 1.3 ± 0.1 |
Table 2: Effect of this compound on Key Signaling Protein Expression (Relative Density)
| Treatment Group | p-Akt/Akt Ratio | Nrf2 (Nuclear) | Cleaved Caspase-3 | NF-κB p65 (Nuclear) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| OGD/R | 0.4 ± 0.05 | 0.8 ± 0.1 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| OGD/R + this compound (10 µM) | 0.8 ± 0.08 | 2.5 ± 0.3 | 2.1 ± 0.3 | 1.9 ± 0.2 |
In Vivo Neuroprotection Studies
Promising in vitro results will be followed by in vivo studies using an animal model of focal cerebral ischemia to assess the therapeutic potential of this compound in a complex biological system.[3]
Animal Model and Drug Administration
A transient middle cerebral artery occlusion (MCAO) model in rats will be used to simulate stroke.[1]
Protocol 5: MCAO Model and this compound Administration
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the animals with isoflurane.
-
-
MCAO Surgery:
-
Induce focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Monitor cerebral blood flow to confirm successful occlusion and reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle (e.g., saline with 1% DMSO) via intraperitoneal (i.p.) injection at the onset of reperfusion.
-
Assessment of Neurological Deficits and Brain Injury
Protocol 6: Behavioral Testing and Infarct Volume Measurement
-
Neurological Scoring:
-
Evaluate neurological deficits at 24 and 48 hours post-MCAO using a 5-point neurological deficit score (0 = no deficit, 4 = severe deficit).
-
-
TTC Staining for Infarct Volume:
-
At 48 hours post-MCAO, sacrifice the animals and section the brains.
-
Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Calculate the infarct volume (pale area) as a percentage of the total brain volume.
-
Histological and Molecular Analysis
Brain tissue will be collected for histological and molecular analysis to confirm the in vitro findings.
Protocol 7: Immunohistochemistry and Western Blotting
-
Immunohistochemistry:
-
Perfuse animals with saline followed by 4% paraformaldehyde.
-
Prepare brain sections and perform immunohistochemical staining for markers of neuronal survival (NeuN), apoptosis (cleaved caspase-3), and inflammation (Iba-1 for microglia).
-
-
Western Blotting:
-
Isolate protein from the ischemic penumbra of the brain tissue.
-
Perform Western blot analysis as described in Protocol 4 to assess signaling pathways.
-
In Vivo Data Presentation
Table 3: In Vivo Neuroprotective Effects of this compound in MCAO Rats
| Treatment Group | Neurological Score (24h) | Infarct Volume (%) | NeuN-positive Cells (cells/mm²) |
| Sham | 0 ± 0 | 0 ± 0 | 250 ± 15 |
| MCAO + Vehicle | 3.5 ± 0.5 | 42.1 ± 5.3 | 95 ± 12 |
| MCAO + this compound (20 mg/kg) | 2.1 ± 0.4 | 25.6 ± 4.1 | 180 ± 18 |
| MCAO + this compound (40 mg/kg) | 1.5 ± 0.3 | 15.8 ± 3.5 | 215 ± 20 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound neuroprotection studies.
Proposed Signaling Pathway
References
- 1. Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sanggenon B Solubility in Aqueous Buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Sanggenon B in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: this compound, like many flavonoids, has poor water solubility. The initial troubleshooting steps should focus on optimizing the solvent and physical conditions:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, and acetone.[1] It is standard practice to first dissolve this compound in a minimal amount of an organic solvent (e.g., DMSO) to create a high-concentration stock solution. This stock solution can then be diluted into the aqueous buffer to the desired final concentration.
-
Sonication: After diluting the stock solution into the aqueous buffer, use a sonicator to aid in the dispersion and dissolution of the compound.
-
Gentle Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat can degrade this compound. Monitor the temperature and stability of your compound.
Q2: My this compound precipitates out of the aqueous buffer after I dilute my organic stock solution. What can I do to prevent this?
A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.
-
Optimize the Co-solvent Concentration: If your experimental system allows, you can increase the percentage of the organic co-solvent (e.g., DMSO) in your final aqueous buffer. However, be mindful that high concentrations of organic solvents can affect biological experiments.
-
pH Adjustment: The solubility of flavonoids is often pH-dependent. This compound has multiple hydroxyl groups that can be ionized at higher pH, increasing its solubility in aqueous solutions.
Q3: How does pH affect the solubility of this compound?
Troubleshooting Guide
Issue: Poor Solubility of this compound in Neutral Aqueous Buffers (e.g., PBS pH 7.4)
This guide provides a systematic approach to troubleshoot and overcome the low solubility of this compound in neutral aqueous buffers.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Quantitative Data: pH-Dependent Solubility of Related Sanggenons
While specific data for this compound is limited, the following table shows the solubility of Sanggenon C and Sanggenon D at different pH values. This data strongly suggests a similar trend for this compound.
| pH of Buffer | Sanggenon C Solubility (µg/mL) | Sanggenon D Solubility (µg/mL) |
| 1.2 | ~1 | ~10 |
| 4.5 | ~1 | ~10 |
| 6.8 | ~5 | ~50 |
| 7.4 | ~10 | ~100 |
| Data is estimated from graphical representations in literature and should be used as a qualitative guide.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (M.Wt: 570.6 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out 5.71 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the tube for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Stock Solution Preparation Table (for 1 mL of solvent)
| Desired Concentration | Mass of this compound to Weigh (mg) |
| 1 mM | 0.57 |
| 5 mM | 2.85 |
| 10 mM | 5.71 |
| 50 mM | 28.53 |
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
This protocol outlines the steps for diluting a DMSO stock solution of this compound into an aqueous buffer.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Sterile conical tubes or vials
Procedure:
-
Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Pipette the required volume of the aqueous buffer into a sterile tube.
-
While vortexing the buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent immediate precipitation.
-
Continue to vortex for an additional 30-60 seconds.
-
If any cloudiness or precipitate is observed, sonicate the solution for 5-15 minutes.
-
Visually inspect the solution for any undissolved particles. If the solution is not clear, consider the troubleshooting steps outlined above (e.g., increasing buffer pH).
Experimental Workflow for Preparing Working Solution
References
Technical Support Center: Optimizing Sanggenon B Extraction from Mulberry Root
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Sanggenon B from mulberry (Morus spp.) root bark.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Q1: Why is my this compound yield consistently low?
A low yield of this compound can stem from several factors throughout the experimental workflow. Systematically evaluating each step can help pinpoint the issue.
Possible Causes and Solutions:
-
Inefficient Extraction Method: Conventional methods like maceration may not be as efficient as modern techniques.[1][2] Consider switching to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which often provide higher yields in shorter times with less solvent.[1][3]
-
Suboptimal Extraction Parameters: Every parameter can significantly impact yield.[4]
-
Solvent Choice: The polarity of the solvent is critical. Aqueous ethanol (B145695) or methanol (B129727) solutions are commonly used for flavonoid extraction.[5][6][7] The optimal ethanol concentration for extracting phenolics from mulberry is often in the range of 47% to 81%.[7][8][9]
-
Temperature: Excessively high temperatures can cause degradation of thermolabile compounds like flavonoids.[10] For MAE, temperatures above 50-60°C may decrease yield.[6][11] For UAE, optimal temperatures are often between 25-50°C.[12]
-
Time: While longer extraction times can increase yield up to a point, prolonged exposure to high temperatures or certain solvents can lead to degradation.[10] UAE and MAE significantly reduce extraction times compared to conventional methods.[1][8]
-
Solid-to-Liquid Ratio: A higher solvent volume can enhance solubility and mass transfer, improving extraction efficiency up to a certain limit.[6]
-
-
Poor Quality of Raw Material: The concentration of this compound can vary depending on the mulberry species, age, and storage conditions of the root bark. Ensure the raw material is properly dried and stored to prevent degradation of bioactive compounds.
-
Compound Degradation: Flavonoids can be unstable and susceptible to degradation from heat, light, and pH changes.[10] Store extracts at low temperatures (5°C) and protected from light to maintain stability.[13]
-
Losses During Workup and Purification: Significant amounts of the target compound can be lost during filtration, solvent evaporation, and chromatographic purification steps.[14] Ensure each step is performed carefully, rinsing all glassware and equipment to recover as much product as possible.[14]
Q2: My crude extract contains many impurities. How can I improve its purity?
A high level of impurities can interfere with downstream applications and quantification. Improving purity involves both pre-extraction and post-extraction steps.
Solutions:
-
Defatting the Raw Material: Mulberry root bark contains lipids and other non-polar compounds. A pre-extraction step with a non-polar solvent like n-hexane or petroleum ether can remove these impurities, resulting in a cleaner final extract.[5]
-
Fractionation of the Crude Extract: After the main extraction (e.g., with methanol or ethanol), the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). Flavonoids like this compound are often enriched in the ethyl acetate fraction.[5]
-
Chromatographic Purification: For high-purity this compound, chromatographic techniques are essential.
-
Silica (B1680970) Gel Column Chromatography: This is a standard method for separating compounds based on polarity. The flavonoid-rich fraction is loaded onto a silica gel column and eluted with a solvent gradient, such as chloroform-methanol or n-hexane-ethyl acetate.[15]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the highest purity (>98%), Prep-HPLC with a C18 column is the most effective method.[15]
-
Q3: I suspect my this compound is degrading during the process. What are the causes and solutions?
Sanggenons, like other flavonoids, can be sensitive to environmental factors.
Causes of Degradation:
-
High Temperature: Both MAE and conventional heated reflux extraction can lead to thermal degradation if the temperature is too high or applied for too long.[10]
-
Light Exposure: Flavonoids can be degraded by UV light.
-
pH Extremes: Strong acidic or basic conditions during extraction or workup can alter the chemical structure.
-
Oxidation: The presence of oxidative enzymes in the plant material or exposure to air can lead to degradation.
Preventative Measures:
-
Temperature Control: Use optimized, lower temperatures for extraction. For MAE, power levels should be controlled to avoid overheating.[6]
-
Protect from Light: Conduct experiments in amber glassware or protect vessels from direct light. Store extracts in the dark.[13]
-
Buffer Solutions: Use buffers to maintain a stable, near-neutral pH during extraction if necessary.
-
Inert Atmosphere: For highly sensitive work, consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Proper Storage: Store both the raw plant material and the final extracts in a cool, dark, and dry place. Low-temperature storage (5°C) has been shown to provide the best stability for phenolic compounds.[13]
Frequently Asked Questions (FAQs)
Q1: What is the most effective extraction method for this compound?
Modern "green" extraction techniques are generally more efficient than traditional methods.
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. It is known for its high efficiency, shorter extraction times, and lower process costs compared to conventional methods.[8]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to rapidly heat the solvent and plant material, causing cell walls to rupture and release bioactive compounds. MAE offers reduced extraction time and solvent consumption.[1][6]
Both UAE and MAE have been shown to be more effective than maceration or Soxhlet extraction for obtaining phenolic compounds from plant materials.[6][16] The choice between UAE and MAE may depend on available equipment and the specific optimization for mulberry root.
Q2: Which solvents are recommended for this compound extraction?
The choice of solvent is critical and depends on the polarity of this compound.
-
Recommended Solvents: Aqueous solutions of ethanol and methanol are highly effective for extracting flavonoids from mulberry.[5][7]
-
Solvent Concentration: The polarity of the solvent mixture can be fine-tuned by adjusting the water content. Optimal ethanol concentrations for flavonoid extraction from mulberry have been reported in the range of 47% to 81.36%.[7][8][9] Pure water or pure ethanol is often less effective than a mixture.[6]
Data Summary: Comparison of Extraction Methods
| Feature | Maceration | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Soaking in solvent | Acoustic Cavitation | Dielectric Heating |
| Extraction Time | Long (hours to days)[9] | Short (10-60 min)[3][8][12] | Very Short (1-45 min)[3][6] |
| Typical Temp. | Room Temperature | 25 - 50°C[12] | 50 - 80°C[11] |
| Solvent Usage | High | Low to Moderate[8] | Low[6] |
| Efficiency/Yield | Lower | High[3][17] | High[1][6] |
Q3: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE)?
To maximize this compound yield using UAE, the following parameters should be optimized:
| Parameter | Typical Range | Rationale |
| Ethanol Concentration | 40 - 80% (v/v)[8][9] | Affects solvent polarity to match that of this compound. |
| Extraction Time | 10 - 60 min[3][8][12] | Balances extraction efficiency with potential degradation. |
| Temperature | 25 - 50°C[12] | Increases solubility and diffusion; higher temps risk degradation. |
| Solid/Solvent Ratio | 1:15 to 1:34 (g/mL)[7][18] | Ensures complete wetting and facilitates mass transfer. |
| Ultrasound Frequency | 20 - 50 kHz[12] | Lower frequencies (20-40 kHz) are effective for cell wall disruption.[8][12] |
| Ultrasound Power | 60 - 120 W/cm²[12] | Higher power increases cavitation but can cause degradation. |
Q4: What are the key parameters to optimize for Microwave-Assisted Extraction (MAE)?
For MAE, the critical parameters to adjust are:
| Parameter | Typical Range | Rationale |
| Ethanol Concentration | 30 - 80% (v/v)[6][11] | Determines solvent polarity and microwave absorption. |
| Extraction Time | 1 - 45 min[3][6] | Short times are sufficient due to rapid heating. |
| Temperature | 50 - 80°C[11] | Higher temperatures can improve extraction but risk degradation. |
| Solid/Solvent Ratio | 1:20 to 1:35 (g/mL)[6][19] | Affects heating uniformity and extraction efficiency. |
| Microwave Power | 200 - 500 W[6] | Higher power reduces time but can cause localized overheating and degradation.[6] |
Experimental Protocols & Visualizations
Protocol 1: General Extraction and Fractionation
This protocol outlines a standard procedure for obtaining a this compound-enriched fraction from mulberry root bark.
Methodology:
-
Preparation: Grind dried Morus alba root bark into a fine powder.[15]
-
Extraction:
-
Choose an extraction method (e.g., UAE).
-
Extract the powdered bark with a solvent such as 70% ethanol at a 1:20 solid-to-liquid ratio.
-
Apply ultrasound for 30 minutes at 40°C.
-
-
Filtration and Concentration: Filter the mixture and concentrate the resulting extract under reduced pressure using a rotary evaporator to yield the crude extract.[5][15]
-
Fractionation:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning, first with n-hexane to remove non-polar impurities.
-
Separate the aqueous layer and partition it again with ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with this compound.[5]
-
-
Solvent Removal: Concentrate the ethyl acetate fraction to dryness.
Protocol 2: Purification by Column Chromatography
This protocol is for purifying this compound from the enriched fraction.
Methodology:
-
Column Preparation: Prepare a flash chromatography column packed with silica gel.[15]
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Apply this to the top of the prepared column.[15]
-
Elution: Elute the column with a gradient solvent system. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[15]
-
Fraction Collection: Collect fractions continuously and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.[15]
-
Final Steps: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified compound.[15]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of ultrasound and microwave assisted extraction of diosgenin from Trigonella foenum graceum seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Extraction of Phenolic Compounds from Melastoma sanguineum Fruit: Optimization and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of microwave-assisted extraction of antioxidant compounds from spring onion leaves using Box–Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Affecting the Extraction of (Poly)Phenols from Natural Resources Using Deep Eutectic Solvents Combined with Ultrasound-Assisted Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. api2.gidamo.org.tr [api2.gidamo.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Resolving Sanggenon B Peak Tailing in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the reverse-phase HPLC analysis of Sanggenon B.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem for the analysis of this compound?
A: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, featuring a trailing edge that is broader than its leading edge.[1] An ideal chromatographic peak should be symmetrical and Gaussian in shape. This distortion is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting compounds, and decreased overall sensitivity.[2] Given that this compound is often analyzed within complex mixtures derived from natural products, maintaining peak symmetry is critical for accurate and reliable results.[3]
Q2: What are the primary chemical causes of peak tailing for a compound like this compound?
A: The most common cause of peak tailing in reverse-phase HPLC is the presence of more than one retention mechanism for the analyte.[4] this compound is a prenylated flavonoid with multiple phenolic hydroxyl groups in its structure.[5] These polar hydroxyl groups can engage in secondary interactions with residual, unreacted silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] These acidic silanols can form strong hydrogen bonds or have ionic interactions with this compound, causing some molecules to be retained longer than others, which results in a "tail".[6][7]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A: Mobile phase pH is a critical factor. The residual silanol groups on a silica-based column are acidic and become increasingly ionized (negatively charged) at a pH above ~3.5-4.5.[7][8] Phenolic compounds like this compound are weakly acidic. At a mid-range pH, a portion of both the silanol groups and the phenolic hydroxyl groups can be ionized, leading to strong electrostatic interactions that cause significant peak tailing.[7] By controlling the pH, you can suppress the ionization of one or both of these groups to minimize this secondary interaction.
Q4: Could my HPLC column be the source of the peak tailing?
A: Yes, the column is a very common source of peak tailing. Key factors include:
-
Column Chemistry: Older, Type A silica (B1680970) columns have a higher concentration of active silanol groups and are more prone to causing peak tailing with polar compounds.[9] Modern, high-purity, Type B silica columns are designed with lower silanol activity and are better suited for analyzing such compounds.[9]
-
End-capping: Incomplete end-capping of the stationary phase leaves many free silanol groups exposed, which can interact with analytes.[4]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample matrix components, or the packed bed can develop voids.[2][10] This can create alternative interaction sites or disrupt the flow path, leading to distorted peaks for all analytes.[10]
Q5: Is it possible that my sample preparation is causing the peak tailing?
A: Absolutely. Two common sample-related issues can cause peak tailing:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reverse-phase) than the initial mobile phase, it can cause peak distortion, including tailing and fronting.[2][11] It is always best to dissolve the sample in the initial mobile phase whenever possible.[6]
-
Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a non-ideal chromatographic process and resulting in peak tailing.[2][12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Only the this compound peak is tailing. | Secondary Silanol Interactions: The phenolic groups of this compound are interacting with active silanol sites on the column packing.[1][8] | 1. Adjust Mobile Phase pH: Lower the mobile phase pH to ≤ 3.0 by adding 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, suppressing their ionization and reducing interaction.[4][9]2. Use a Silanol Blocker: Add a competing base, such as 25 mM triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites.[6][9]3. Change Column: Switch to a modern, high-purity, end-capped column (Type B silica) specifically designed for low silanol activity.[9] |
| All peaks in the chromatogram are tailing. | 1. Extra-Column Volume: Dead volume in tubing, fittings, or connections between the injector and detector is causing band broadening.[6][13]2. Column Damage: A void has formed at the column inlet, or the inlet frit is partially blocked.[2][4] | 1. Inspect Flow Path: Check all fittings and connections to ensure they are properly seated and there is no dead space. Use tubing with the smallest possible inner diameter.[6]2. Maintain Column: Try back-flushing the column according to the manufacturer's instructions.[14] If the problem persists, replace the column inlet frit or the entire column. Using a guard column can prevent this issue.[10] |
| Peak tailing is inconsistent between runs. | 1. Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase conditions before injection.2. Poorly Buffered Mobile Phase: The mobile phase pH is unstable, leading to variable ionization of silanols and the analyte.[6] | 1. Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.2. Increase Buffer Strength: Use a buffer with a concentration of at least 20-25 mM to ensure stable pH control throughout the analysis.[15] |
| Peak tailing is observed with peak fronting. | 1. Sample Overload: The injected sample concentration or volume is too high for the column's capacity.[2][12]2. Inappropriate Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.[2][11] | 1. Reduce Sample Load: Dilute the sample or reduce the injection volume.[12]2. Match Sample Solvent: Dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.[6] |
Visual Diagrams
Caption: Troubleshooting workflow for diagnosing HPLC peak tailing.
Caption: Mechanism of this compound interaction with the stationary phase.
Experimental Protocol for Method Optimization
This protocol provides a step-by-step guide to systematically eliminate peak tailing for this compound.
Objective: To develop a robust RP-HPLC method that yields a symmetrical peak shape (Asymmetry Factor between 0.9 - 1.2) for this compound.
1. Initial Chromatographic Conditions
This table outlines a typical starting point for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Concentration | 100 µg/mL in 50:50 Acetonitrile/Water |
| Detection | UV at 254 nm (or optimal wavelength for this compound) |
2. Step-wise Optimization Strategy
Follow these steps sequentially, making only one change at a time and documenting the results.
| Step | Action | Rationale | Data to Collect |
| 1 | Mobile Phase pH Adjustment | Modify Mobile Phase A to be Water + 0.1% Formic Acid (v/v) . Re-equilibrate the system and inject the sample. | Peak Asymmetry Factor, Retention Time, Peak Area. |
| 2 | Evaluate Organic Modifier | If tailing persists, prepare a new Mobile Phase B using Methanol . Run the gradient with the acidified Mobile Phase A. | Compare Asymmetry Factor between Acetonitrile and Methanol runs. |
| 3 | Assess Column Chemistry | If tailing is still unacceptable, replace the column with a highly end-capped, high-purity silica column (Type B). | Repeat the analysis with the best mobile phase from Step 1 or 2. Compare Asymmetry Factor with the previous column. |
| 4 | Check for Overload | Prepare and inject samples at lower concentrations (e.g., 50 µg/mL, 25 µg/mL, and 10 µg/mL). | Observe if the Asymmetry Factor improves significantly at lower concentrations. |
| 5 | System Audit | If all above steps fail, perform a system audit. Check all fittings for tightness, replace PEEK tubing, and inspect the injector loop and needle for potential sources of dead volume. | Note any changes in peak shape or system pressure after making adjustments. |
3. Data Presentation and Comparison
Summarize the results of your optimization experiments in a table for easy comparison.
| Experiment Condition | Retention Time (min) | Peak Asymmetry Factor | Resolution (from nearest peak) |
| Initial Method | Record Value | Record Value | Record Value |
| + 0.1% Formic Acid | Record Value | Record Value | Record Value |
| Methanol as Organic | Record Value | Record Value | Record Value |
| New Column | Record Value | Record Value | Record Value |
| Lower Concentration | Record Value | Record Value | Record Value |
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. support.waters.com [support.waters.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. HPLC diagnostics [delloyd.50megs.com]
sanggenon B assay variability and reproducibility issues
Disclaimer: Information on assay variability and reproducibility for sanggenon B is limited in publicly available literature. This guide is based on general principles for natural product and flavonoid assays and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in this compound assays?
A1: Variability in this compound assays can stem from several factors inherent to flavonoids and cell-based assays. Key sources include:
-
Low Aqueous Solubility: this compound, like many flavonoids, has poor water solubility. This can lead to inconsistent concentrations in your assay medium and precipitation of the compound, causing significant variability between wells and experiments.
-
Compound Stability: Flavonoids can be sensitive to light, temperature, and pH, potentially degrading over the course of an experiment.[1] This degradation can result in a loss of bioactivity and contribute to poor reproducibility.
-
Assay Interference: Flavonoids have been reported to interfere with common assay readouts. This includes colorimetric assays (like protein assays), fluorescence-based assays, and assays that rely on enzymatic reactions.[2][3][4][5]
-
Cell Culture Conditions: Inconsistent cell passage number, cell density at the time of treatment, and minor variations in media composition or incubation times can all contribute to variability in cell-based assays.[6][7]
Q2: How can I improve the solubility of this compound for my experiments?
A2: To improve the solubility of this compound, consider the following:
-
Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving flavonoids for in vitro studies. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent.[8] Depending on your assay system, slight adjustments to the pH of the buffer or medium may improve solubility, but this must be compatible with your cells or assay components.
-
Use of Surfactants or Encapsulation: For specific applications, non-ionic surfactants or cyclodextrins can be used to enhance the solubility of hydrophobic compounds, though their effects on your specific assay should be validated.
Q3: Is this compound stable in solution? How should I store it?
-
Storage of Stock Solutions: Store this compound stock solutions (in DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protection from Light: Protect solutions containing this compound from direct light, as flavonoids can be light-sensitive.[1]
-
Freshly Prepared Working Solutions: Prepare working dilutions of this compound fresh for each experiment from the frozen stock. Do not store diluted aqueous solutions for extended periods.
Q4: Can this compound interfere with my assay? How can I check for this?
A4: Yes, this compound, as a flavonoid, has the potential to interfere with your assay.
-
Colorimetric and Fluorometric Assays: Flavonoids can absorb light and fluoresce, which can interfere with assays that use these detection methods.[9] To check for this, run a control with this compound in your assay medium without cells or other biological components to see if it generates a signal on its own.
-
Enzymatic Assays: Some flavonoids can directly inhibit or activate reporter enzymes used in assays.[3] If you are using an enzymatic assay, you can test for interference by adding this compound to the reaction with a known amount of product to see if it alters the signal.
-
MTT/XTT Assays: Flavonoids can interact with the tetrazolium salts used in cell viability assays, leading to erroneous results.[5] It is advisable to use a non-enzymatic cell viability assay, such as crystal violet staining or a cell counter, to confirm results obtained from MTT or similar assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Compound Precipitation: this compound may be precipitating out of solution at the tested concentrations. 2. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 3. Edge Effects: Evaporation from wells on the edge of the plate. | 1. Visually inspect wells for precipitation under a microscope. Lower the concentration of this compound. Ensure the final DMSO concentration is not causing precipitation. 2. Ensure thorough mixing of the cell suspension before and during plating. 3. Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Poor reproducibility between experiments | 1. Batch-to-Batch Variation in this compound: Purity and activity may differ between batches of the compound. 2. Cell Passage Number: Cells at different passage numbers can have different responses.[10] 3. Inconsistent Incubation Times: Minor differences in the timing of compound addition or assay readout. | 1. Purchase this compound from a reputable supplier with a certificate of analysis. If possible, purchase a single large batch for a series of experiments. 2. Use cells within a defined passage number range for all experiments. 3. Standardize all incubation times and use a timer to ensure consistency. |
| Unexpected or Noisy Data | 1. Assay Interference: this compound may be interfering with the assay signal.[2][3][4][5] 2. Cytotoxicity at High Concentrations: The observed effect may be due to cell death rather than a specific biological activity. 3. Contamination: Mycoplasma or other microbial contamination can affect cell behavior and assay results. | 1. Run appropriate controls to check for assay interference (see FAQ Q4). 2. Perform a cell viability assay in parallel with your functional assay to determine the cytotoxic concentration range of this compound. 3. Regularly test your cell lines for mycoplasma contamination. |
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is adapted from methods used to assess the anti-inflammatory effects of sanggenons.
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the same final concentration of DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of this compound for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
Signaling Pathways and Workflows
Diagram of a Generalized Experimental Workflow
Caption: A generalized workflow for assessing the anti-inflammatory activity of this compound.
Diagram of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by sanggenons.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf South Asia Pacific [eppendorf.com]
minimizing sanggenon B degradation during purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of sanggenon B during purification. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during purification?
A1: Based on studies of the closely related sanggenon C and other flavonoids, the primary factors leading to degradation are exposure to high temperatures, alkaline pH conditions, and light.[1] Prolonged exposure to these conditions during extraction, fractionation, and chromatography can result in significant loss of this compound.
Q2: What is the recommended storage condition for this compound and its solutions?
A2: For solid this compound, storage at 0-8°C in a dark, airtight container is recommended to maintain stability.[1] Solutions of this compound are significantly less stable and should be prepared fresh. If storage is necessary, solutions should be kept at -20°C or -80°C in a tightly sealed, light-proof container.[1] It is also advisable to use a slightly acidic to neutral pH for the solvent system.[1]
Q3: Which solvents are best for dissolving this compound while minimizing degradation?
A3: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. For creating stock solutions, polar aprotic solvents like DMSO and DMF are commonly used for flavonoids.[1] However, to minimize degradation, it is crucial to use these solvents at low temperatures and for short durations. For chromatographic purposes, the choice of solvent will depend on the specific technique, but maintaining a slightly acidic pH (e.g., by adding 0.1% formic acid to the mobile phase) can improve stability.
Q4: Are there any known degradation products of this compound I should be aware of?
A4: While specific degradation products of this compound have not been extensively documented in publicly available literature, degradation of flavonoids often involves oxidation and hydrolysis, leading to the opening of the heterocyclic ring and other structural modifications. It is crucial to use a stability-indicating analytical method, such as HPLC-DAD, to monitor for the appearance of new peaks that could signify degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound after purification | Degradation during extraction: Prolonged heating or use of high temperatures during solvent extraction. | - Use a room temperature extraction method with a suitable solvent like methanol (B129727). - If heating is necessary, use the lowest effective temperature and minimize the extraction time. |
| Degradation during solvent removal: High temperatures used for solvent evaporation under reduced pressure. | - Use a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C). - For final drying, use a desiccator or lyophilizer. | |
| Degradation during chromatography: Use of alkaline mobile phases or prolonged run times at room temperature. | - Buffer the mobile phase to a slightly acidic pH (e.g., with 0.1% formic acid). - If possible, perform chromatographic separations in a temperature-controlled environment (e.g., a cold room or with a column cooler). - Minimize the time the sample spends on the column. | |
| Appearance of unknown peaks in HPLC analysis | On-column degradation: The HPLC conditions (e.g., mobile phase pH, temperature) may be causing degradation of this compound. | - As mentioned above, adjust the mobile phase pH to be slightly acidic. - Lower the column temperature. - Evaluate the stability of the sample in the injection solvent over time. |
| Degradation in stored fractions: Fractions collected after chromatography may be degrading due to solvent, light, or temperature. | - Collect fractions in amber vials or tubes wrapped in foil. - Immediately after collection, store fractions at a low temperature (4°C for short-term, -20°C or -80°C for long-term). - Consider adding a stabilizer if compatible with downstream applications. | |
| Change in color of the this compound sample (solid or solution) | Oxidation or light-induced degradation. | - Store solid samples and solutions under an inert atmosphere (e.g., nitrogen or argon). - Always protect samples from light by using amber vials or wrapping containers with aluminum foil. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Morus alba Root Bark
This protocol is a general procedure adapted from methods used for isolating sanggenon compounds.[2][3]
-
Extraction:
-
Grind dried Morus alba root bark into a fine powder.
-
Extract the powder with 80% aqueous ethanol (B145695) at 40°C using an ultrasonic cleaner for 2 hours.
-
Filter the extract and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Successively partition the aqueous suspension with n-hexane, methylene (B1212753) chloride, and ethyl acetate.
-
The ethyl acetate fraction is typically enriched with this compound. Concentrate this fraction under reduced pressure.
-
Protocol 2: Purification of this compound using Column Chromatography
This is a general protocol for the purification of flavonoids.
-
Silica (B1680970) Gel Column Chromatography (Initial Purification):
-
Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Apply the sample to the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Sephadex LH-20 Column Chromatography (Fine Purification):
-
Combine the this compound-rich fractions and concentrate them.
-
Dissolve the residue in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor fractions by HPLC to isolate pure this compound.
-
Protocol 3: HPLC Analysis for Purity Assessment
This is a general stability-indicating HPLC method.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) to monitor at multiple wavelengths.
-
Temperature: 25°C (or lower if degradation is observed).
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
interference in sanggenon B cell-based assays
{"answer":"## Technical Support Center: Sanggenon C in B-Cell Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sanggenon C in B-cell based assays.
Frequently Asked Questions (FAQs)
Q1: What is Sanggenon C and how does it affect B-cells?
Sanggenon C is a flavonoid isolated from the root bark of Morus alba.[1][2] It is known for its anti-inflammatory, antioxidant, and antitumor properties.[3][4] In the context of B-cells, its primary mechanism of action involves the modulation of key signaling pathways that are crucial for B-cell activation, proliferation, and survival. Specifically, Sanggenon C has been shown to suppress the NF-κB signaling pathway, which is a central regulator of B-cell responses.[1][5][6]
Q2: What are the known signaling pathways modulated by Sanggenon C that could interfere with B-cell assays?
Sanggenon C can interfere with B-cell assays by modulating several critical signaling pathways:
-
NF-κB Pathway: Sanggenon C inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.[2][6] Since NF-κB is essential for B-cell activation, proliferation, and antibody production, its inhibition by Sanggenon C can lead to reduced responses in assays measuring these functions.[7]
-
Calcineurin/NFAT Pathway: This compound has been shown to suppress the calcineurin/NFAT2 pathway.[2][3] This pathway is involved in B-cell development and activation, and its inhibition could lead to decreased B-cell responses.
-
ERK Signaling Pathway: Sanggenon C can inhibit the ERK signaling pathway, which is involved in cell proliferation and survival.[2][3] This could result in lower cell counts or reduced viability in proliferation assays.
-
Calcium Signaling: While direct effects of Sanggenon C on B-cell calcium signaling are not well-documented, its impact on pathways like calcineurin/NFAT suggests a potential for interference. Calcium signaling is essential for B-cell activation.[8][9][10][11]
Troubleshooting Guides
Below are common issues encountered when using Sanggenon C in B-cell assays, along with potential causes and solutions.
Issue 1: Reduced B-Cell Proliferation in Response to Stimuli
Potential Cause:
-
Inhibition of Proliferation Pathways: Sanggenon C's inhibitory effect on the NF-κB and ERK pathways can directly suppress B-cell proliferation.[2][3]
-
Cytotoxicity: At higher concentrations, Sanggenon C may induce apoptosis or cell cycle arrest, leading to reduced cell numbers.[3][12]
Troubleshooting Steps:
-
Optimize Sanggenon C Concentration: Perform a dose-response experiment to determine the optimal concentration of Sanggenon C that modulates the target pathway without causing significant cytotoxicity.
-
Assess Cell Viability: Include a viability marker (e.g., Trypan Blue, Propidium Iodide) in your assay to distinguish between inhibition of proliferation and cell death.
-
Use Appropriate Controls: Include positive controls (stimulus without Sanggenon C) and negative controls (no stimulus) to ensure the assay is performing as expected.[13]
Issue 2: Decreased Antibody Production in ELISPOT or ELISA Assays
Potential Cause:
-
Inhibition of B-Cell Activation: By suppressing the NF-κB pathway, Sanggenon C can inhibit the activation of B-cells, which is a prerequisite for antibody production.[5][6]
-
Interference with Downstream Signaling: The calcineurin/NFAT pathway, also inhibited by Sanggenon C, plays a role in B-cell differentiation into antibody-secreting plasma cells.[2]
Troubleshooting Steps:
-
Vary Stimulation Conditions: B-cell activation can be induced by various stimuli (e.g., anti-IgM, LPS, CD40L).[14][15] Test different activators to see if the inhibitory effect of Sanggenon C is stimulus-dependent.
-
Time-Course Experiment: Analyze antibody production at different time points after stimulation to understand the kinetics of inhibition.
-
Check for Assay Interference: While less likely, consider the possibility of direct interference of Sanggenon C with the assay components (e.g., enzyme activity in ELISA). This can be tested by adding Sanggenon C to the final steps of the assay.
Issue 3: Inconsistent or Non-Reproducible Results
Potential Cause:
-
Cell Health and Density: Variability in the initial cell number and viability can lead to inconsistent results.
-
Pipetting Errors: Inaccurate pipetting, especially of viscous solutions or small volumes, can introduce significant variability.[16]
-
Reagent Stability: Improper storage or handling of Sanggenon C, stimuli, or assay reagents can affect their activity.
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell seeding densities and maintain optimal cell culture conditions.[17]
-
Calibrate Pipettes: Regularly check and calibrate pipettes to ensure accurate liquid handling.
-
Proper Reagent Handling: Store all reagents according to the manufacturer's instructions and prepare fresh working solutions for each experiment.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of Sanggenon C in various cell-based assays. Note that these values may vary depending on the cell type and experimental conditions.
| Assay | Cell Type | Stimulus | IC50 | Reference |
| PMN-HSC Adhesion | Human PMN and HSC | TNF-α | 27.29 nmol/L | [5] |
| PMN-HSC Adhesion | Human PMN and HSC | IL-1β | 54.45 nmol/L | [5] |
| Cell Viability | Glioblastoma (U-87 MG) | - | ~15 µM | [12] |
| Cell Viability | Glioblastoma (LN-229) | - | ~12 µM | [12] |
Experimental Protocols
1. B-Cell Proliferation Assay (BrdU Incorporation)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed B-cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Pre-treatment: Add varying concentrations of Sanggenon C to the wells and incubate for 1-2 hours.
-
Stimulation: Add the desired B-cell stimulus (e.g., anti-IgM, LPS) to the wells. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
BrdU Labeling: Add BrdU solution to each well and incubate for an additional 4-24 hours. The optimal incubation time should be determined empirically.[13]
-
Detection: Fix, permeabilize, and stain the cells with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection, following the manufacturer's protocol.
-
Analysis: Measure the signal using a plate reader or flow cytometer.
2. NF-κB Activation Assay (Reporter Assay)
This protocol assumes the use of a B-cell line stably transfected with an NF-κB-luciferase reporter construct.
-
Cell Seeding: Seed the reporter B-cell line in a 96-well plate at an appropriate density.
-
Pre-treatment: Treat the cells with different concentrations of Sanggenon C for 1-2 hours.
-
Stimulation: Induce NF-κB activation with a suitable stimulus (e.g., LPS, TNF-α).
-
Incubation: Incubate for 6-24 hours to allow for reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
Visualizations
Caption: B-Cell signaling pathways and points of interference by Sanggenon C.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect and mechanism of action of sanggenon C on human polymorphonuclear leukocyte adhesion to human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-kB’s contribution to B cell fate decisions [frontiersin.org]
- 8. Calcium signaling in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Basis of Calcium Signaling in Lymphocytes: STIM and ORAI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium signals in lymphocyte activation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium signaling in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. B Cell Activation Functional Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Analysis by Flow Cytometry of B-Cell Activation and Antibody Responses Induced by Toll-Like Receptors | Springer Nature Experiments [experiments.springernature.com]
- 16. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 17. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
troubleshooting inconsistent results in sanggenon B experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sanggenon B. Inconsistent experimental results can arise from a variety of factors, and this guide aims to address common issues to ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound is a flavonoid compound isolated from the root bark of Morus alba. It is part of a class of compounds known as Diels-Alder type adducts. While research on this compound is less extensive than on other sanggenons like C and D, related compounds have demonstrated significant anti-inflammatory and anti-cancer properties. For instance, Sanggenon A has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and inducing the Nrf2/HO-1 pathway in microglial and macrophage cells.[1][2][3] Given the structural similarities, this compound is often investigated for similar activities.
Q2: I am observing high variability in the anti-inflammatory effect of this compound. What could be the cause?
Inconsistent anti-inflammatory effects can stem from several factors:
-
Compound Stability and Solubility: Sanggenons can have poor aqueous solubility and stability.[4] Stock solutions, especially if stored for extended periods, may contain degraded compound or precipitates. It is crucial to ensure complete solubilization before each experiment.
-
Cell Culture Conditions: The health and passage number of your cell lines (e.g., RAW264.7 or BV2 macrophages) can significantly impact their response to stimuli like Lipopolysaccharide (LPS) and to the compound itself.[5]
-
Experimental Technique: Inconsistent incubation times, variations in cell seeding density, and imprecise reagent concentrations can all contribute to variability.
-
Purity of this compound: The purity of the compound lot can affect its potency. Impurities may have their own biological effects or interfere with the action of this compound.
Q3: What is the primary mechanism of action for the anti-inflammatory effects of sanggenons?
Studies on Sanggenon A and other flavonoids suggest that a key mechanism is the modulation of inflammatory signaling pathways.[1][2][3] Sanggenons have been shown to:
-
Inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory genes like iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-6).[1][2][6]
-
Activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[1][2] This pathway helps to resolve inflammation.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Media
Symptoms:
-
Visible precipitate in the stock solution or in the cell culture media after adding the compound.
-
Inconsistent dose-response curves.
-
Lower than expected bioactivity.
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and consistent across all treatments, including vehicle controls. |
| Precipitation upon Dilution | After diluting the stock solution in your media, vortex or gently warm the solution to ensure complete dissolution before adding it to the cells. Visually inspect for any precipitate under a microscope. |
| Compound Instability in Solution | Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). Long-term storage in solvents like DMSO can lead to degradation.[7][8] |
| pH-Dependent Solubility | The solubility of related sanggenons has been shown to be pH-dependent.[4] Ensure the pH of your culture medium is stable and within the optimal range for your cells. |
Issue 2: Inconsistent Cell Viability or Cytotoxicity Results
Symptoms:
-
High cell death at concentrations where no toxicity is expected.
-
Variable IC50 values across experiments.
-
Vehicle control shows unexpected toxicity.
Possible Causes and Solutions:
| Cause | Solution |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your specific cell line. Run a vehicle control with the highest concentration of solvent used in the experiment. |
| Compound Purity | Verify the purity of your this compound lot using methods like HPLC. Impurities could be cytotoxic.[9] |
| Over-confluent or Unhealthy Cells | Use cells that are in the logarithmic growth phase and at a consistent confluency. Over-confluent or stressed cells can be more sensitive to treatment.[5] |
| Contamination | Regularly check your cell cultures for microbial or mycoplasma contamination, which can affect cell health and experimental outcomes.[][11] |
| Light-Induced Phototoxicity | Some compounds can degrade or become toxic upon exposure to light.[12][13][14] Minimize the exposure of your compound stock solutions and treated cells to direct light. |
Experimental Protocols
Protocol: Assessing the Anti-Inflammatory Effect of this compound on LPS-Stimulated Macrophages
This protocol is a synthesized example based on common methodologies for related compounds.[1][2]
-
Cell Culture:
-
Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Serially dilute the stock solution in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours. Include a vehicle control (medium with 0.1% DMSO).
-
-
Inflammatory Stimulation:
-
After the pre-treatment period, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a negative control group (untreated cells) and an LPS-only group.
-
-
Endpoint Analysis (Nitric Oxide Production):
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the amount of nitric oxide (NO) produced using the Griess reagent assay according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and calculate the nitrite (B80452) concentration based on a standard curve.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess cell viability using an MTT or similar assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Presentation
Table 1: Physicochemical Properties of Related Sanggenons (C and D)
Data on this compound is limited, so properties of structurally similar sanggenons are provided for reference and to highlight potential experimental challenges.
| Property | Sanggenon C (SGC) | Sanggenon D (SGD) | Implication for this compound Experiments |
| Molecular Weight | 692.7 g/mol | 692.7 g/mol | High molecular weight may impact cell permeability. |
| logP | Higher lipophilicity | Lower lipophilicity | Differences in lipophilicity can affect solubility and cell uptake.[4] this compound's properties should be considered. |
| Aqueous Solubility | Low | ~10-fold higher than SGC | Solubility is a critical factor.[4] Inconsistent results may be due to poor solubility of this compound. |
| Cellular Uptake | Higher accumulation in Calu-3 cells | Lower accumulation in Calu-3 cells | The rate of cellular uptake can influence the observed biological effect and should be considered in time-course experiments.[4] |
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for assessing this compound's anti-inflammatory effects.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Caption: Anti-inflammatory signaling pathways modulated by sanggenons.
References
- 1. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Troubleshooting [sigmaaldrich.com]
- 6. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality assessment and analysis of Biogen Idec compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visible light induced photodegradation and phototoxicity of phloxine B and uranine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Light Irradiation on the Degradation of Dezocine in Injections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sanggenon B Purification
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Sanggenon B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic purification of this bioactive prenylated flavonoid.
Frequently Asked Questions (FAQs)
Q1: I am observing a broad or shouldered peak for this compound during my HPLC analysis. What could be the cause?
A broad or shouldered peak often indicates the co-elution of one or more structurally similar compounds. This compound is typically isolated from the root bark of Morus alba, which contains a variety of other prenylated flavonoids that can interfere with purification.[1] Potential co-eluting compounds include other sanggenon derivatives (e.g., Sanggenon C, D, U, V, W), kuwanons (e.g., Kuwanon E, G, S, T), and morusin.[1][2]
To confirm co-elution, it is recommended to use a diode array detector (DAD) to check for peak purity. If the UV spectra across the peak are not identical, it is likely that multiple compounds are co-eluting. Mass spectrometry (MS) can also be used to identify the presence of multiple components within a single chromatographic peak.
Q2: How can I improve the separation of this compound from other co-eluting flavonoids?
Optimizing your HPLC method is key to resolving co-elution issues. Here are several strategies:
-
Mobile Phase Optimization: Adjusting the mobile phase composition can significantly impact selectivity. For reversed-phase chromatography, modifying the gradient slope, the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol), or the pH of the aqueous phase can improve separation. Using an acidic modifier like formic acid or acetic acid is generally recommended to suppress the ionization of phenolic groups, leading to better peak shapes.
-
Stationary Phase Selection: While C18 columns are commonly used, switching to a different stationary phase chemistry, such as a C8, phenyl-hexyl, or pentafluorophenyl (PFP) column, can alter the selectivity and resolve co-eluting peaks.
-
Temperature Control: Operating the column at a controlled, elevated temperature can improve efficiency and alter selectivity, potentially resolving closely eluting compounds.[3]
-
Flow Rate Adjustment: Lowering the flow rate can increase the column's efficiency and may improve the resolution of critical peak pairs.
Q3: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing. Using a base-deactivated column or adding a competitive base (e.g., triethylamine) to the mobile phase can mitigate this issue. Adjusting the mobile phase pH to suppress the ionization of silanol groups can also be effective.[4]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can also cause peak tailing.[5] Cleaning the column according to the manufacturer's instructions or replacing the guard/analytical column may be necessary.
Troubleshooting Guides
Guide 1: Resolving Co-elution of this compound and Morusin
Morusin is a common flavonoid found in Morus alba that may co-elute with this compound due to their structural similarities. The following guide provides a systematic approach to their separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound and Morusin co-elution.
Guide 2: General HPLC System Troubleshooting
This guide addresses common HPLC issues that can affect the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | Column frit or tubing blockage | Backflush the column; filter the mobile phase and sample. |
| Buffer precipitation | Ensure buffer solubility in the mobile phase; flush the system with water. | |
| Baseline Noise or Drift | Air bubbles in the system | Degas the mobile phase; purge the pump.[5] |
| Contaminated detector cell | Flush the detector cell with an appropriate solvent.[5] | |
| Mobile phase mixing issues | Ensure proper mixing; prepare mobile phase offline if necessary.[6] | |
| Inconsistent Retention Times | Fluctuations in temperature | Use a column oven for stable temperature control.[5] |
| Inconsistent mobile phase composition | Prepare fresh mobile phase; check for leaks in the pump.[6] | |
| Column equilibration issue | Ensure sufficient equilibration time between runs.[5] |
Experimental Protocols
Protocol 1: Analytical HPLC Method for this compound Purity Analysis
This protocol provides a starting point for the analytical separation of this compound from related flavonoids. Optimization may be required based on the specific sample matrix and available instrumentation.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 35-100% B over 40 min, hold at 100% B for 5 min, then return to 35% B and equilibrate for 10 min.[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C |
| Detection | DAD or UV at 254 nm[7] |
| Injection Volume | 10 µL |
Protocol 2: Preparative HPLC for this compound Isolation
This protocol is for scaling up the analytical method to isolate larger quantities of this compound.
Method Development Workflow:
Caption: Workflow for preparative HPLC isolation of this compound.
Key Considerations for Scale-Up:
-
Column: Use a preparative column with the same stationary phase as the analytical column but with a larger diameter and length.
-
Flow Rate: Adjust the flow rate proportionally to the cross-sectional area of the preparative column.
-
Injection Volume: Increase the injection volume to maximize throughput without compromising resolution.
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze their purity using the analytical method.[8]
By following these guidelines and protocols, researchers can effectively troubleshoot co-elution problems and successfully purify this compound for their research and development needs.
References
- 1. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tajhizshimi.com [tajhizshimi.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Sanggenon B Signal in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Sanggenon B and related compounds. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental molecular properties of this compound and its common isomers, Sanggenon C and D?
This compound is a prenylated flavonoid, part of a family of structurally similar compounds isolated from medicinal plants like Morus alba. Sanggenon C and Sanggenon D are more commonly cited in research literature and share the same molecular formula and mass. It is crucial to confirm the exact isomer for your research, but the mass spectrometric behavior is expected to be highly similar.
Table 1: Molecular Properties of Sanggenon Isomers
| Property | Sanggenon C / Sanggenon D | Sanggenon A |
|---|---|---|
| Molecular Formula | C₄₀H₃₆O₁₂[1][2][3] | C₂₅H₂₄O₇[4] |
| Average Molecular Weight | 708.7 g/mol [1][2][3] | 436.5 g/mol [4] |
| Monoisotopic Mass | 708.22067658 Da[1][2][3] | 436.15220310 Da[4] |
| Common Precursor Ion (ESI-) | m/z 707.2136 [M-H]⁻ | m/z 435.1451 [M-H]⁻ |
| Common Precursor Ion (ESI+) | m/z 709.2278 [M+H]⁺ | m/z 437.1593 [M+H]⁺ |
Q2: Which ionization mode, positive (ESI+) or negative (ESI-), is generally better for this compound analysis?
Both ionization modes can be used, but negative ion mode (ESI-) is often preferred for flavonoids and other phenolic compounds like this compound.[5][6] The multiple hydroxyl (-OH) groups on the molecule are acidic and can be easily deprotonated to form a stable [M-H]⁻ ion, often leading to higher sensitivity and a cleaner spectrum.[7][8] Positive ion mode (ESI+) will typically produce a protonated molecule [M+H]⁺, but may also be more susceptible to forming sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which can complicate spectra and reduce the signal intensity of the target ion.[7][9]
Q3: How can matrix effects be minimized when analyzing this compound in complex biological samples like plasma or tissue homogenates?
Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a major challenge in bioanalysis.[10] To mitigate these effects:
-
Effective Sample Preparation: Implement a robust sample cleanup protocol. Protein precipitation is a common first step, followed by Solid-Phase Extraction (SPE) for more thorough cleanup.[10][11]
-
Chromatographic Separation: Optimize your LC method to ensure this compound elutes in a region free from major matrix interferences. Using a longer gradient or a different column chemistry can help achieve this separation.
-
Use of an Internal Standard (IS): Employ a stable isotope-labeled version of this compound if available. If not, a structurally similar compound that is not present in the sample can be used to compensate for signal variability caused by matrix effects.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Weak or No Signal Intensity
Question: I am injecting my sample, but I see a very weak signal or no peak at all for this compound. What are the first things I should check?
Answer: A complete loss of signal can be frustrating but is often caused by a singular issue. A systematic check is the best approach.[12] Start by verifying the instrument is functioning correctly with a standard compound you know works. Then, methodically check your sample, LC, and MS settings.
Caption: Logical workflow for troubleshooting a "no signal" issue.
Issue 2: Complex Spectrum with Multiple Adducts
Question: In positive ion mode, I see multiple peaks for this compound, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. How can I simplify the spectrum and enhance my target signal?
Answer: The formation of adducts with alkali metals (sodium, potassium) is common in ESI+ mode and splits the ion current between multiple species, reducing the intensity of your desired protonated molecule.[13]
-
Improve Mobile Phase Purity: Use high-purity, MS-grade solvents and additives. Avoid glassware that may have been washed with strong detergents, as it can be a source of sodium ions.[13]
-
Add a Proton Source: Ensure your mobile phase has a sufficient source of protons. Adding a small amount of an acid like formic acid (0.1%) can promote the formation of [M+H]⁺ over metal adducts.
-
Consider Ammonium (B1175870) Acetate (B1210297): In some cases, adding a volatile salt like ammonium acetate can help form [M+NH₄]⁺ adducts, which can sometimes provide a more consistent and strong signal than the protonated molecule, while suppressing sodium and potassium adducts.
-
Switch to Negative Ion Mode: As mentioned in the FAQ, negative mode is often less prone to adduct formation for phenolic compounds, yielding a cleaner spectrum dominated by the [M-H]⁻ ion.
Table 2: Common Adducts of Sanggenon C/D in ESI+ Mode
| Ion Species | Description | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule (Target) | 709.2278 |
| [M+Na]⁺ | Sodium Adduct | 731.2097 |
| [M+K]⁺ | Potassium Adduct | 747.1837 |
| [M+NH₄]⁺ | Ammonium Adduct | 726.2544 |
Issue 3: Poor or Tailing Peak Shape
Question: My this compound peak is broad or shows significant tailing. How can this be fixed?
Answer: Poor peak shape reduces both resolution and signal-to-noise, impacting quantification.[12]
-
Check for Column Overload: Injecting too high a concentration of the analyte can saturate the column. Try diluting your sample.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. The addition of 0.1% formic acid usually ensures it is in a single protonation state, leading to sharper peaks.
-
Column Contamination or Degradation: Contaminants from previous injections can build up on the column. Flush the column with a strong solvent or consider replacing it if performance does not improve.
-
Extra-Column Volume: Ensure that the tubing connecting your injector, column, and mass spectrometer is as short and narrow as possible to minimize dead volume, which contributes to peak broadening.
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma using Protein Precipitation
This protocol is a starting point for extracting this compound from plasma samples. It is fast but may require further optimization or a subsequent SPE step for very low concentration samples.[14]
-
Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube. If using an internal standard (IS), add it at this stage.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the plasma sample. The acid helps to keep the analyte stable and improves precipitation efficiency.
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or an autosampler vial, avoiding the protein pellet.
-
Evaporation (Optional): For low concentrations, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL) to concentrate the sample.
-
Injection: Inject 5-10 µL of the final sample into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Starting Parameters for this compound
These parameters provide a robust starting point for developing a quantitative method for this compound (isomers C/D). Optimization will be required for your specific instrument and application.
Table 3: Recommended Starting LC-MS/MS Parameters
| Parameter | Suggested Condition | Rationale / Notes |
|---|---|---|
| LC Column | C18, 2.1 x 100 mm, <3 µm | Standard for retaining moderately nonpolar compounds like flavonoids.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation (ESI+) or maintains a consistent pH for deprotonation (ESI-).[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic phase providing good separation. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 10 min | A generic gradient to start with. Adjust based on retention time and resolution from matrix components. |
| Column Temp | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | ESI Negative (ESI-) | Recommended starting point for best sensitivity.[5][6] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for maximum signal stability and intensity. |
| Source Temp | 350 - 450°C | Dependent on instrument and flow rate; optimize for efficient desolvation. |
| Precursor Ion (Q1) | m/z 707.2 | [M-H]⁻ for Sanggenon C/D. |
| Collision Energy | 20-40 eV | Varies greatly by instrument. Perform a compound optimization experiment to find the ideal energy for your target fragments. |
| Product Ions (Q3) | To be determined empirically | Monitor 2-3 of the most intense and stable fragment ions for quantification (MRM). |
Visualizations
General Experimental Workflow
The following diagram outlines the complete workflow from sample preparation to final data analysis for the quantification of this compound.
Caption: Standard workflow for this compound quantification.
Proposed Fragmentation Pathway of Sanggenon C/D
Understanding the fragmentation of this compound is key to setting up a selective and sensitive Multiple Reaction Monitoring (MRM) method. Based on common fragmentation patterns for complex flavonoids, a likely pathway involves cleavages at the ether linkages and retro-Diels-Alder (RDA) reactions within the heterocyclic rings.
Caption: Plausible fragmentation pathways for Sanggenon C/D in MS/MS.
References
- 1. Sanggenon D | C40H36O12 | CID 9987332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sanggenon-C | C40H36O12 | CID 13824422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sanggenone C | C40H36O12 | CID 442458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sanggenon A | C25H24O7 | CID 156707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS method for simultaneous quantitation of amentoflavone and biapigenin, the minor and major biflavones from Hypericum perforatum L., in human plasma and its application to real blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of raf antisense oligonucleotide (rafAON) in biological matrices by LC-MS/MS to support pharmacokinetics of a liposome-entrapped rafAON formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
Sanggenon B Isolation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scaling up of sanggenon B isolation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for this compound isolation? this compound is a naturally occurring flavonoid most commonly isolated from the root bark of Morus alba (white mulberry).
Q2: What are the major challenges when scaling up this compound isolation? The primary challenges include low yields due to the compound's low concentration in the source material, difficulties in separating it from other structurally similar flavonoids, high consumption of expensive and hazardous solvents, and potential for compound degradation during prolonged processing times.[1]
Q3: What purity level is generally achievable for this compound? With optimized multi-step purification protocols, including column chromatography and preparative HPLC, purity levels exceeding 98% can be achieved.[2][3]
Q4: Is this compound stable during extraction and purification? Flavonoids, in general, can be sensitive to heat, light, and pH changes.[4][5] Prolonged exposure to harsh conditions, such as boiling temperatures or strong acidic/basic solutions during large-scale processing, can lead to degradation and the formation of artifacts.[5] It is crucial to handle extracts and purified fractions under controlled conditions.
Troubleshooting Guides
This section addresses specific problems that may arise during the scale-up process.
Problem 1: Low Yield of this compound After Scale-Up
Symptoms: The final yield of pure this compound is significantly lower than expected based on lab-scale experiments.
Possible Causes & Solutions:
-
Incomplete Extraction: The extraction method may not be efficient at a larger scale.
-
Solution: Ensure the plant material is ground to a consistent and fine particle size. Increase the extraction time or the number of extraction cycles. Consider alternative extraction methods like ultrasound-assisted or microwave-assisted extraction, which can improve efficiency.
-
-
Compound Degradation: this compound may be degrading during the extended processing times required for large batches.[4]
-
Solution: Minimize exposure to high heat and direct light. If possible, conduct extraction and solvent evaporation steps at reduced temperatures using a rotary evaporator. Ensure that the pH of the extraction and chromatography solvents is near neutral.
-
-
Loss During Chromatography: The compound may be irreversibly adsorbed onto the stationary phase or co-elute with other compounds, leading to loss during fraction cutting.
-
Solution: Perform a small-scale test to check the stability of your compound on silica (B1680970) gel.[6] If degradation is observed, consider using a less acidic stationary phase like deactivated silica or alumina. Optimize the mobile phase to ensure a good separation (Rf difference) between this compound and major impurities.[6]
-
Problem 2: Poor Separation in Preparative Column Chromatography
Symptoms: Peaks are broad, show significant tailing, or have poor resolution, making it difficult to isolate pure fractions.
Possible Causes & Solutions:
-
Improper Column Packing: Voids or channels in the column bed lead to an uneven flow of the mobile phase.
-
Solution: Use a slurry packing method to ensure a uniform and tightly packed column. Gently tap the column during packing to settle the stationary phase.
-
-
Column Overloading: Applying too much crude extract to the column.
-
Solution: As a rule of thumb, the amount of crude sample should be 1-5% of the weight of the stationary phase. For difficult separations, reduce the load further.
-
-
Inappropriate Solvent System: The mobile phase does not provide adequate selectivity for the compounds of interest.[7]
-
Solution: Re-optimize the solvent system using thin-layer chromatography (TLC). Aim for an Rf value of ~0.2-0.3 for this compound for optimal separation on a silica gel column. A gradient elution, gradually increasing the solvent polarity, can often improve the separation of complex mixtures.[2]
-
-
Sample Dissolution Issues: The sample was not fully dissolved or was dissolved in too strong a solvent.[8]
-
Solution: Dissolve the crude extract in a minimal amount of a solvent in which it is highly soluble, then adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the column. This technique, known as dry loading, often results in sharper bands and better separation.
-
Problem 3: Final Product Fails to Crystallize
Symptoms: The purified this compound remains an amorphous solid or an oil instead of forming crystals.
Possible Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.
-
Incorrect Solvent Choice: The chosen solvent is not suitable for crystallization.
-
Solution: An ideal crystallization solvent will dissolve this compound well at high temperatures but poorly at low temperatures.[2] Test a range of solvents (e.g., methanol (B129727), ethanol, acetone, ethyl acetate (B1210297), hexane, or mixtures) on a small scale to find the optimal one.
-
-
Supersaturation Not Achieved: The solution is not concentrated enough for crystals to form.
-
Solution: Slowly evaporate the solvent from the solution until it becomes slightly cloudy. Alternatively, after creating a hot, saturated solution, allow it to cool very slowly. Seeding the solution with a previously obtained crystal of this compound can help initiate crystallization.
-
Quantitative Data Summary
The following table summarizes typical parameters for this compound (or similar flavonoid) purification at different scales, compiled from various studies.
| Parameter | Lab Scale | Pilot / Preparative Scale | Key Considerations for Scale-Up |
| Starting Material (Dry Root Bark) | 500 g - 2 kg | 10 kg - 50 kg | Sourcing and pre-processing (grinding) large quantities. |
| Extraction Solvent Volume | 5 L - 20 L | 100 L - 500 L | High cost, safety (flammability), and disposal of solvents. |
| Initial Purification Method | Silica Gel Column Chromatography | Batch Adsorption / Large Silica Gel Column | Direct scaling of column chromatography is often possible.[1] |
| Final Purification Method | Recrystallization / Flash Chromatography | Preparative HPLC / Recrystallization | Prep-HPLC offers higher purity but has lower loading capacity and higher cost.[2] |
| Typical Final Yield (Pure Compound) | 100 - 500 mg | 2 g - 10 g | Yield may not scale linearly; process optimization is critical. |
| Purity Achieved | >98% | >98% | Maintaining purity requires careful optimization of each step.[2][3] |
Experimental Protocols
Protocol 1: Scaled-Up Extraction and Initial Purification
-
Maceration: Grind dried Morus alba root bark (10 kg) to a coarse powder. Macerate the powder in 80% methanol (3 x 50 L) at room temperature for 72 hours for each extraction.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a large-scale rotary evaporator to yield a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water (5 L) and partition successively with ethyl acetate (3 x 5 L).
-
Column Chromatography: Concentrate the ethyl acetate fraction and adsorb it onto silica gel (1 kg). Load this onto a large glass column (15 cm diameter) packed with silica gel (5 kg) in n-hexane. Elute the column with a step gradient of n-hexane/ethyl acetate, gradually increasing the polarity.
-
Fraction Collection: Collect fractions (1 L each) and monitor by TLC. Combine fractions containing this compound.
Protocol 2: Preparative HPLC for Final Purification
-
Sample Preparation: Dissolve the partially purified this compound fraction (5 g) in a minimal volume of the HPLC mobile phase (e.g., methanol/water).
-
Method Development: If not already established, develop a separation method on an analytical HPLC system with a C18 column to determine optimal mobile phase conditions (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).[2]
-
Scale-Up to Preparative HPLC: Use a preparative HPLC system with a larger C18 column. Adjust the flow rate and injection volume according to the column's specifications.[2]
-
Fraction Collection: Inject the sample and collect the fractions corresponding to the this compound peak based on the retention time from the analytical run.[2]
-
Purity Analysis & Final Processing: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.[2]
Visualizations
Diagrams of Workflows and Pathways
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for low yield and purity issues.
Caption: Anti-inflammatory signaling pathways regulated by sanggenons.[9][10][11]
References
- 1. Large-scale purification of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:81381-67-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sanggenon B Precipitation in Cell Culture Media
This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Sanggenon B precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Q2: Why does this compound precipitate in my cell culture media?
This compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media.[3][4] Precipitation, often called "crashing out," typically occurs for the following reasons:
-
Exceeding Solubility Limit: The final concentration of this compound in the media is higher than its aqueous solubility limit.
-
Solvent Shock: When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous media, the compound cannot stay in solution.[3]
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or pH can affect the compound's solubility.[5][6]
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[5][6]
Q3: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving this compound and other hydrophobic compounds for cell culture applications.[7][8] It is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[7] For cell culture, 100% DMSO is recommended for creating high-concentration stock solutions.
Q4: What is the maximum recommended DMSO concentration in the final culture medium?
To avoid solvent toxicity to your cells, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[3] The specific tolerance can be cell-line dependent, so it is crucial to run a vehicle control (media with the same final DMSO concentration without this compound) to assess any effects on cell viability and function.
Q5: How can I determine the maximum soluble concentration of this compound for my specific experimental conditions?
You can perform a simple solubility test. This involves preparing a serial dilution of your this compound stock in your complete cell culture medium and observing the highest concentration that remains clear of any precipitate over a period relevant to your experiment's duration (e.g., 24, 48, or 72 hours).[3][5]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This is a classic sign of the compound "crashing out" due to poor aqueous solubility.[3] The immediate precipitation is caused by the rapid change in solvent environment from organic (DMSO) to aqueous (media).
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration of this compound in the media exceeds its solubility limit. | Decrease the final working concentration. First, determine the maximum soluble concentration by performing a solubility test (see Protocol 1). |
| Rapid Dilution / "Solvent Shock" | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, forcing the hydrophobic compound out of solution.[3] | Perform a serial or intermediate dilution. First, dilute the high-concentration stock to a lower concentration in DMSO, then add this intermediate stock to the pre-warmed media. Add the compound dropwise while gently vortexing the media.[3] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[3][5] |
| High DMSO Concentration in Stock | To achieve the final concentration, a large volume of a low-concentration stock is needed, leading to high (and potentially toxic) final DMSO levels. | Prepare a higher concentration stock solution in DMSO (e.g., 10-50 mM) so that only a very small volume is needed for the final dilution, keeping the final DMSO concentration below 0.5%.[3] |
Issue 2: Precipitate Forms Over Time in the Incubator
Question: My media was clear after adding this compound, but after several hours or a day in the incubator, I see a fine precipitate or crystals in my culture wells. Why did this happen?
Answer: Delayed precipitation is often due to subtle changes in the media environment over time or interactions between the compound and media components.[5][6]
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[3] | Minimize the time culture vessels are outside the incubator. For frequent observation, consider using a microscope with an integrated environmental chamber.[3] |
| pH Shift | The CO2 environment in an incubator alters the pH of the media, which can affect the solubility of pH-sensitive compounds.[5] | Ensure your media is properly buffered for the incubator's CO2 concentration. |
| Interaction with Serum Proteins | This compound may bind to proteins in the fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes over time. | If this is suspected, consider reducing the serum concentration if your cell line allows, or test the compound's solubility in serum-free media versus complete media. |
| Microbial Contamination | In some cases, what appears to be a chemical precipitate may actually be bacterial or fungal contamination.[6][9] | Examine a sample of the media under a microscope to distinguish between crystalline precipitate and microbial growth.[5] If contamination is suspected, discard the culture and review your sterile technique. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration of this compound
Objective: To find the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (including serum and supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator set to 37°C, 5% CO2
Procedure:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 20 mM stock solution. Ensure it is fully dissolved by vortexing. Gentle warming to 37°C can assist if needed.
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[5]
-
Prepare Serial Dilutions: In a 96-well plate or sterile tubes, prepare a 2-fold serial dilution of this compound in your pre-warmed medium. For example, start by adding 2 µL of the 20 mM stock to 198 µL of medium to get a 200 µM solution (with 1% DMSO). Then, transfer 100 µL of this solution to a well containing 100 µL of fresh medium to get 100 µM, and so on.
-
Include Controls: Prepare a "media only" control and a "DMSO vehicle" control (media with the highest concentration of DMSO used in the dilutions, e.g., 1%).
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness, crystals, or precipitate at different time points (e.g., 0, 2, 6, 24, and 48 hours). For a more quantitative assessment, you can measure the absorbance at 600-650 nm; an increase in absorbance indicates precipitation.[3]
-
Determine Maximum Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.
Protocol 2: Recommended Method for Preparing Working Solutions
Objective: To prepare a clear, precipitate-free working solution of this compound in cell culture medium.
Procedure:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to make a 10-20 mM stock solution. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Create an Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium to 37°C. If your final concentration is low (e.g., <10 µM), it is helpful to first make an intermediate dilution of your stock in DMSO. For example, dilute your 20 mM stock 1:10 in DMSO to get a 2 mM stock.
-
Prepare Final Working Solution: Add a small volume of the DMSO stock (high concentration or intermediate) to the pre-warmed medium while gently vortexing.[3] For example, add 1 µL of a 2 mM stock to 1 mL of medium to achieve a 2 µM final concentration with 0.1% DMSO.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Troubleshooting Workflow
This diagram outlines the decision-making process when encountering precipitation issues with this compound.
Caption: Workflow for troubleshooting this compound precipitation.
Potential Interactions in Media
This diagram illustrates potential factors within the cell culture medium that can contribute to the precipitation of a hydrophobic compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. This compound | CAS:81381-67-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Validation & Comparative
Validating the In Vivo Efficacy of Sanggenon B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon B, a prenylated flavonoid isolated from the root bark of Morus species, has garnered interest for its potential therapeutic applications. While in vitro studies have elucidated some of its biological activities, validating its efficacy in living organisms is a critical step in the drug development pipeline. This guide provides a comparative analysis of the in vivo efficacy of sanggenon derivatives, serving as a proxy for this compound, against established therapeutic agents. Due to the limited availability of in vivo studies specifically on this compound, this guide focuses on its close structural analogs: sanggenon G for antidepressant effects, sanggenon A for anti-inflammatory properties, and sanggenon C for anticancer activity. This document is intended to provide an objective overview with supporting experimental data and detailed methodologies to aid researchers in their investigations.
Comparative Efficacy of Sanggenon Derivatives
The following tables summarize the in vivo efficacy of sanggenon derivatives in various animal models, compared with standard therapeutic agents.
Antidepressant-like Effects
Animal Model: Forced Swim Test (FST) in Rats
| Compound | Dosage | Route of Administration | Key Efficacy Endpoint | Result | Alternative Treatment | Dosage | Route of Administration | Result |
| Sanggenon G | 30 mg/kg | Intraperitoneal (i.p.) | Immobility Time | Significant reduction in immobility time [1] | Fluoxetine (B1211875) | 10 mg/kg | Intraperitoneal (i.p.) | Significant reduction in immobility time |
| Sanggenon G | 20 mg/kg | Intraperitoneal (i.p.) | Immobility Time | 43.9% maximum reduction in immobility [2] | Fluoxetine | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Significant reduction in immobility time[2] |
Anti-inflammatory Effects
Animal Model: Carrageenan-Induced Paw Edema in Mice
| Compound | Dosage | Route of Administration | Key Efficacy Endpoint | Result | Alternative Treatment | Dosage | Route of Administration | Result |
| Sanggenon A (in vitro data suggests potential) | Not available in vivo | - | Paw Edema Volume | Data not available | Indomethacin (B1671933) | 10 mg/kg | Oral (p.o.) | Significant inhibition of paw edema |
| Morus alba extract (containing Sanggenons) | Not specified | - | Inflammatory Markers | Data not available | Diclofenac | Not specified | - | Reduction in inflammation[3] |
Note: Direct in vivo anti-inflammatory data for isolated sanggenon A is limited. The comparison is based on the known effects of standard anti-inflammatory drugs in the same experimental model.
Anticancer Effects
Animal Model: Colon Cancer Xenograft in Mice
| Compound | Dosage | Route of Administration | Key Efficacy Endpoint | Result | Alternative Treatment | Dosage | Route of Administration | Result |
| Sanggenon C | Low, Mid, High doses | Not specified | Tumor Volume | Significant suppression of tumor growth [4] | 5-Fluorouracil (5-FU) | Varies | Intravenous (i.v.) | Inhibition of tumor growth |
| Sanggenon C | Not specified | - | Apoptosis | Enhanced tumor cell apoptosis [4] | Oxaliplatin | Varies | Intravenous (i.v.) | Induction of apoptosis in tumor cells |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Forced Swim Test (FST) for Antidepressant Activity
Objective: To assess the antidepressant-like effects of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Cylindrical water tank (40 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm
-
Sanggenon G, Fluoxetine (positive control), vehicle (e.g., saline with 0.5% Tween 80)
-
Stopwatch and video recording equipment
Procedure:
-
Acclimatization: House the rats in the experimental room for at least one hour before the test.
-
Drug Administration: Administer Sanggenon G (e.g., 30 mg/kg, i.p.) or fluoxetine (10 mg/kg, i.p.) 60 minutes before the test. The control group receives the vehicle.
-
Pre-test Session: On the first day, place each rat individually in the water tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair.
-
Test Session: 24 hours after the pre-test session, place the rats back into the water tank for a 5-minute test session.
-
Data Recording: Record the entire 5-minute session. The duration of immobility (the time the rat floats without struggling, making only minimal movements to keep its head above water) during the last 4 minutes of the test is measured.
-
Data Analysis: Compare the immobility time between the treated and control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit paw edema induced by carrageenan in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Sanggenon A, Indomethacin (positive control), vehicle
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.
-
Drug Administration: Administer Sanggenon A (hypothetical dose) or indomethacin (e.g., 10 mg/kg, p.o.) one hour before carrageenan injection. The control group receives the vehicle.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Statistical significance is determined using appropriate tests.
Tumor Xenograft Model for Anticancer Activity
Objective: To assess the in vivo anticancer efficacy of a compound by measuring its effect on the growth of human tumor cells implanted in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Human colon cancer cell line (e.g., HT-29)
-
Sanggenon C, 5-Fluorouracil (positive control), vehicle
-
Matrigel
-
Calipers
Procedure:
-
Cell Preparation: Culture the HT-29 cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 0.1 mL) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Drug Treatment: Randomly assign the mice to treatment groups. Administer Sanggenon C (e.g., daily i.p. injections) or 5-FU according to the established protocol. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the different treatment groups.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the putative signaling pathways modulated by sanggenon derivatives based on available in vitro and in vivo data.
Caption: Proposed mechanism of Sanggenon G's antidepressant-like effects.
Caption: Putative anti-inflammatory signaling pathways of Sanggenon A.
Caption: Proposed mechanism of Sanggenon C's anticancer activity.
Conclusion
The available in vivo data on sanggenon derivatives suggest promising therapeutic potential in the areas of depression, inflammation, and cancer. Sanggenon G exhibits antidepressant-like effects comparable to fluoxetine in rodent models. While direct in vivo evidence for sanggenon A's anti-inflammatory action is pending, in vitro studies point towards its potential via modulation of the NF-κB and Nrf2 pathways. Sanggenon C has demonstrated significant tumor growth inhibition in a colon cancer xenograft model.
It is crucial to emphasize that these findings are based on sanggenon derivatives, and further in vivo studies are imperative to validate the specific efficacy of this compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute such validation studies. Future research should focus on head-to-head comparative studies of this compound with standard-of-care drugs, comprehensive pharmacokinetic and pharmacodynamic profiling, and elucidation of its precise molecular mechanisms of action in relevant in vivo models.
References
- 1. Antidepressant-Like Effects of Sanggenon G, Isolated from the Root Bark of Morus alba, in Rats: Involvement of the Serotonergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced anti-immobility effects of Sanggenon G isolated from the root bark of Morus alba combined with the α2-antagonist yohimbine in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Sanggenon B: A Comparative Analysis of a Promising Morus alba Flavonoid
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Sanggenon B with Other Bioactive Flavonoids from Morus alba
The white mulberry (Morus alba) is a plant rich in a diverse array of flavonoids, which are secondary metabolites renowned for their wide range of pharmacological effects. Among these, the prenylated flavonoids, particularly the sanggenon and kuwanon classes, have garnered significant scientific interest. This guide provides a comparative analysis of this compound against other prominent flavonoids from Morus alba, focusing on their anti-inflammatory, antioxidant, anticancer, and tyrosinase inhibitory activities. The comparison is supported by available experimental data to aid researchers in their exploration of these potent natural compounds.
Comparative Biological Activity of Morus alba Flavonoids
The therapeutic potential of flavonoids from Morus alba varies significantly depending on their specific chemical structures. While comprehensive comparative data for this compound is still emerging, this section synthesizes available quantitative data for a range of mulberry flavonoids to provide a valuable reference point for researchers.
Anti-inflammatory Activity
Several flavonoids from Morus alba have demonstrated significant anti-inflammatory effects, primarily by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Sanggenon O | < 10 | [1] |
| Sanggenon C | < 10 | [1] |
| Luteolin | 17.1 | [2] |
| Apigenin | 23 | [2] |
| Quercetin | > 100 | [2] |
Sanggenon C and O have been shown to be potent inhibitors of NO production, with their activity linked to the suppression of NF-κB activation[1]. The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.
Antioxidant Activity
The antioxidant capacity of Morus alba flavonoids is a key aspect of their therapeutic potential. This is often evaluated through their ability to scavenge free radicals, as measured by assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Table 2: Antioxidant Activity of Morus alba Flavonoids
| Compound | Assay | IC50 (µM) | Reference |
| Sanggenon C | DPPH | 28.3 ± 1.5 | [3] |
| Sanggenon D | DPPH | 35.8 ± 1.9 | [3] |
| Sanggenon C | ABTS | 15.6 ± 0.8 | [3] |
| Sanggenon D | ABTS | 20.1 ± 1.2 | [3] |
Comparative studies between sanggenon C and its stereoisomer sanggenon D indicate that subtle differences in their three-dimensional structure can influence their antioxidant potential[3].
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for developing skin-whitening agents and treatments for hyperpigmentation. Several flavonoids from Morus species have shown potent tyrosinase inhibitory activity, often exceeding that of the commonly used inhibitor, kojic acid.
Table 3: Mushroom Tyrosinase Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| Kuwanon J | 0.17 ± 0.01 | [4] |
| Sanggenon O | 1.15 ± 0.03 | [4][5] |
| Sanggenon C | 1.17 ± 0.03 | [4] |
| Sanggenon D | Stronger than kojic acid | [6] |
| Sanggenon M | 13.06 ± 0.58 | [4] |
| Kojic Acid (reference) | 32.62 ± 1.24 | [4] |
The potent tyrosinase inhibitory effects of these flavonoids highlight their potential for applications in dermatology and cosmetics[4][6].
Anticancer Activity
The cytotoxic effects of Morus alba flavonoids against various cancer cell lines have been a significant area of research. Morusin and other prenylated flavonoids have shown promising results.
Table 4: Cytotoxic Activity of Morus alba Flavonoids against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Morusin | HeLa (cervical cancer) | 0.64 | [7] |
| Sanggenon K | Hep3B (liver cancer) | 3.09 | [7] |
| 8-Geranylapigenin | MCF-7 (breast cancer) | 3.21 | [7] |
Signaling Pathways
The biological activities of Morus alba flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
The diagram above illustrates the inhibitory effect of Sanggenon C and O on the NF-κB signaling pathway in LPS-stimulated macrophages. By preventing the degradation of IκBα, these flavonoids block the nuclear translocation of NF-κB, thereby inhibiting the expression of pro-inflammatory enzymes like iNOS and the subsequent production of nitric oxide[1].
Experimental Protocols
To ensure the reproducibility and validation of the findings on Morus alba flavonoids, detailed experimental methodologies are crucial. Below are summarized protocols for the key assays mentioned.
Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in immune cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test flavonoids for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.
-
Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation: The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.
Mushroom Tyrosinase Inhibition Assay
This colorimetric assay assesses the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, using L-DOPA as a substrate.
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, and the test compound at various concentrations.
-
Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Substrate Addition: The enzymatic reaction is initiated by adding L-DOPA solution to the mixture.
-
Absorbance Measurement: The formation of dopachrome, an orange-colored product, is monitored by measuring the absorbance at 475-490 nm at regular intervals.
-
Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control. The IC50 value is determined from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HepG2) are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test flavonoids for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured, typically at a wavelength of 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Conclusion
The flavonoids from Morus alba represent a rich source of potential therapeutic agents. While this guide highlights the potent anti-inflammatory, antioxidant, tyrosinase inhibitory, and anticancer activities of several Morus alba flavonoids, such as various sanggenons and kuwanons, there is a noticeable gap in the publicly available quantitative data for this compound. The provided data for other related compounds serves as a valuable benchmark and underscores the need for further research to conduct head-to-head comparisons of these purified flavonoids. Such studies are essential to fully elucidate their structure-activity relationships and to unlock the full therapeutic potential of this compound and its counterparts in drug discovery and development.
References
- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Sanggenon B Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prevalent analytical techniques for the quantification of Sanggenon B: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, including herbal extracts and biological samples, which is essential for research, quality control, and pharmacokinetic studies.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of flavonoid compounds similar to this compound. These values are representative and may vary depending on the specific instrumentation, column chemistry, and matrix.
| Performance Parameter | HPLC-UV | UPLC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 97.32% - 106.39%[1] | 85.80% - 103.80%[2] |
| Precision (RSD) | Intra-day: < 2.27%[1] Inter-day: < 1.65%[1] | Intra- and Inter-day: < 10%[2] |
| Limit of Detection (LOD) | 0.006 - 0.018 µg/mL[1] | Lower than HPLC-UV |
| Limit of Quantification (LOQ) | 0.020 - 0.061 µg/mL[1] | 5 ng/mL[2] |
| Specificity | Moderate | High |
| Throughput | Lower | Higher |
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the cross-validation of analytical methods, a critical process to ensure the consistency and reliability of results when switching between different analytical techniques.
Caption: Workflow for analytical method cross-validation.
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol is a representative method for the quantification of this compound using HPLC-UV, based on methodologies for similar flavonoids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol.
-
Use ultrasound extraction for solid samples to ensure complete dissolution.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations to construct a calibration curve. The correlation coefficient (R²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically < 2%).
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
UPLC-MS/MS Method for this compound Quantification
This protocol outlines a typical UPLC-MS/MS method for the sensitive and selective quantification of this compound, adapted from methods for similar compounds.[2][3]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation step with a solvent like acetonitrile, followed by centrifugation.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
Validation Parameters:
-
Linearity: Establish a calibration curve using a series of standards.
-
Accuracy and Precision: Assess by analyzing quality control (QC) samples at different concentration levels on different days.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[2]
-
Matrix Effect: Evaluate the influence of the sample matrix on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in the sample matrix under different storage conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and metabolic profiling studies of sennoside B by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacities of Sanggenon B and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antioxidant capacities of the natural flavonoids sanggenon B and quercetin (B1663063). The information is compiled from experimental data to support research and development in the fields of pharmacology and medicinal chemistry. Due to the limited availability of direct antioxidant data for this compound, data from its structurally similar isomers, sanggenon C and sanggenon D, are utilized for comparative purposes. This substitution is duly noted where applicable.
Quantitative Antioxidant Activity
The antioxidant potential of a compound is frequently assessed by its ability to scavenge free radicals, a capacity that is quantified by metrics such as the half-maximal inhibitory concentration (IC50). A lower IC50 value is indicative of a more potent antioxidant. The subsequent table provides a summary of the IC50 values for sanggenon C, sanggenon D, and quercetin, as determined by various in vitro antioxidant assays.
| Compound | DPPH Scavenging IC50 | ABTS Scavenging IC50 | Ferric Reducing Antioxidant Power (FRAP) |
| Sanggenon C | 13.5 ± 0.8 µM[1] | 5.8 ± 0.5 µM[1] | Data not available |
| Sanggenon D | 19.2 ± 1.1 µM[1] | 9.3 ± 0.7 µM[1] | Data not available |
| Quercetin | 0.55 - 19.17 µg/mL (approx. 1.82 - 63.4 µM)[2][3] | 0.82 - 48.0 µM[4][5] | FeSO4 value = 4.72 (compared to Trolox = 1.75)[6] |
Note: The IC50 values for quercetin are presented as a range compiled from multiple studies, which may reflect variations in experimental conditions.
Mechanisms of Antioxidant Action: Signaling Pathways
Both sanggenons and quercetin exert their antioxidant effects through the modulation of key cellular signaling pathways, primarily the Nrf2/HO-1 and NF-κB pathways. These pathways are central to the cellular defense against oxidative stress.
Sanggenon-Mediated Antioxidant Signaling
Sanggenons, including sanggenon A and C, have been shown to activate the Nrf2/HO-1 pathway.[7] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes such as heme oxygenase-1 (HO-1). HO-1 plays a crucial role in cellular protection against oxidative injury. Furthermore, sanggenons have been observed to inhibit the pro-inflammatory NF-κB signaling pathway, which is often activated by oxidative stress.[7][8]
Quercetin-Mediated Antioxidant Signaling
Quercetin is a well-documented antioxidant that also modulates the Nrf2 and NF-κB signaling pathways. It enhances the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes. Concurrently, quercetin is known to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes and mitigating oxidative stress-induced inflammation.
Experimental Protocols for Antioxidant Assays
The following sections detail the methodologies for the three key in vitro antioxidant assays referenced in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol (B129727) or ethanol, to a concentration of approximately 0.1 mM. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The test compound (this compound or quercetin) is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of each sample concentration is mixed with a larger volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its reduction by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS•+: A stock solution of ABTS is prepared and reacted with a strong oxidizing agent, such as potassium persulfate, to generate the ABTS•+ radical. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.
-
Sample Preparation: The test compound is dissolved in a suitable solvent to create a range of concentrations.
-
Reaction: A small aliquot of each sample concentration is added to the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined time, typically around 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the plot of percentage inhibition versus sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant power.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O. This reagent should be freshly prepared.
-
Sample Preparation: The test compound is dissolved in a suitable solvent.
-
Reaction: The FRAP reagent is pre-warmed to 37°C. The sample solution is then added to the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time, usually 4 minutes.
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: A standard curve is generated using a known antioxidant, such as FeSO₄·7H₂O or Trolox. The antioxidant capacity of the sample is then expressed as an equivalent concentration of the standard.
References
- 1. researchgate.net [researchgate.net]
- 2. nehu.ac.in [nehu.ac.in]
- 3. inabj.org [inabj.org]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pub.h-brs.de [pub.h-brs.de]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Sanggenon B and Related Compounds on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Sanggenon B and its structurally related analogs, Sanggenon C and Sanggenon L, on various cancer cell lines. The information presented herein is curated from preclinical studies to support further research and drug development endeavors.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound, C, and L against a panel of cancer cell lines. It is important to note that direct comparative studies across a wide range of cell lines are limited, and experimental conditions may vary between studies.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Sanggenon C | H22 | Murine Hepatoma | ~15 | [1] |
| P388 | Murine Leukemia | ~15 | [1] | |
| K562 | Human Leukemia | ~15 | [1] | |
| LoVo | Colorectal Cancer | Data reported as dose- and time-dependent inhibition, specific IC50 not provided | [2] | |
| SW480 | Colorectal Cancer | Data reported as dose- and time-dependent inhibition, specific IC50 not provided | [2] | |
| HT-29 | Colorectal Cancer | Data reported as dose- and time-dependent inhibition, specific IC50 not provided | [2] | |
| U-87 MG | Glioblastoma | Not explicitly stated, but dose-dependent inhibition observed at 10 and 20 µM | ||
| LN-229 | Glioblastoma | Not explicitly stated, but dose-dependent inhibition observed at 10 and 20 µM | ||
| Sanggenon L | DU145 | Prostate Cancer | Dose-dependent inhibition observed at 10, 20, and 30 µM | |
| LNCaP | Prostate Cancer | Dose-dependent inhibition observed at 10, 20, and 30 µM | ||
| RC-58T | Prostate Cancer | Dose-dependent inhibition observed at 10, 20, and 30 µM | ||
| PC-3 | Prostate Cancer | Dose-dependent inhibition observed at 10, 20, and 30 µM | ||
| Sanggenon G | A549 | Non-small Cell Lung Cancer | Data reported as reducing viability, specific IC50 not provided | [3] |
| H1299 | Non-small Cell Lung Cancer | Data reported as reducing viability, specific IC50 not provided | [3] |
Note: Data for this compound is currently limited in the public domain. Further research is required to establish a comprehensive cytotoxic profile for this compound.
Experimental Protocols
The following are generalized protocols for commonly used cytotoxicity assays in the evaluation of natural compounds like Sanggenons. Specific parameters may vary based on the cell line and experimental objectives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the Sanggenon compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Remove the TCA and wash the plates with water. Stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Caption: Generalized workflow for in vitro cytotoxicity assessment of Sanggenon compounds.
Signaling Pathways Modulated by Sanggenons
Sanggenon C and L have been shown to exert their cytotoxic effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Key Affected Pathways:
-
Apoptosis Induction: Sanggenons C and L have been demonstrated to induce apoptosis (programmed cell death) in various cancer cells. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.[4][5]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Sanggenon L has been shown to suppress this pathway in prostate cancer cells.[6]
-
NF-κB Signaling Inhibition: The NF-κB pathway is involved in inflammation and cell survival. Inhibition of this pathway can sensitize cancer cells to apoptosis. Sanggenon L has been reported to inhibit NF-κB signaling.
-
Cell Cycle Arrest: Sanggenon C can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][7] Specifically, it has been shown to cause G0/G1 phase arrest.[7]
Caption: Overview of signaling pathways affected by Sanggenon C and L in cancer cells.
References
- 1. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal protein L5 mediated inhibition of c-Myc is critically involved in sanggenon G induced apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of Morus alba extract sanggenon C on growth and proliferation of glioblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of Sanggenon B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to elucidate the molecular target of Sanggenon B, a natural compound with recognized anti-inflammatory properties. While direct quantitative data for this compound remains to be fully elucidated in publicly available literature, substantial evidence from related sanggenon compounds and computational studies points towards two primary molecular targets: Protein Tyrosine Phosphatase 1B (PTP1B) and the Nuclear Factor-kappa B (NF-κB) signaling pathway .
This document summarizes the existing evidence, compares the potential activity of this compound with well-characterized inhibitors of these targets, and provides detailed experimental protocols for researchers to independently validate these findings.
Comparative Analysis of Inhibitory Activity
The following tables present a comparison of the inhibitory activities of sanggenon compounds and established inhibitors against PTP1B and the NF-κB pathway. It is important to note that the data for this compound is inferred from studies on its structural analogs.
Table 1: Comparison of PTP1B Inhibitors
| Compound | Type | IC50 Value | Mechanism of Action |
| Sanggenon Derivatives | Natural Product (Flavonoid) | Data not available for this compound. Computational studies suggest binding affinity. | Potential competitive or allosteric inhibition. |
| Trodusquemine (MSI-1436) | Small Molecule | ~1 µM[1] | Allosteric, non-competitive inhibitor.[1] |
| JTT-551 | Small Molecule | Kᵢ = 0.22 µM[1] | Selective inhibitor.[1] |
| Ertiprotafib | Small Molecule | 1.6 - 29 µM (assay dependent)[1] | Active site inhibitor.[1] |
| Ursolic Acid | Natural Product (Triterpenoid) | IC50 = 3.6 ± 0.2 μM | Allosteric inhibitor. |
| RK-682 | Natural Product | IC50 = 4.5 ± 0.5 μM | --- |
Table 2: Comparison of NF-κB Pathway Inhibitors
| Compound | Type | IC50 Value | Mechanism of Action |
| Sanggenon A, C, O | Natural Product (Flavonoid) | Data not available. Shown to inhibit NF-κB activation.[2][3] | Inhibition of IκBα phosphorylation and degradation.[2] |
| QNZ (EVP4593) | Small Molecule | 11 nM (Jurkat T cells)[4] | Inhibition of NF-κB activation.[4] |
| BAY 11-7082 | Small Molecule | ~10 µM | Irreversibly inhibits TNF-α-induced IκB-α phosphorylation.[5] |
| TPCA-1 | Small Molecule | 17.9 nM (cell-free assay)[4] | Selective inhibitor of IKK-2.[4] |
| JSH-23 | Small Molecule | 7.1 µM (RAW 264.7 cells)[4][5] | Inhibits nuclear translocation of NF-κB p65.[5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential points of intervention for this compound within the PTP1B and NF-κB signaling pathways, alongside a proposed experimental workflow for target validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Sanggenon B and Sanggenon D: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two prenylated flavonoids, sanggenon B and sanggenon D, isolated from the root bark of Morus species. While both compounds belong to the same chemical class of Diels-Alder type adducts, the availability of experimental data varies significantly, with sanggenon D being more extensively characterized.
This document summarizes the known biological activities, presents available quantitative data, and details relevant experimental protocols. Due to a lack of published quantitative data for this compound, this guide will present the available information for sanggenon D and discuss the known qualitative activities and potential mechanisms of this compound, drawing parallels with closely related sanggenons where appropriate.
Data Presentation: A Comparative Analysis
Table 1: Inhibitory and Cytotoxic Activities of Sanggenon D
| Biological Activity | Assay | Target/Cell Line | IC50/CC50 (µM) | Reference |
| Enzyme Inhibition | Pancreatic Lipase (B570770) Inhibition | Porcine Pancreatic Lipase | 0.77 | [1] |
| α-Glucosidase Inhibition | Saccharomyces cerevisiae α-Glucosidase | 45.1 | [2] | |
| Cytotoxicity | MTT Assay | Calu-3 (Human bronchial epithelial cells) | CC50: >180 µg/mL | [3] |
Table 2: Antioxidant Activity of Sanggenon D
| Antioxidant Assay | Method | IC50 (µM) | Reference |
| DPPH Radical Scavenging | Spectrophotometry | 35.8 ± 1.9 | [4][5] |
| ABTS Radical Scavenging | Spectrophotometry | 20.1 ± 1.2 | [4] |
| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | 38.9 ± 2.1 | [4] |
Biological Activities and Mechanisms of Action
Sanggenon D
Sanggenon D has demonstrated a range of biological activities, primarily related to metabolic regulation and antioxidant effects.
-
Enzyme Inhibition: Sanggenon D is an inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary fats[1]. This suggests a potential role in the management of obesity. It also inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, indicating potential applications in managing postprandial hyperglycemia[2].
-
Metabolic Regulation: Studies have shown that sanggenon D can regulate glucose metabolism by activating the GLUT4 signaling pathway, which is crucial for glucose uptake into cells[2].
-
Antioxidant Activity: Sanggenon D exhibits significant antioxidant properties, as evidenced by its ability to scavenge free radicals in various in vitro assays[4][5].
This compound
Direct experimental data detailing the specific biological activities and mechanisms of this compound are limited. However, it is known to be a constituent of Morus alba root bark extracts, which have been traditionally used for their anti-inflammatory properties[6].
-
Anti-inflammatory Activity: While quantitative data is not available, this compound is recognized for its anti-inflammatory potential. It is plausible that its mechanism of action is similar to other sanggenons, such as sanggenon A and C, which have been shown to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and Nrf2/HO-1[7][8]. The NF-κB pathway is a critical regulator of inflammatory responses, while the Nrf2/HO-1 pathway is a key player in the cellular defense against oxidative stress.
Experimental Protocols
Detailed methodologies for the key experiments cited for sanggenon D and a representative protocol for assessing the anti-inflammatory activity of this compound are provided below.
Pancreatic Lipase Inhibition Assay (for Sanggenon D)
This protocol is based on a titrimetric or spectrophotometric method to measure the inhibition of pancreatic lipase.
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase is prepared in a Tris-HCl buffer (e.g., 200 mM, pH 7.7). Olive oil emulsion or a synthetic substrate like p-nitrophenyl butyrate (B1204436) (pNPB) is used as the substrate.
-
Reaction Mixture: The reaction mixture typically contains the buffer, the substrate, and the pancreatic lipase solution.
-
Inhibition Assay: Sanggenon D, dissolved in a suitable solvent, is pre-incubated with the enzyme solution before the addition of the substrate.
-
Measurement:
-
For the titrimetric method, the amount of free fatty acids released is titrated with a standardized sodium hydroxide (B78521) solution.
-
For the spectrophotometric method using pNPB, the release of p-nitrophenol is measured at 405 nm.
-
-
Calculation: The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor. The IC50 value is determined from a dose-response curve.
α-Glucosidase Inhibition Assay (for Sanggenon D)
This spectrophotometric assay measures the inhibition of α-glucosidase activity.[1][2]
-
Enzyme and Substrate Preparation: α-Glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate (B84403) buffer (e.g., pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.
-
Reaction Mixture: Varying concentrations of sanggenon D are pre-mixed with the phosphate buffer and pNPG solution.
-
Enzyme Reaction: The α-glucosidase solution is added to the mixture and incubated at 37°C.
-
Termination of Reaction: The reaction is stopped by adding a sodium carbonate solution (e.g., 200 mM).
-
Measurement: The absorbance of the released p-nitrophenol is measured at 400 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Nitric Oxide (NO) Inhibition Assay (representative for this compound's anti-inflammatory activity)
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment and Stimulation: The cells are pre-treated with various concentrations of this compound for a specific period, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo dye.
-
Measurement: The absorbance of the colored product is measured at approximately 540 nm.
-
Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated and untreated LPS-stimulated cells.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known and hypothesized signaling pathways modulated by sanggenon D and B.
Caption: Sanggenon D-mediated activation of the GLUT4 signaling pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Caption: Hypothesized activation of the Nrf2/HO-1 pathway by this compound.
References
- 1. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | MDPI [mdpi.com]
- 8. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sanggenon B's Impact on the NF-κB Pathway: A Comparative Analysis
For researchers in inflammation, immunology, and oncology, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical target for therapeutic intervention. Sanggenon B, a natural compound isolated from the root bark of Morus alba, has demonstrated anti-inflammatory properties, suggesting its potential as an NF-κB inhibitor. This guide provides a comparative analysis of this compound with established NF-κB inhibitors, BAY 11-7082 and Parthenolide, supported by experimental data and detailed protocols to aid in the validation of its effects.
Comparative Efficacy of NF-κB Inhibitors
The inhibitory potential of this compound on the NF-κB pathway can be quantitatively assessed and compared to other well-known inhibitors. Key parameters for comparison include the half-maximal inhibitory concentration (IC50) for events such as IκBα phosphorylation and NF-κB-dependent reporter gene expression.
For the purpose of this comparative guide, we will use the data for Sanggenon C as a proxy for this compound, while acknowledging this as an assumption pending direct experimental validation.
| Compound | Target in NF-κB Pathway | IC50 Value | Cell Type | Assay |
| This compound (proxy: Sanggenon C) | NF-κB activation | 3.38 µM | RAW264.7 | SEAP Reporter Assay[2] |
| BAY 11-7082 | TNFα-induced IκBα phosphorylation | 10 µM | Tumor cells | Western Blot[3][4][5][6] |
| Parthenolide | IκB Kinase (IKK) | 1.091-2.620 µM (for downstream cytokine inhibition) | THP-1 | ELISA[7] |
Visualizing the Mechanism of Action
To understand how these compounds interfere with the NF-κB signaling cascade, a visual representation of the pathway is essential.
Caption: NF-κB signaling pathway and points of inhibition.
Experimental Workflow for Validation
Validating the effect of a compound like this compound on the NF-κB pathway involves a series of well-defined experiments. The following workflow outlines the key steps from cell culture to data analysis.
Caption: Workflow for validating NF-κB pathway inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments used to validate the inhibitory effects of compounds on the NF-κB pathway.
Western Blot for Phosphorylated and Total IκBα
Objective: To determine if this compound inhibits the phosphorylation and degradation of IκBα.
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound, BAY 11-7082, or Parthenolide for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes. Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα signal to the total IκBα signal.
-
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to treatment with this compound.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Cell Treatment and Lysis:
-
After 24 hours of transfection, pre-treat the cells with different concentrations of this compound or control inhibitors for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysates to a 96-well opaque plate.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Grow RAW264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound or control inhibitors for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p65 in a significant number of cells for each condition. An increase in the ratio of nuclear to cytoplasmic fluorescence indicates translocation.
-
By following these protocols and comparing the results with known inhibitors, researchers can effectively validate and characterize the inhibitory effect of this compound on the NF-κB signaling pathway. This systematic approach will provide robust data to support its potential as a novel anti-inflammatory agent.
References
- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. BAY 11-7082 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Sanggenon B and Other Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Sanggenon B, a natural compound isolated from the root bark of Morus alba, and other well-established selective cyclooxygenase-2 (COX-2) inhibitors, including Celecoxib, Rofecoxib, and Etoricoxib. This document summarizes their mechanisms of action, presents available quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.
Comparative Analysis of Inhibitory Activity
For context, other flavonoids isolated from Morus alba, such as Kuwanon A, have shown direct, selective COX-2 inhibitory activity.[1]
Below is a summary of the available quantitative data for established selective COX-2 inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source (e.g., purified recombinant enzyme, whole blood assay) and substrate concentration.
| Inhibitor | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Assay Conditions |
| Celecoxib | 0.04 µM (40 nM) | 15 µM | 375 | Sf9 cells expressing human recombinant COX-1 and COX-2 |
| 4.78 nM | 39.8 nM | 8.3 | Not specified | |
| Rofecoxib | 18 nM | >15 µM | >833 | Chinese hamster ovary (CHO) cells expressing human COX-2 and U937 cells for COX-1 |
| 0.53 µM | 18.8 µM | 35.5 | Human whole blood assay | |
| Etoricoxib | 1.1 µM | 116 µM | 106 | Human whole blood assay |
| 0.079 µM (79 nM) | 12.1 µM | 153 | CHO cells (COX-2) and U937 microsomes (COX-1) |
Mechanism of Action: this compound
This compound exerts its anti-inflammatory effects not by directly inhibiting the COX-2 enzyme's activity, but by preventing its synthesis.[2] This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response.[3][4][5] By inhibiting NF-κB activation, this compound reduces the transcription of pro-inflammatory genes, including the gene encoding for COX-2.[2] This leads to a decrease in the production of prostaglandins and other inflammatory mediators.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of mulberry (Morus alba L.) root bark and its active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Neuroprotective Effects of Sanggenon B and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of Sanggenon B, with a focus on its closely related analogue Sanggenon C due to the limited availability of direct research on this compound. The performance of Sanggenon C is compared with other neuroprotective agents in a well-established model of ischemic neuronal injury: oxygen-glucose deprivation/reperfusion (OGD/R) in PC12 cells. This model mimics the cellular stress experienced during a stroke.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes the quantitative data on the neuroprotective effects of Sanggenon C and selected alternative compounds. The data is derived from studies utilizing the OGD/R model in PC12 cells, a cell line widely used in neurological research. The key parameters for comparison are the effects on cell viability, apoptosis (programmed cell death), and reactive oxygen species (ROS) levels, a marker of oxidative stress.
Table 1: Comparison of Neuroprotective Effects in OGD/R-Treated PC12 Cells
| Compound | Concentration | % Increase in Cell Viability | % Reduction in Apoptosis | % Reduction in ROS Levels | Primary Signaling Pathway |
| Sanggenon C | Not Specified | Data Not Available | Data Not Available | Data Not Available | Inhibition of RhoA-ROCK |
| Leonurine (B1674737) | 100 µg/mL | ~18%[1] | ~19% (vs. OGD group with 26.87% apoptosis)[1] | ~3% (absolute reduction)[2] | Inhibition of Cx36/CaMKII & NO/NOS system |
| Pinosylvin | 10 µM | Data Not Available | ~45% (reduction in cleaved caspase-3)[3] | Data Not Available | PINK1/Parkin-mediated mitophagy, Nrf2 |
| Butorphanol | 4 µM | ~30%[4] | Significant reduction (quantitative % not specified)[4][5] | Significant reduction (quantitative % not specified)[4][5] | Inhibition of mitochondrial apoptosis pathway |
Note: Direct quantitative data for Sanggenon C on these specific percentage-based metrics were not available in the reviewed literature. The primary study focused on the qualitative demonstration of its protective effects through the RhoA-ROCK signaling pathway.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells
This in vitro model simulates the conditions of ischemia-reperfusion injury in the brain.
-
Cell Culture: PC12 cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.
-
OGD Induction: To induce oxygen-glucose deprivation, the standard culture medium is replaced with a glucose-free medium. The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 94% N2, 5% CO2, and 1% O2) for a specified duration (typically 2-6 hours).
-
Reperfusion: Following the OGD period, the glucose-free medium is replaced with a normal, glucose-containing medium, and the cells are returned to a normoxic incubator (21% O2, 5% CO2) for a period of reoxygenation (typically 24 hours) to mimic reperfusion.
-
Treatment: The test compounds (e.g., Sanggenon C, Leonurine) are typically added to the culture medium before the OGD phase (pre-treatment), during the OGD phase, or during the reperfusion phase, depending on the study design.
Cell Viability Assay (MTT or CCK-8 Assay)
These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
After the OGD/R treatment, the MTT or CCK-8 reagent is added to each well of the cell culture plate.
-
The plate is incubated for a specified period (e.g., 1-4 hours) to allow for the conversion of the reagent.
-
If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Cell viability is calculated as a percentage relative to the control group (cells not subjected to OGD/R).
-
Apoptosis Assay (TUNEL or Flow Cytometry with Annexin V/PI Staining)
These assays are used to detect and quantify apoptosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Principle: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme TdT labels the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
Procedure: Cells are fixed, permeabilized, and then incubated with the TUNEL reaction mixture. The fluorescent signal from apoptotic cells is then visualized and quantified using fluorescence microscopy or flow cytometry.[7][8]
-
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent dye that can only enter cells with a compromised membrane, indicating late apoptosis or necrosis.
-
Procedure: Cells are harvested and incubated with fluorescently labeled Annexin V and PI. The cell population is then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS, which are indicative of oxidative stress.
-
Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound dichlorofluorescein (DCF).
-
Procedure:
-
Cells are treated with the test compounds and subjected to OGD/R.
-
The cells are then incubated with the DCFH-DA probe.
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometry.
-
Visualizing Molecular Mechanisms and Experimental Design
To better understand the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Neuroprotective effects of leonurine against oxygen–glucose deprivation by targeting Cx36/CaMKII in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone improved the behavior of PC12 cells under OGD/R by reducing FABP5 expression and inhibiting TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butorphanol protects PC12 cells against OGD/R-induced inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butorphanol protects PC12 cells against OGD/R-induced inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 synthase induces apoptosis in PC12 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Sanggenon B: A Potent Natural Anti-Inflammatory Agent Challenging Conventional Drugs
For Immediate Release
GWANGJU, South Korea – In the ongoing quest for novel anti-inflammatory therapeutics, the natural compound Sanggenon B, isolated from the root bark of the mulberry tree (Morus alba), is demonstrating significant efficacy in preclinical studies. This comprehensive guide provides a comparative analysis of this compound's anti-inflammatory properties against well-established drugs, including the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), the corticosteroid dexamethasone (B1670325), and the selective COX-2 inhibitor celecoxib. The evidence suggests that this compound and its related compounds hold promise as potent modulators of the inflammatory response.
Comparative Efficacy: Inhibition of Key Inflammatory Mediators
Inflammation is a complex biological process orchestrated by a variety of chemical messengers. Key among these are nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which, when overproduced, contribute to the characteristic signs of inflammation: pain, swelling, redness, and heat. The efficacy of anti-inflammatory drugs is often evaluated by their ability to inhibit the production of these mediators in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound/Drug | Target Mediator | Cell Line | IC50 / Effective Concentration |
| Sanggenon A | Nitric Oxide (NO) | RAW 264.7 | Markedly Inhibited at tested concentrations[1] |
| Sanggenon C & O | Nitric Oxide (NO) | RAW 264.7 | Strong, dose-dependent inhibition |
| Dexamethasone | Nitric Oxide (NO) | J774/RAW 264.7 | Dose-dependent inhibition (0.1-10 µM)[2][3] |
| Ibuprofen | Prostaglandin E2 (PGE2) | Human PBMCs | Significant inhibition at 50-100 µM[4] |
| Celecoxib | Prostaglandin E2 (PGE2) | RAW 264.7 | Significant inhibition at 10-20 µM[5] |
| Celecoxib | Nitric Oxide (NO) | RAW 264.7 | Significant inhibition at 20 µM (with DHA)[5] |
Unraveling the Mechanism of Action: A Dual-Pronged Approach
Sanggenon compounds appear to exert their anti-inflammatory effects through a sophisticated, multi-targeted mechanism. This contrasts with many conventional anti-inflammatory drugs that often target a single enzyme or pathway.
Inhibition of the NF-κB Pathway
A primary mechanism of action for sanggenons is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that, when activated by inflammatory stimuli like LPS, orchestrates the expression of a wide array of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are directly responsible for the production of NO and PGE2, respectively. By suppressing the NF-κB pathway, sanggenons effectively turn down the volume on the inflammatory response at a key control point.
Activation of the Nrf2/HO-1 Pathway
In addition to suppressing pro-inflammatory signaling, sanggenon compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[1] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is closely intertwined with inflammation. Activation of Nrf2 leads to the production of antioxidant and cytoprotective enzymes, including HO-1. HO-1 has potent anti-inflammatory properties, and its induction by sanggenons adds another layer to their therapeutic potential.
This dual mechanism of inhibiting pro-inflammatory pathways while simultaneously upregulating anti-inflammatory and antioxidant defenses distinguishes sanggenons from many conventional drugs. For instance, NSAIDs like ibuprofen primarily act by inhibiting COX enzymes, while corticosteroids like dexamethasone have broader immunosuppressive effects.
Experimental Protocols: A Closer Look at the Methodology
The in vitro studies evaluating the anti-inflammatory effects of this compound and other compounds typically employ a standardized experimental workflow using the RAW 264.7 murine macrophage cell line.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in multi-well plates.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound, dexamethasone) for a specific duration (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Nitrite (B80452): The concentration of nitrite, a stable breakdown product of NO, in the cell culture supernatant is measured using the Griess reagent. The intensity of the color change is proportional to the amount of nitrite and is quantified using a microplate reader.
-
Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite levels in the treated cells to those in the LPS-stimulated control cells.
Prostaglandin E2 (PGE2) Production Assay (ELISA)
The experimental setup is similar to the NO production assay. However, the quantification of PGE2 is performed using a specific enzyme-linked immunosorbent assay (ELISA) kit. This highly sensitive and specific method allows for the precise measurement of PGE2 levels in the cell culture supernatant.
Visualizing the Pathways and Workflows
To better understand the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its related compounds are potent anti-inflammatory agents with a unique dual mechanism of action. Their ability to both inhibit pro-inflammatory pathways and activate protective anti-inflammatory and antioxidant responses makes them compelling candidates for further drug development. While direct comparative studies with a broad range of known anti-inflammatory drugs are still needed to fully elucidate their therapeutic potential, the initial findings are highly promising. Future research should focus on obtaining precise IC50 values for this compound and evaluating its efficacy and safety in in vivo models of inflammatory diseases. These natural compounds from the mulberry tree may offer a valuable new avenue for the treatment of a wide range of inflammatory conditions.
References
- 1. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Sanggenon B Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Sanggenon B, a natural flavonoid isolated from the root bark of Morus species, with standard therapeutic agents. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes data from its close structural analogs, Sanggenon A and Sanggenon C, as representative examples of this class of compounds. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to serve as a valuable resource for researchers investigating the therapeutic potential of prenylated flavonoids.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of Sanggenon analogs and their respective standard comparators.
Table 1: Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sanggenon C | H22 | Hepatoma | ~15 | [1] |
| P388 | Leukemia | ~15 | [1] | |
| U-87 MG | Glioblastoma | Not specified, but effective | [2] | |
| LN-229 | Glioblastoma | Not specified, but effective | [2] | |
| LoVo | Colon Cancer | Most sensitive of three tested colon cancer cell lines | [3] | |
| Doxorubicin (Standard) | MCF-7 | Breast Cancer | Not specified, but effective | [3] |
| A431 | Skin Cancer | Not specified, but effective | [3] | |
| U87-MG | Glioblastoma | Not specified, but effective | [3] |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Sanggenon A | RAW264.7 | NO Production Inhibition | Not specified, but significant inhibition | [4][5][6] |
| Sanggenon C | RAW264.7 | NO Production Inhibition | 2.82 | [7] |
| Sanggenon O | RAW264.7 | NO Production Inhibition | 1.15 | [7][8] |
| Ibuprofen (Standard) | Not specified | Not specified | Not specified |
Note: While this compound is confirmed to inhibit NO production in RAW264.7 cells, specific IC50 values were not found in the reviewed literature.[9]
Table 3: Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Reference |
| Sanggenon C | DPPH Radical Scavenging | Not specified | [10] |
| Trolox (Standard) | DPPH Radical Scavenging | Not specified | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., H22, P388, U-87 MG) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Sanggenon C or Doxorubicin and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. The assay involves a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which then reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
Procedure:
-
Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of Sanggenon A or C for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition compared to the LPS-treated control to determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging capacity of a compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Sample Preparation: Prepare different concentrations of Sanggenon C or Trolox in a suitable solvent (e.g., methanol).
-
DPPH Reaction: Add a solution of DPPH in methanol (B129727) to the sample solutions.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of Sanggenon analogs.
Caption: Inhibition of the NF-κB signaling pathway by Sanggenon A/C.
Caption: Activation of the Nrf2/HO-1 signaling pathway by Sanggenon A.
References
- 1. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic vs. Natural Sanggenon B in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon B, a prenylated flavonoid predominantly isolated from the root bark of Morus species, has attracted scientific interest for its potential therapeutic properties. As with many natural products, the advent of synthetic chemistry offers a viable alternative to extraction from natural sources, promising scalability and high purity. This guide provides a comparative overview of the biological activities of natural this compound and the anticipated performance of its synthetic counterpart.
Data Presentation: In Vitro Biological Activities of this compound and Related Compounds
The following table summarizes the quantitative data available for the biological activities of natural this compound and other closely related sanggenons. This data provides a benchmark for the expected potency of high-purity synthetic this compound.
| Assay Type | Compound | Target/Cell Line | Endpoint | IC50 Value |
| Antioxidant Activity | This compound | DPPH Radical | Scavenging | +62 µM[1] |
| Sanggenon C | DPPH Radical | Scavenging | 28.3 ± 1.5 µM[2] | |
| Sanggenon D | DPPH Radical | Scavenging | 35.8 ± 1.9 µM[2] | |
| Enzyme Inhibition | Sanggenon D | Mushroom Tyrosinase | Inhibition | 7.3 µM[3] |
| Kuwanon C | Mushroom Tyrosinase | Inhibition | 49.2 µM[3] | |
| Sanggenon D | α-Glucosidase (Saccharomyces cerevisiae) | Inhibition | 45.1 µM[4][5] | |
| Kuwanon G | α-Glucosidase (Saccharomyces cerevisiae) | Inhibition | 38.3 µM[4][5] | |
| Anti-inflammatory Activity | Sanggenon C | LPS-stimulated RAW 264.7 cells | NO Production | >10 µM[6] |
| Sanggenon O | LPS-stimulated RAW 264.7 cells | NO Production | <10 µM[6] | |
| Anticancer Activity | Sanggenon C | Glioblastoma cells (U-87 MG, LN-229) | Proliferation | Dose-dependent inhibition[7] |
Experimental Protocols
Detailed methodologies for the key assays cited are provided below. These protocols are standard and can be used to evaluate both natural and synthetic this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical that is purple in color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored, non-radical form, DPPH-H. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly made and stored in the dark.[2]
-
-
Assay Procedure:
-
Add various concentrations of this compound (dissolved in methanol) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A blank containing methanol and the DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[2]
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of this compound.[2]
-
Mushroom Tyrosinase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) synthesis.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically at 475-490 nm. An inhibitor will reduce the rate of dopachrome formation.[9][10]
Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).[9]
-
L-DOPA solution (0.85 mM in phosphate buffer).[9]
-
-
Assay Procedure:
-
In a 96-well plate, mix 20 µL of mushroom tyrosinase, 100 µL of various concentrations of this compound (dissolved in a suitable solvent and diluted in buffer), and phosphate buffer to make up a specific volume.
-
Prepare a blank for each sample concentration without the enzyme.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.[9]
-
Measure the absorbance at 475 nm at regular intervals.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated as: % Inhibition = [((A_control - A_control_blank) - (A_sample - A_sample_blank)) / (A_control - A_control_blank)] x 100
-
The IC50 value is determined from a dose-response curve.
-
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.
Principle: α-Glucosidase from Saccharomyces cerevisiae hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[5][11]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, pre-incubate 10 µL of various concentrations of this compound with 250 µL of pNPG solution at 37°C for 5 minutes.
-
Add 250 µL of the α-glucosidase solution to start the reaction and incubate at 37°C for 15 minutes.[5]
-
Stop the reaction by adding 200 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
The percent inhibition is calculated, and the IC50 value is determined from a dose-response curve.
-
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In inflamed macrophages, inducible nitric oxide synthase (iNOS) produces large amounts of NO. NO is rapidly oxidized to nitrite (B80452) in the culture medium. The nitrite concentration, which is a measure of NO production, can be quantified using the Griess reagent.[1][12]
Protocol:
-
Cell Culture:
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[12]
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[12]
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent to the supernatant and incubate for 15-30 minutes at room temperature, protected from light.[1][12]
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
The percentage inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
-
Feasibility of Synthetic this compound Production
While a specific total synthesis of this compound has not been prominently reported, the synthesis of related sanggenons, such as C and O, has been achieved.[4] These syntheses demonstrate the viability of producing this compound in the laboratory. The core chemical structure of sanggenons is a Diels-Alder-type adduct, formed through a [4+2] cycloaddition reaction between a chalcone (B49325) (dienophile) and a dehydroprenyl polyphenol (diene).[13][14][15]
A plausible synthetic strategy for this compound would involve a biomimetic Diels-Alder reaction. This approach mimics the proposed biosynthetic pathway in the Morus plant.[13][16][17]
Mandatory Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: General Biomimetic Synthesis Strategy for Sanggenons.
Conclusion
The available data on natural this compound indicates notable antioxidant activity. Based on the activities of structurally similar sanggenons, it is plausible that this compound also possesses enzyme-inhibiting and anti-inflammatory properties. The primary advantage of synthetic this compound lies in the potential for higher purity and consistency between batches, which is crucial for rigorous pharmacological studies and drug development. The established synthetic routes for other sanggenons, centered around the Diels-Alder reaction, confirm the feasibility of producing high-purity synthetic this compound.
For researchers, the choice between natural and synthetic this compound will depend on the specific requirements of their study. For initial screening and discovery, natural extracts or isolated compounds may be suitable. However, for detailed mechanistic studies, lead optimization, and preclinical development, a well-characterized, high-purity synthetic standard is often preferable to ensure reproducibility and accurate data interpretation. This guide provides the foundational data and protocols to embark on such investigations.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Syntheses of the Flavonoid Diels–Alder Natural Products Sanggenons C and O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 6. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of Morus alba extract sanggenon C on growth and proliferation of glioblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijsr.in [ijsr.in]
- 10. Tyrosinase inhibition assay [bio-protocol.org]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Mulberry Diels-Alder-type adducts: isolation, structure, bioactivity, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomimetic total synthesis of the reported structure of (+)-selaginedorffone B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biomimetic total synthesis of the reported structure of (+)-selaginedorffone B - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Sanggenon B
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of sanggenon B, a bioactive flavonoid compound. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste management regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data, a cautious approach is required. Assume this compound may be harmful if swallowed, inhaled, or comes into contact with skin.
Recommended Personal Protective Equipment (PPE) when handling this compound and its waste:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling the powder form. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage it as chemical waste through your institution's Environmental Health and Safety (EHS) program. Do not dispose of this compound in the regular trash or down the drain.
1. Waste Collection:
-
Solid Waste:
-
Collect pure this compound powder, contaminated weighing boats, pipette tips, and gloves in a designated, leak-proof, and chemically compatible container.
-
This container must be clearly labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
For solutions of this compound, collect the waste in a separate, sealed container. Flavonoids can be unstable in certain solvents and pH conditions, so it is crucial not to mix them with other chemical waste streams unless compatibility is known.
-
Like solid waste, the liquid waste container must be clearly labeled as "Hazardous Waste."
-
2. Labeling:
Proper labeling is critical for safe disposal. The waste label must include:
-
The full chemical name: "this compound"
-
The CAS Number: 81381-67-1
-
An approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from incompatible materials, and has secondary containment to prevent spills.
-
As flavonoids can be light-sensitive, storing the waste container in a dark place or using an amber container is a good practice.[1]
4. Disposal Request:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department according to their established procedures.
Spill and Decontamination Procedures
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: For small spills, and if it is safe to do so, prevent the spread of the material.
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep or wipe up the spilled material.
-
For powdered this compound, avoid generating dust.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) in the hazardous waste container.
-
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.
Caption: A flowchart illustrating the step-by-step procedure for the safe handling and disposal of this compound.
Caption: Decision-making workflow for the routine disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Sanggenon B
This document provides crucial safety protocols and logistical plans for the handling and disposal of Sanggenon B, a phenolic compound isolated from natural sources. The information is intended for researchers, scientists, and professionals in drug development. Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this compound, the following guidance is based on its chemical properties, general safety practices for handling phenolic compounds and natural product extracts, and information from chemical suppliers.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its physical characteristics and for planning experimental procedures.
| Property | Value | Source |
| CAS Number | 81381-67-1 | [1][2] |
| Molecular Formula | C33H30O | [1] |
| Purity | >95% | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational plan is essential to minimize exposure and ensure a safe laboratory environment when working with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area. A chemical fume hood is required when working with volatile solvents or when there is a risk of aerosol formation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat must be worn. For procedures with a higher risk of splashing, chemical-resistant coveralls may be necessary.[3][4]
-
Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is likely, a respirator is recommended to prevent inhalation.[3][4]
Experimental Workflow
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, following the temperature guidelines in the table above.[2]
Preparation of Solutions:
-
Weigh the solid compound in a chemical fume hood to avoid inhalation of the powder.
-
Add the desired solvent slowly to the solid to prevent splashing.
-
Ensure the container is securely capped before mixing.
Handling and Use:
-
Always handle this compound and its solutions within a designated work area.
-
Avoid direct contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the laboratory.[6]
In Case of a Spill:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, use an absorbent material to contain the substance.
-
Collect the contaminated material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) must be collected in a clearly labeled, sealed container designated for chemical waste.[7][8]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container. Do not pour this compound solutions down the drain.[8]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can be disposed of according to institutional guidelines.[8][9]
Disposal Pathway:
-
All collected waste containing this compound must be disposed of through your institution's hazardous waste management program.[8]
-
Ensure that waste containers are accurately labeled with the contents ("this compound Waste"), approximate concentration, and any solvents used.[8]
-
Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials, until it is collected by the environmental health and safety (EHS) department or a licensed waste disposal contractor.[9]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of the safe handling and disposal procedures for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | CAS:81381-67-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. abmole.com [abmole.com]
- 3. Plant Products [plantproducts.com]
- 4. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 5. store.sangon.com [store.sangon.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
